(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158414-46-1 | |
| Record name | Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158414-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid is a non-proteinogenic, alicyclic β-amino acid. As a chiral building block, its hydrochloride salt is of significant interest to researchers and drug development professionals. The defined stereochemistry of this compound, with the amine and carboxylic acid groups in a trans configuration, makes it a valuable synthon in asymmetric synthesis. It is particularly utilized in the construction of peptides, peptidomimetics, and other complex molecular architectures where precise three-dimensional orientation is critical for biological activity, such as in the development of enzyme inhibitors or receptor ligands.[1]
The physical properties of a starting material are paramount as they dictate storage conditions, solvent selection, reaction setup, and purification strategies. Furthermore, these properties serve as critical quality control parameters to ensure the identity, purity, and consistency of the material from batch to batch. This guide provides a detailed examination of the core physical and spectroscopic properties of this compound, supported by field-proven experimental protocols for their validation.
Chemical Identity and Structure
The structural integrity and stereochemical purity of this compound are the foundation of its utility. The hydrochloride salt form enhances stability and often improves handling characteristics compared to the free amino acid.
| Identifier | Value | Source |
| IUPAC Name | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride | - |
| Synonyms | trans-(1R,2R)-2-Aminocyclohexanecarboxylic acid HCl | - |
| CAS Number | 26685-83-6 (for free acid) | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.65 g/mol | [2] |
The "(1R,2R)" designation defines the absolute configuration at the two chiral centers, ensuring a specific spatial arrangement that is crucial for its intended applications in stereoselective synthesis.
Core Physical Properties
The macroscopic physical properties are the first line of assessment for any chemical compound, providing immediate indicators of its identity and purity.
Appearance and Physical State
(1R,2R)-2-Aminocyclohexanecarboxylic acid is typically supplied as a solid material. Variations in appearance can sometimes indicate the presence of impurities or differences in crystalline form.
| Property | Description | Source |
| Physical State | Solid, powder to crystal | [1] |
| Color | White to light yellow | [1] |
Melting Point
Protocol 3.2.1: Melting Point Determination via Capillary Method
This protocol describes the standard procedure for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.
Causality: The principle relies on observing the temperature range over which the solid phase transitions to a liquid phase. The rate of heating is critical; slow heating near the expected melting point is necessary to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate reading.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Calibration: Before measurement, calibrate the apparatus using a certified standard with a known melting point near the expected range (e.g., caffeine, 235-238 °C).
-
Measurement:
-
Place the packed capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For high-purity samples, this range should be narrow (≤ 2 °C).
Solubility Profile
Solubility is a critical parameter for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical sample preparation. The hydrochloride salt form generally imparts higher solubility in polar protic solvents compared to the free amino acid.
| Solvent | Solubility | Source |
| Water | Soluble | [3] |
| DMSO | Soluble | [3] |
Protocol 3.3.1: Qualitative Solubility Determination
This protocol provides a systematic approach to assessing the solubility of the compound in various solvents.
Methodology:
-
Preparation: Add approximately 10 mg of the compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the tube.
-
Observation: Agitate the mixture using a vortex mixer for 30 seconds. Visually inspect for dissolution.
-
Heating: If the compound is not soluble at room temperature, gently warm the mixture in a water bath and observe any changes.
-
Classification:
-
Soluble: Complete dissolution is observed.
-
Slightly Soluble: Partial dissolution is observed.
-
Insoluble: No visible dissolution occurs.
-
-
Testing Hierarchy: Perform tests with a range of solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate), to polar aprotic (e.g., acetone), and polar protic (e.g., ethanol, methanol, water).
Optical Activity
As a chiral molecule, the compound's ability to rotate plane-polarized light is its defining physical characteristic and an absolute confirmation of its stereochemical identity and enantiomeric purity. The specific rotation is a standardized measure of this property.
| Property | Value | Conditions | Source |
| Specific Rotation [α]D | -74.0° to -79.0° | c=1 in H₂O at 20°C (for free acid) | [1] |
Protocol 3.4.1: Measurement of Specific Rotation
This protocol details the use of a polarimeter to measure the specific rotation of the compound.
Causality: Chiral molecules interact with plane-polarized light, causing the plane of polarization to rotate. The magnitude and direction of this rotation are dependent on the molecule's structure, concentration, path length, temperature, and the wavelength of light used.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of solvent (e.g., 10.0 mL of deionized water) in a volumetric flask. This creates a solution of known concentration (c, in g/mL).
-
Instrument Blank: Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
-
Reporting: Report the specific rotation along with the temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent used.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure by identifying the different types of protons and their relationships in the molecule.
Expected ¹H NMR Features:
-
Cyclohexane Ring Protons: A series of complex, overlapping multiplets in the aliphatic region (~1.2-3.5 ppm). The protons alpha to the carbonyl and amino groups will be shifted further downfield.
-
Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which is highly dependent on concentration and the solvent used.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically found far downfield (>10 ppm), though it may exchange with solvent protons (like D₂O) and become unobservable.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the principal functional groups within the molecule.
Expected Characteristic IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹.
-
N-H Stretch (Ammonium Salt): A broad, strong band in the region of 3200-2800 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
Protocol 4.2.1: IR Spectrum Acquisition via Attenuated Total Reflectance (ATR)
Methodology:
-
Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to expected values for the functional groups.
Visualization of Experimental Workflows
Visual workflows provide a clear, at-a-glance understanding of the logical sequence of operations required for compound characterization.
Caption: Logical workflow for the comprehensive characterization of the compound.
Caption: Step-by-step protocol for measuring optical rotation.
Summary and Conclusion
This compound is a key chiral building block whose utility is fundamentally linked to its physical and structural properties. This guide has detailed these essential characteristics, providing both reference data and the experimental frameworks necessary for its verification.
Summary of Key Properties:
| Property | Typical Value / Description | Significance |
| Appearance | White to light yellow crystalline solid | Basic identity and purity check |
| Melting Point | Expected near 233-236 °C | Critical indicator of purity |
| Solubility | Soluble in water and DMSO | Guides solvent choice for reactions & analysis |
| Specific Rotation | ~ -74° to -79° (for free acid) | Confirms stereochemical identity & purity |
| Spectroscopy | Characteristic IR & NMR signals | Confirms molecular structure |
For researchers in pharmaceutical development and organic synthesis, a thorough understanding and validation of these properties are non-negotiable first steps. They ensure the quality and consistency of the material, which in turn underpins the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.
References
-
SQUARIX. (+/-)-cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride. [Link]
-
PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. [Link]
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CAS Common Chemistry. Nylon 66. [Link]
-
PubChem. 2-Aminocyclohexanecarboxylic acid. [Link]
-
MySkinRecipes. (1R,2R)-2-Aminocyclohexanecarboxylic Acid. [Link]
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An In-Depth Technical Guide to (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
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Executive Summary: (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative of significant interest to the pharmaceutical and chemical research sectors. Its conformationally constrained cyclohexane ring and defined stereochemistry make it a valuable building block for synthesizing peptidomimetics, therapeutic agents, and other complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed calculation of its molecular weight, outlines a general synthetic approach, discusses its critical applications in drug development, and presents a standardized protocol for its analytical characterization.
Introduction: The Significance of a Constrained Amino Acid
(1R,2R)-2-Aminocyclohexanecarboxylic acid is a carbocyclic β-amino acid, a class of compounds that has garnered substantial attention in medicinal chemistry. Unlike their linear α-amino acid counterparts, the cyclic backbone of this molecule imparts significant conformational rigidity. This structural constraint is highly desirable in drug design, as it allows for the creation of peptides and small molecules with predictable and stable three-dimensional structures.[1][2]
The specific stereoisomer, (1R,2R), denotes a trans configuration of the amino and carboxylic acid groups on the cyclohexane ring. This precise spatial arrangement is crucial for directing the folding of peptide chains into specific secondary structures, such as helices and turns, which are often essential for biological activity.[2][3] As the hydrochloride salt, the compound exhibits improved solubility and stability, making it more amenable to handling and use in various synthetic applications.
Physicochemical Properties and Molecular Weight Determination
The fundamental characteristics of this compound are essential for its application in quantitative and structural research. These properties are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride | N/A |
| CAS Number | 158414-46-1 | [4] |
| Molecular Formula | C₇H₁₄ClNO₂ | Derived |
| Molecular Weight | 179.64 g/mol | Calculated |
| Appearance | White to light yellow powder or crystal | |
| Parent Compound Formula | C₇H₁₃NO₂ | [5][6] |
| Parent Compound MW | 143.18 g/mol | [5][6] |
Detailed Molecular Weight Calculation
The molecular weight of the hydrochloride salt is the sum of the molecular weight of the parent amino acid and the molecular weight of hydrogen chloride (HCl).
-
Parent Compound ((1R,2R)-2-Aminocyclohexanecarboxylic Acid):
-
Formula: C₇H₁₃NO₂
-
Atomic Weights:
-
Carbon (C): 12.011 u x 7 = 84.077 u
-
Hydrogen (H): 1.008 u x 13 = 13.104 u
-
Nitrogen (N): 14.007 u x 1 = 14.007 u
-
Oxygen (O): 15.999 u x 2 = 31.998 u
-
-
Total Weight of Parent: 84.077 + 13.104 + 14.007 + 31.998 = 143.186 g/mol [5]
-
-
Hydrogen Chloride (HCl):
-
Atomic Weights:
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
-
Total Weight of HCl: 1.008 + 35.453 = 36.461 g/mol
-
-
Final Hydrochloride Salt Molecular Weight:
-
Weight of Parent + Weight of HCl = 143.186 g/mol + 36.461 g/mol = 179.647 g/mol
-
This calculated value is the basis for all stoichiometric calculations in synthesis and analysis.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (1R,2R)-2-Aminocyclohexanecarboxylic acid is a critical process, as stereochemical integrity is paramount for its intended applications. A common and effective strategy involves the asymmetric desymmetrization of a meso starting material, which allows for the selective formation of the desired stereoisomer.
A generalized workflow for such a synthesis is outlined below. The key principle is to use a chiral auxiliary or catalyst to break the symmetry of a prochiral molecule, thereby establishing the (1R,2R) stereocenters.
Caption: Generalized workflow for the asymmetric synthesis of the target compound.
Applications in Research and Drug Development
The unique structural features of (1R,2R)-2-Aminocyclohexanecarboxylic acid make it a powerful tool for scientists in drug discovery.
-
Peptidomimetics and Foldamers: Its primary application is in the construction of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.[1] Oligomers of trans-2-aminocyclohexanecarboxylic acid are known to adopt stable 14-helix secondary structures, providing a predictable scaffold for presenting functional groups in a defined spatial orientation.[2]
-
Constrained Ligands: The rigid cyclohexane ring is used to lock the conformation of flexible drug molecules. By incorporating this moiety, researchers can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.
-
Chiral Building Block: Beyond peptides, it serves as a versatile chiral synthon for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[7] Its bifunctional nature (amine and carboxylic acid) allows for sequential and orthogonal chemical modifications.
Experimental Protocol: Purity Assessment by HPLC-MS
To ensure the quality and identity of this compound for use in sensitive applications, a robust analytical method is required. The following protocol describes a standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
Objective: To determine the purity and confirm the molecular mass of the title compound.
Instrumentation:
-
HPLC system with a UV detector
-
Mass Spectrometer (Electrospray Ionization - ESI)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: ~1 mg/mL of this compound dissolved in Mobile Phase A.
Methodology:
-
System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min. Causality: Equilibration ensures a stable baseline and reproducible retention times.
-
Sample Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run a linear gradient elution as follows:
-
0-2 min: Hold at 5% B
-
2-15 min: Ramp from 5% B to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-23 min: Re-equilibrate at 5% B
-
Rationale: The gradient is designed to elute the polar analyte while washing out any less polar impurities.
-
-
Detection:
-
UV Detection: Monitor at 210 nm. The carboxylic acid and amine groups have minimal chromophores, so low wavelength detection is necessary.
-
MS Detection: Operate the mass spectrometer in positive ESI mode. Scan a mass range from m/z 50 to 500. Justification: Positive mode is used to detect the protonated parent molecule [M+H]⁺.
-
-
Data Analysis (Self-Validation):
-
Purity: Integrate the peak area of the analyte in the UV chromatogram. Purity is calculated as (Analyte Peak Area / Total Peak Area) x 100%.
-
Identity Confirmation: Extract the mass spectrum for the main analyte peak. The spectrum should show a prominent ion at m/z 144.1 corresponding to the protonated parent molecule [C₇H₁₃NO₂ + H]⁺. The hydrochloride salt dissociates in solution, so the detected mass is that of the free base.
-
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[8] An inert atmosphere is recommended for long-term storage to prevent potential degradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin.
Conclusion
This compound is more than a simple chemical; it is a precision tool for molecular design. Its well-defined physicochemical properties, centered around a molecular weight of 179.64 g/mol , combined with its rigid stereochemistry, provide researchers and drug developers with a reliable building block to construct conformationally defined molecules. From inducing specific folds in peptides to serving as a chiral scaffold for complex APIs, its role in advancing modern medicinal and synthetic chemistry is well-established and continues to grow.
References
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PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-20. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
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Cabré, G., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8215-8222. [Link]
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]
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- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 158414-46-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (1R,2R)-2-Aminocyclohexadecanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
A Technical Guide to the Structural Elucidation of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid is a chiral cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry and materials science. Its constrained cyclohexane backbone imparts a defined conformational preference, making it a valuable building block for peptidomimetics, foldamers, and pharmacologically active agents. The hydrochloride salt form enhances stability and solubility, rendering it suitable for pharmaceutical development. The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its biological activity and for quality control during synthesis and formulation.
This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride. As Senior Application Scientists, we move beyond mere procedural descriptions to explain the underlying scientific rationale for each analytical choice. The workflow is designed as a self-validating system, where orthogonal techniques provide complementary data, culminating in a cohesive and irrefutable structural assignment.
Logical Workflow for Structure Elucidation
The elucidation process is a systematic investigation, beginning with confirmation of the molecular formula and connectivity and progressing to the definitive determination of its three-dimensional arrangement in space. Each step provides critical information that informs the next, ensuring an efficient and rigorous analysis.
Caption: A logical workflow for the comprehensive structure elucidation of this compound.
Mass Spectrometry: Confirming the Foundation
Expertise & Experience: The first step in analyzing any compound is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that can be used to determine the elemental composition with high confidence. For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the polar and ionic nature of the analyte.
Trustworthiness: A self-validating protocol involves observing the protonated molecule [M+H]⁺ and analyzing its isotopic pattern. The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) in the hydrochloride salt provides an additional layer of confirmation.
Expected Mass Spectral Data
| Ion Species | Calculated Exact Mass (C₇H₁₄NO₂Cl) | Expected Observation [M+H]⁺ | Key Fragmentation Pathways |
| [M+H]⁺ (³⁵Cl) | 179.0713 | 144.1025 (loss of HCl) | Loss of H₂O, Loss of CO₂, Ring opening |
| [M+H]⁺ (³⁷Cl) | 181.0684 | 144.1025 (loss of HCl) | See above |
| [M-H₂O+H]⁺ | - | 126.0919 | Subsequent fragmentation |
| [M-COOH+H]⁺ | - | 100.1126 | Subsequent fragmentation |
Note: In ESI-MS, the hydrochloride salt will dissociate in solution. The observed mass will be that of the free amino acid, protonated. The molecular weight of the free amino acid (C₇H₁₃NO₂) is 143.18 g/mol .[1][2][3]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatography:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-Positive Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Analysis: Extract the mass for the main chromatographic peak and use a formula calculator to confirm the elemental composition based on the exact mass. The fragmentation of cyclic alkanes often involves the loss of ethylene (M-28).[4] For carboxylic acids, characteristic losses include water (M-18) and the carboxyl group (M-45).[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For an amino acid hydrochloride, we expect to see characteristic vibrations for the carboxylic acid, the protonated amine (ammonium), and the aliphatic C-H bonds of the cyclohexane ring.
Trustworthiness: The key to a trustworthy interpretation is recognizing the broad, overlapping nature of the O-H (from the carboxylic acid) and N-H (from the ammonium) stretching vibrations, which is a hallmark of amino acid salts.
Expected FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) | Strong hydrogen bonding broadens this peak significantly.[6] |
| Ammonium N-H | Stretch | 2800-3200 (broad, overlaps with O-H) | The protonated amine shows broad absorption in this region. |
| Alkane C-H | Stretch | 2850-2960 | Characteristic of the cyclohexane ring. |
| Carbonyl C=O | Stretch | ~1700-1725 | Hydrogen bonding typically shifts this to a lower frequency.[7] |
| Ammonium N-H | Bend | ~1500-1600 | A key indicator of the protonated amine. |
| Carboxylic Acid C-O | Stretch | ~1210-1320 | Coupled with O-H bending. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and compare them to the expected values for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals, confirming the cyclohexane-1-carboxy-2-amine skeleton and establishing the trans relative stereochemistry.
Trustworthiness: The self-validating aspect of NMR lies in the synergy of the experiments. COSY establishes proton-proton couplings within the same spin system, while HSQC correlates each proton directly to its attached carbon. This cross-correlation provides an unambiguous map of the molecular framework. For the (1R,2R) isomer, which is a trans configuration, the coupling constants between the protons at C1 and C2 are expected to be large (axial-axial coupling), a key diagnostic feature.
Expected NMR Data (Illustrative, in D₂O)
¹H NMR:
-
δ ~3.0-3.5 ppm: Multiplet, 1H (proton at C2, adjacent to -NH₃⁺).
-
δ ~2.5-2.9 ppm: Multiplet, 1H (proton at C1, adjacent to -COOH).
-
δ ~1.2-2.2 ppm: Complex multiplets, 8H (remaining cyclohexane ring protons).
¹³C NMR:
-
δ ~175-180 ppm: Carboxyl carbon (C=O).
-
δ ~55-60 ppm: Carbon C2 (attached to -NH₃⁺).
-
δ ~45-50 ppm: Carbon C1 (attached to -COOH).
-
δ ~20-35 ppm: Remaining four cyclohexane carbons.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of D₂O in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum (e.g., at 400 MHz).
-
Integrate the signals to confirm the proton count for each resonance.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
This experiment reveals which protons are spin-coupled to each other. A cross-peak between the signals for H1 and H2 will confirm their adjacency.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
This experiment correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
Caption: Workflow illustrating how a suite of NMR experiments provides a complete picture of molecular connectivity.
Absolute Stereochemistry Determination
Expertise & Experience: While NMR can establish the relative stereochemistry (trans), it cannot distinguish between the (1R,2R) and (1S,2S) enantiomers. For this, a technique that is sensitive to chirality is required. Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate arbiter of absolute stereochemistry. However, obtaining suitable single crystals can be challenging. In its absence, chiroptical methods like Circular Dichroism (CD) or chromatographic separation on a chiral stationary phase provide excellent alternatives.
A. Single Crystal X-Ray Diffraction (SC-XRD)
This technique provides an unambiguous three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.
Experimental Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray analysis (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding the final 3D model. The absolute configuration is typically determined using anomalous dispersion effects (the Flack parameter).
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. For β-amino acids like this one, specific helical conformations can give rise to characteristic CD spectra.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Data Acquisition: Record the CD spectrum, typically in the far-UV region (190-250 nm).
-
Data Analysis: Compare the obtained spectrum to that of a known standard or to theoretical predictions to assign the absolute configuration. For oligomers of (S,S)-trans-ACHC, a characteristic CD curve is observed, and the mirror image would be expected for the (R,R) form.[8]
C. Chiral High-Performance Liquid Chromatography (HPLC)
This method separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Experimental Protocol:
-
Column Selection: Choose an appropriate CSP. Columns based on macrocyclic glycopeptides are often effective for underivatized amino acids.
-
Method Development: Optimize the mobile phase (a mixture of an organic solvent like acetonitrile or methanol and a buffer) to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and compare its retention time to that of an authentic standard of the (1R,2R) enantiomer.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following the logical workflow presented—from confirming the molecular formula by mass spectrometry and identifying functional groups with FT-IR, to mapping the molecular skeleton and relative stereochemistry with a suite of NMR experiments, and finally, to determining the absolute configuration via X-ray crystallography or chiroptical methods—researchers can achieve an unambiguous and robust structural assignment. This rigorous characterization is the essential foundation for any further investigation into the chemical, biological, or pharmaceutical properties of this important chiral building block.
References
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Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(27), 6407–6419. [Link]
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Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]
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James, T. L., & Li, G. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]
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MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications? Retrieved from [Link]
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Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. [Link]
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Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. Retrieved from [Link]
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PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Retrieved from [Link]
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Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613-20. [Link]
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PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Retrieved from [Link]
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Davis, R., & Regnier, F. E. (2000). Introduction to Mass Spectrometry. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
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Welzel, P. (2014). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanol, 2-amino-, cis-. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Oregon State University Department of Chemistry. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Enantiopure (1R,2R)-2-Aminocyclohexanecarboxylic Acid
Abstract
Enantiopure (1R,2R)-2-aminocyclohexanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry and materials science. As a constrained β-amino acid, its defined stereochemistry is fundamental to the conformational control of peptidomimetics, the synthesis of pharmacologically active agents, and the development of novel polymers. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. We will delve into the mechanistic rationale behind classical chemical resolution, explore the potential of enzymatic kinetic resolution, and discuss the strategic underpinnings of asymmetric synthesis. Detailed, field-proven protocols are provided for the most practical methods, supported by a critical analysis of their respective advantages and limitations, to equip researchers and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific application.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a single enantiomer like (1R,2R)-2-aminocyclohexanecarboxylic acid requires a strategy that can effectively differentiate between two mirror-image molecules. The industrial and laboratory-scale production of this compound predominantly relies on three core approaches, each with distinct principles and practical considerations.
-
Asymmetric Synthesis: This "bottom-up" approach constructs the chiral molecule from achiral or prochiral precursors using a chiral influence (catalyst, auxiliary, or reagent) to direct the formation of the desired (1R,2R) stereochemistry. While elegant, developing a robust, high-yielding asymmetric synthesis for this specific target can be complex.
-
Classical Chemical Resolution: This is the most established and widely practiced method for this target. It involves the separation of a pre-synthesized racemic mixture of trans-2-aminocyclohexanecarboxylic acid. The strategy relies on reacting the racemate with an enantiopure resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means, typically fractional crystallization.
-
Enzymatic Kinetic Resolution: This biocatalytic method also starts with a racemic mixture. An enzyme, typically a lipase or protease, is used to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one of the enantiomers at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure starting material from the transformed, undesired enantiomer.
The choice of strategy is often dictated by factors such as scale, cost of reagents, development time, and the required level of enantiopurity. For (1R,2R)-2-aminocyclohexanecarboxylic acid, chemical resolution remains the most practical and economically viable route in many applications.
Caption: High-level overview of synthetic strategies.
The Workhorse Method: Classical Chemical Resolution
This method is founded on a simple yet powerful principle: enantiomers have identical physical properties, but diastereomers do not. By temporarily converting the racemic amino acid into a pair of diastereomeric salts, we can exploit differences in properties like solubility to achieve separation.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and inexpensive. For resolving a racemic amine (like our target), a chiral acid is used. Common choices include tartaric acid and mandelic acid. The selection is critical as the efficiency of the resolution depends entirely on the difference in solubility between the two diastereomeric salts formed. A successful pairing will result in one salt being significantly less soluble in a given solvent system, allowing it to crystallize selectively.
-
Solvent System: The solvent is chosen to maximize the solubility difference between the diastereomeric salts. Alcohols, such as ethanol or methanol, often provide a good balance of solubility for the salts while allowing for effective fractional crystallization.
-
Stoichiometry and Temperature: Precise control over the molar ratio of the racemate to the resolving agent is crucial. Temperature control is used to carefully manage the crystallization process, ensuring that only the less soluble diastereomer precipitates, leaving the more soluble one in the mother liquor.
Experimental Protocol: Resolution with (S)-(+)-Mandelic Acid
This protocol is adapted from a highly efficient resolution of a structurally similar substrate, trans-2-(N-benzyl)amino-1-cyclohexanol, and illustrates the key steps applicable to the target amino acid.[1]
Step 1: Formation of Diastereomeric Salts
-
In a suitable reaction vessel, dissolve 1.0 equivalent of racemic trans-2-aminocyclohexanecarboxylic acid in warm ethanol.
-
In a separate vessel, dissolve 0.5 equivalents of (S)-(+)-mandelic acid in a minimal amount of warm ethanol. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that the salt of the desired enantiomer preferentially crystallizes, leading to higher purity in the first crop.
-
Slowly add the mandelic acid solution to the amino acid solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath (0-5 °C) for several hours to induce crystallization. A white precipitate of the (1R,2R)-amino acid·(S)-mandelic acid salt should form.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any entrained mother liquor containing the more soluble diastereomer.
-
Dry the collected salt. At this stage, the diastereomeric purity can be checked by NMR or melting point, and the enantiomeric excess of the amino acid can be determined on a small sample after liberating the free amine (Step 3).
Step 3: Liberation of the Enantiopure Amino Acid
-
Suspend the dried diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base, such as 1M sodium hydroxide (NaOH) solution, dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This deprotonates the mandelic acid, converting it to its water-soluble sodium salt, and liberates the free amino acid.
-
The free (1R,2R)-2-aminocyclohexanecarboxylic acid may precipitate or remain in the aqueous phase depending on its solubility at high pH. The aqueous layer can be separated and the pH carefully adjusted towards the isoelectric point (around pH 6-7) to precipitate the pure amino acid.
-
The resolving agent, (S)-mandelic acid, can be recovered from the initial basic aqueous layer by acidification with HCl, followed by extraction.
Step 4: Racemization and Recycling (Optional but Recommended for Efficiency) The mother liquor from Step 2 contains the enriched (1S,2S)-enantiomer. To avoid discarding half of the starting material, the amino acid can be recovered from this solution and subjected to a racemization procedure (e.g., by heating with a base) to be recycled back into the resolution process, significantly improving the overall process yield.
Caption: Workflow for classical chemical resolution.
The Biocatalytic Approach: Enzymatic Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative to classical resolution. The strategy hinges on the remarkable ability of enzymes to distinguish between enantiomers. For this target, a lipase such as Candida antarctica Lipase B (CAL-B), often immobilized for stability and reuse (Novozym® 435), is an excellent candidate.[2][3][4]
Causality Behind Experimental Choices:
-
Reaction Type: The resolution is typically performed on a derivative, such as the ethyl or methyl ester of the racemic amino acid. The enzyme then selectively hydrolyzes one of the ester enantiomers back to the carboxylic acid. This creates a mixture of an enantiopure ester and an enantiopure acid, which are easily separated due to their different chemical properties (e.g., via acid-base extraction).
-
Enzyme Selection: CAL-B is renowned for its broad substrate scope and high enantioselectivity in resolving amines and alcohols. For many cyclic β-amino esters, it exhibits an extremely high enantioselectivity factor (E > 200), meaning one enantiomer reacts at least 200 times faster than the other.[5]
-
Solvent and Conditions: The reaction is often run in an organic solvent (like THF or MTBE) with a controlled amount of water (or a buffer) to facilitate the hydrolysis. Anhydrous conditions can be used if the reverse reaction, selective acylation of the amine, is desired. Temperature and pH are maintained at the enzyme's optimal activity range.
Conceptual Protocol: CAL-B-Catalyzed Hydrolysis of a Racemic Ester
Step 1: Preparation of Racemic Substrate
-
Synthesize the racemic methyl or ethyl ester of trans-2-aminocyclohexanecarboxylic acid using standard esterification methods (e.g., Fischer esterification with SOCl₂ in the corresponding alcohol).
Step 2: Enzymatic Hydrolysis
-
To a solution of the racemic ester in a suitable solvent (e.g., THF/phosphate buffer mixture), add immobilized CAL-B (e.g., Novozym® 435).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached. Rationale: Stopping at 50% conversion theoretically yields both the unreacted ester and the product acid in perfect enantiomeric excess.
Step 3: Separation and Isolation
-
Remove the enzyme by filtration. The immobilized enzyme can be washed and reused.
-
Extract the reaction mixture with an organic solvent. The unreacted ester will move to the organic phase.
-
Acidify the aqueous phase to precipitate the enantiopure amino acid product, which can be collected by filtration.
-
The enantiopure ester from the organic phase can be hydrolyzed under standard chemical conditions (e.g., acid or base hydrolysis) to yield the other enantiomer of the amino acid if desired.
Caption: Workflow for enzymatic kinetic resolution.
Comparison of Primary Synthetic Strategies
| Feature | Classical Chemical Resolution | Enzymatic Kinetic Resolution | Asymmetric Synthesis |
| Starting Material | Racemic trans-amino acid | Racemic trans-amino acid ester | Achiral/prochiral precursor |
| Key Reagent | Chiral Resolving Agent (e.g., Mandelic Acid) | Enzyme (e.g., CAL-B) | Chiral Catalyst/Auxiliary |
| Theoretical Yield | 50% (up to 100% with racemization/recycle) | 50% (up to 100% with racemization/recycle) | Potentially >90% |
| Enantioselectivity | High (>99% ee often achievable with optimization)[1] | Very High (E-factors >200 are common)[5] | Variable, requires extensive screening and optimization |
| Conditions | Often requires heating/cooling cycles; standard organic solvents | Mild (room temp, neutral pH); often aqueous/organic mix | Can require cryogenic temperatures, inert atmospheres, or sensitive reagents |
| Advantages | Robust, well-established, scalable, cost-effective | High selectivity, "green" reagents, mild conditions, reusable catalyst | High theoretical yield, avoids making the unwanted enantiomer |
| Disadvantages | Max 50% yield per cycle, requires recycling step for efficiency | Requires synthesis of ester derivative, potential for enzyme inhibition/deactivation | High development cost, catalyst sensitivity, may not be available for all targets |
Analytical Validation and Quality Control
Confirming the identity and enantiopurity of the final product is a critical, non-negotiable step. A combination of analytical techniques must be employed.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[6] The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times. The enantiomeric excess is calculated from the integrated areas of the two resulting peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and overall purity of the compound. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent can be used to convert the enantiomers into diastereomeric species, which will exhibit distinct signals in the NMR spectrum.[7]
-
Optical Rotation: Measurement of the specific rotation [α]D using a polarimeter confirms the optical activity of the sample. A value consistent with the literature for the pure enantiomer provides strong evidence of its identity and high enantiopurity.
-
Mass Spectrometry (MS): Provides accurate molecular weight confirmation of the synthesized compound.[1][8]
Conclusion
The synthesis of enantiopure (1R,2R)-2-aminocyclohexanecarboxylic acid is most reliably and economically achieved through the classical chemical resolution of its racemate. This method, particularly when paired with a racemization-recycle loop for the unwanted enantiomer, provides a robust, scalable, and high-purity route suitable for both academic research and industrial drug development. While enzymatic resolution offers an elegant and environmentally benign alternative with exceptional selectivity, it requires an additional substrate derivatization step. Asymmetric synthesis , though offering the highest theoretical efficiency, remains a more complex and less-traveled path for this specific target compared to the resolution of the readily available racemate. The selection of the optimal method will ultimately depend on project-specific goals, but a thorough understanding of these core strategies provides the necessary foundation for making an informed and effective decision.
References
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(r)- and (s)-mandelic acid. Organic Syntheses Procedure. Available at: [Link]
- Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl). Vertex AI Search.
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Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available at: [Link]
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Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. Available at: [Link]
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Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. Available at: [Link]
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The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. Available at: [Link]
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Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. Figshare. Available at: [Link]
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Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]
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Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. ResearchGate. Available at: [Link]
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Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at: [Link]
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Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. Available at: [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]
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Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. Available at: [Link]
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Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid: From Foundational Principles to Advanced Strategies
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Foreword: The Strategic Importance of Chiral Purity in Advanced Molecular Design
In the landscape of modern drug discovery and materials science, the conformational rigidity and defined stereochemistry of molecular building blocks are paramount. trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) stands out as a pivotal carbocyclic β-amino acid. Its enantiomerically pure forms, (1R,2R)- and (1S,2S)-trans-ACHC, are instrumental in the synthesis of "foldamers"—unnatural oligomers engineered to adopt specific, stable secondary structures, most notably the 14-helix.[1] This predictable folding propensity makes them invaluable for creating novel peptide mimics, bioactive scaffolds, and advanced materials.[1][2][3]
However, many synthetic pathways yield a racemic mixture of trans-ACHC. The separation of these enantiomers is not merely a purification step but a critical enabling process that unlocks the molecule's full potential. This guide provides a comprehensive exploration of the primary methodologies for the chiral resolution of trans-ACHC, grounded in both fundamental chemical principles and field-proven protocols. We will dissect the causality behind experimental choices, offering a robust framework for selecting and optimizing a resolution strategy tailored to your specific laboratory scale, purity requirements, and strategic goals.
Chapter 1: Foundational Concepts in Chiral Resolution
At its core, chiral resolution is the process of separating a racemic mixture—a 1:1 mixture of two enantiomers—into its individual, enantiomerically pure components. Since enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, solubility, chromatographic retention on standard media), direct separation is impossible. The art of resolution lies in introducing a chiral influence to create a diastereomeric interaction, thereby inducing differentiable physical properties. The primary strategies, which we will explore in detail, are classical diastereomeric salt formation, enzymatic kinetic resolution, and direct chromatographic separation.
Figure 1: Core strategies for the separation of a racemic mixture into its constituent enantiomers.
Chapter 2: The Cornerstone Technique: Classical Resolution via Diastereomeric Salt Formation
This method remains the workhorse for large-scale industrial resolutions due to its cost-effectiveness and scalability. The strategy is elegantly simple: an acidic or basic racemate is reacted with an enantiomerically pure resolving agent of the opposite nature to form a pair of diastereomeric salts.[4] These salts, unlike the original enantiomers, have distinct crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent system.
Causality Behind the Method: The formation of a salt involves intimate ionic and hydrogen-bonding interactions between the racemate and the resolving agent. The differing three-dimensional arrangements of the diastereomeric pairs result in a less-symmetrical, "poorer" fit for the more soluble salt within a crystal lattice, while the less soluble salt packs more efficiently, favoring its crystallization.
For trans-ACHC, which possesses both a basic amino group and an acidic carboxylic acid group, resolution can be approached in two ways:
-
Resolution as an Acid: The carboxylic acid moiety is reacted with a chiral base (e.g., (S)-1-phenylethylamine, quinine, brucine).
-
Resolution as a Base: The amino group is reacted with a chiral acid (e.g., tartaric acid, mandelic acid).
To prevent the formation of complex zwitterionic salts and improve crystallinity, the non-participating functional group is often protected. For instance, protecting the amino group with a benzoyl (Bz) or benzyloxycarbonyl (Cbz) group allows the resulting N-protected acid to be cleanly resolved with a chiral base.[1]
Workflow: Diastereomeric Salt Formation
Figure 2: Workflow for chiral resolution by diastereomeric salt formation and fractional crystallization.
Protocol: Resolution of N-Benzoyl-trans-ACHC with (S)-(-)-1-Phenylethylamine
This protocol is a representative methodology based on established principles for resolving N-acylated amino acids and cyclic carboxylic acids.[1][5] Optimization of solvent, temperature, and stoichiometry is critical for success.
1. Preparation of Racemic Substrate (N-Benzoyl-trans-ACHC): a. Dissolve racemic trans-2-aminocyclohexanecarboxylic acid in 2 M NaOH(aq). Cool the solution to 0-5 °C in an ice bath. b. Add benzoyl chloride dropwise while vigorously stirring and maintaining the pH between 9-10 by simultaneous addition of 2 M NaOH. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. d. Acidify the solution with concentrated HCl to pH ~2. A white precipitate of N-benzoyl-trans-ACHC will form. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Confirm identity and purity via NMR and melting point.
2. Diastereomeric Salt Formation and Crystallization: a. In a suitable flask, dissolve 1.0 equivalent of racemic N-benzoyl-trans-ACHC in a minimal amount of hot methanol or ethanol. b. In a separate container, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in a small amount of the same solvent. Rationale: Using 0.5 equivalents ensures that only one enantiomer can fully precipitate as a salt, maximizing the efficiency of the first crystallization. c. Slowly add the amine solution to the hot acid solution with stirring. d. Allow the solution to cool slowly to room temperature, then transfer to 4 °C and leave undisturbed for 12-24 hours to facilitate crystallization. e. Collect the crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent. This is Fraction 1 . f. The mother liquor contains the more soluble diastereomeric salt.
3. Liberation of the Enantiomer and Purity Assessment: a. Suspend the crystals from Fraction 1 in water and add 2 M HCl until the pH is ~2. b. The N-benzoyl-trans-ACHC enantiomer will precipitate. The protonated resolving agent will remain in the aqueous phase. c. Filter, wash with water, and dry the solid. d. Determine the optical rotation and/or calculate the enantiomeric excess (ee) using chiral HPLC to assess the purity. e. If the desired ee is not achieved, the salt can be recrystallized from the same solvent system before the acidification step.[4]
4. Recovery of the Second Enantiomer: a. Take the mother liquor from step 2f, evaporate the solvent, and liberate the acid as described in step 3. This will yield an acid enriched in the other enantiomer. This material can be further purified or resolved using an enantiomeric resolving agent (e.g., (R)-(+)-1-phenylethylamine).
| Parameter | Description | Rationale & Expert Insight |
| Resolving Agent | Chiral amine (e.g., (S)-phenylethylamine) or chiral acid (e.g., dibenzoyl-L-tartaric acid). | The choice is critical. An ideal agent forms a well-defined, crystalline salt with one diastereomer while the other remains in solution. Preliminary screening of several agents and solvents is highly recommended. |
| Solvent | Typically alcohols (Methanol, Ethanol, Isopropanol) or aqueous mixtures. | The solvent must provide a significant solubility differential between the two diastereomeric salts. A solvent in which both salts are moderately soluble when hot but one is sparingly soluble when cold is ideal. |
| Stoichiometry | 0.5 - 1.0 equivalents of resolving agent. | Starting with 0.5 eq. can be more efficient, as it targets the precipitation of only one diastereomer's salt, leaving the other enantiomer behind as the free acid. |
| Temperature | Slow, controlled cooling from boiling to 0-4 °C. | Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers, resulting in low optical purity. |
Chapter 3: The "Green" Alternative: Enzymatic Kinetic Resolution
Enzymatic methods offer a highly selective and environmentally benign approach to chiral resolution. The core principle of kinetic resolution is that an enzyme will catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[6] For trans-ACHC, a common strategy involves the enantioselective hydrolysis of a racemic ester derivative by a lipase, such as Candida antarctica Lipase B (CAL-B).[7][8]
Causality Behind the Method: The enzyme's active site is an intricate, chiral 3D environment. One enantiomer of the substrate fits perfectly into this site, allowing for efficient catalysis (e.g., hydrolysis). The other enantiomer fits poorly, resulting in a drastically slower or non-existent reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (which is converted into a new product, the acid) from the slow-reacting enantiomer (which remains as the starting material, the ester). The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[6]
Workflow: Enzymatic Kinetic Resolution
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- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Spectroscopic data for (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. Oligomers of such β-amino acids, known as β-peptides, can form stable, predictable secondary structures like helices and sheets, making them valuable foldamers for mimicking biological peptides and designing novel molecular architectures[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use as a building block in synthetic applications.
Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. For a chiral molecule like this compound, spectroscopic analysis is indispensable not only for confirming its covalent structure but also for ensuring its stereochemical integrity. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers in organic synthesis, drug discovery, and materials science.
Molecular Identity and Physicochemical Properties
The first step in any analytical workflow is to establish the fundamental properties of the target compound. The hydrochloride salt ensures that the amino group is protonated, which significantly influences its spectroscopic behavior.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid HCl | PubChem |
| Molecular Formula | C₇H₁₄ClNO₂ | - |
| Molecular Weight | 179.64 g/mol | - |
| CAS Number | 26685-83-6 (for the parent (1R,2R) isomer) | TCI Chemicals |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms.
Causality in Experimental Design
The choice of solvent is the most critical parameter in acquiring a meaningful ¹H NMR spectrum for an amino acid hydrochloride. Deuterated water (D₂O) is a common choice due to the compound's solubility. However, the acidic proton of the carboxylic acid (–COOH) and the protons of the ammonium group (–NH₃⁺) will rapidly exchange with deuterium, causing their signals to broaden and often disappear from the spectrum. To observe these exchangeable protons, a non-protic polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred alternative. The following protocol assumes the use of DMSO-d₆ to enable the characterization of all protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.[2]
-
Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.
¹H NMR Data Summary (Predicted in DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~12.5 | Broad singlet | 1H | COOH |
| Hₑ | ~8.4 | Broad singlet | 3H | -NH₃ ⁺ |
| Hc | ~3.1 | Multiplet | 1H | H-C -NH₃⁺ (C2) |
| Hₙ | ~2.4 | Multiplet | 1H | H-C -COOH (C1) |
| Hₖ | ~1.2 - 2.0 | Multiplet | 8H | Cyclohexane ring CH₂ (C3, C4, C5, C6) |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (Hₐ): The most downfield signal, typically appearing as a very broad singlet above 12 ppm, is characteristic of the acidic carboxylic acid proton. Its broadness is due to hydrogen bonding and potential slow exchange with trace water in the solvent.
-
Ammonium Protons (Hₑ): The three protons of the ammonium group (–NH₃⁺) are expected to appear as a broad signal around 8-9 ppm. The positive charge on the nitrogen atom strongly deshields these protons. Their broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange.
-
Methine Protons (Hc, Hₙ): The protons on the carbons bearing the amino and carboxyl groups (C1 and C2) are methines and are shifted downfield due to the electron-withdrawing effects of these substituents. The proton at C2 (Hc), adjacent to the highly electronegative ammonium group, is expected to be further downfield than the proton at C1 (Hₙ). Their multiplicities will be complex due to coupling with each other and with the adjacent methylene protons on the ring. The trans relationship between these two protons is a key stereochemical feature that influences their coupling constant.
-
Cyclohexane Methylene Protons (Hₖ): The remaining eight protons on the cyclohexane ring appear as a complex series of overlapping multiplets in the aliphatic region (1.2-2.0 ppm). The axial and equatorial protons on each carbon are chemically non-equivalent and will show distinct signals and coupling patterns, further complicating this region.
Workflow Visualization: ¹H NMR Analysis
Caption: Workflow for ¹³C NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in Experimental Design
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and assign them to specific functional groups.
FT-IR Data Summary (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O–H Stretch | Carboxylic Acid | Strong, very broad |
| ~3000 | N–H Stretch | Ammonium (–NH₃⁺) | Medium, broad (overlaps O-H) |
| 2950 - 2850 | C–H Stretch | Aliphatic (Cyclohexane) | Medium-Strong, sharp |
| ~1720 | C=O Stretch | Carboxylic Acid | Strong, sharp |
| ~1600 & ~1500 | N–H Bend | Ammonium (–NH₃⁺) | Medium |
| ~1250 | C–O Stretch | Carboxylic Acid | Medium |
Interpretation of the FT-IR Spectrum
-
O–H and N–H Stretching Region (3300-2500 cm⁻¹): This region will be dominated by a very broad and intense absorption band characteristic of the hydrogen-bonded O–H group in the carboxylic acid dimer.[3] Superimposed on this broad feature will be the N–H stretching vibrations of the ammonium group and the sharper C–H stretches of the cyclohexane ring.[4]
-
C=O Stretching Region (~1720 cm⁻¹): A strong, sharp absorption band around 1720 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group in the carboxylic acid.[3][5] Its position confirms the presence of the acid functionality.
-
N–H Bending Region (~1600-1500 cm⁻¹): The bending vibrations (scissoring and asymmetric) of the –NH₃⁺ group typically appear in this region as one or two medium-intensity bands.[6]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of signals, including C–O stretching and various bending vibrations, that are unique to the molecule's overall structure.
Workflow Visualization: FT-IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[7][8]
Causality in Experimental Design
Electrospray Ionization (ESI) is the ideal ionization technique for a polar, non-volatile molecule like an amino acid hydrochloride.[9] The analysis is typically performed in positive ion mode, where the molecule is expected to be detected as the protonated free base [M+H]⁺. The hydrochloride salt dissociates in the spray solution, and the chloride ion is generally not observed. Coupling the mass spectrometer to a liquid chromatography (LC) system (LC-MS) is standard practice to ensure the sample's purity is assessed simultaneously.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.
-
Data Acquisition: Inject the sample into the LC-MS system. The mobile phase will carry the analyte into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the m/z value of the molecular ion peak in the resulting mass spectrum. Compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition. Analyze any significant fragment ions to gain structural insights.
Mass Spectrometry Data Summary (Predicted, ESI+)
| m/z (Daltons) | Ion Formula | Identity |
| 144.102 | [C₇H₁₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ (of free base) |
| 126.091 | [C₇H₁₂NO]⁺ | [M+H - H₂O]⁺ |
| 98.070 | [C₆H₁₀N]⁺ | [M+H - COOH - H]⁺ |
Note: The molecular formula of the free base is C₇H₁₃NO₂ (Monoisotopic Mass: 143.095 Da). The protonated ion [M+H]⁺ has a calculated exact mass of 144.102 Da.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most crucial signal will be the base peak or a very prominent peak at m/z 144.102 , corresponding to the protonated form of the free amino acid, [C₇H₁₃NO₂]⁺. Obtaining this mass with high accuracy (within 5 ppm) from a high-resolution instrument provides strong evidence for the compound's elemental formula.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can occur. Common fragmentation pathways for amino acids include:
-
Loss of Water: A peak at m/z 126.091, corresponding to the loss of a water molecule (18 Da) from the protonated parent ion.
-
Loss of the Carboxyl Group: A significant fragment at m/z 98.070, resulting from the neutral loss of the formic acid moiety (HCOOH, 46 Da), is a classic fragmentation for amino acids.
-
Workflow Visualization: Mass Spectrometry Analysis
Caption: Workflow for LC-MS analysis with ESI.
Conclusion
The structural verification of this compound is robustly achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the functional groups. FT-IR spectroscopy provides definitive evidence for the presence of the carboxylic acid and ammonium functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide a comprehensive and self-validating analytical package, ensuring the identity, purity, and structural integrity of this important chiral building block for advanced chemical and pharmaceutical applications.
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PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]
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PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (1R,2R)-2-aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]
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SlideShare. ir spectrum of carboxylic acids and alcohols. [Link]
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ACS Publications. Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry B. [Link]
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ResearchGate. Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. [Link]
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PubMed. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. National Library of Medicine. [Link]
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ResearchGate. Schiff base ligand derived from (±)trans-1,2-cyclohexanediamine and its Cu(II), Co(II), Zn(II) and Mn(II) complexes. [Link]
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National Library of Medicine. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
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PubMed. A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. National Library of Medicine. [Link]
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OSTI.GOV. Reaction Discovery Using Spectroscopic Insights from an Enzymatic C–H Amination Intermediate. [Link]
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University of Wisconsin–Madison. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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PubMed. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. National Library of Medicine. [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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1H NMR spectrum of (1R,2R)-2-aminocyclohexanecarboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of (1R,2R)-2-Aminocyclohexanecarboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2R)-2-aminocyclohexanecarboxylic acid, a chiral cyclic β-amino acid. As a molecule with fixed stereochemistry and a conformationally rigid cyclohexane ring, its ¹H NMR spectrum offers a distinct and information-rich fingerprint. This document, intended for researchers, scientists, and drug development professionals, delves into the theoretical basis for predicting the spectrum, including conformational analysis, chemical shifts, and spin-spin coupling constants. A detailed, field-proven experimental protocol for acquiring and processing the spectrum is provided, emphasizing techniques for unambiguous signal assignment, such as deuterium exchange. The guide culminates in an interpretive analysis, demonstrating how the unique spectral features, particularly the coupling constants between protons on C1 and C2, serve as a self-validating system to confirm the trans-(1R,2R) stereochemistry.
Introduction: The Structural Significance of (1R,2R)-2-Aminocyclohexanecarboxylic Acid
(1R,2R)-2-aminocyclohexanecarboxylic acid belongs to a class of cyclic β-amino acids that are crucial building blocks in medicinal chemistry. Their rigid carbocyclic scaffold imparts conformational constraint upon peptides and small molecules, a strategy often employed to enhance biological activity, selectivity, and metabolic stability. The precise stereochemical arrangement of the amino and carboxylic acid functional groups is paramount to their function.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[1] For a molecule like (1R,2R)-2-aminocyclohexanecarboxylic acid, ¹H NMR is not merely for structural confirmation but provides profound insights into its three-dimensional conformation, which is inextricably linked to its biological function. This guide will dissect the expected ¹H NMR spectrum, explaining the causality behind its features and providing a robust protocol for its acquisition and interpretation.
Conformational Analysis: The Foundation of Spectral Interpretation
The cyclohexane ring predominantly exists in a stable chair conformation to minimize torsional and steric strain. For a 1,2-disubstituted cyclohexane, two chair conformers are possible. In the case of the trans-(1R,2R) isomer, the two bulky substituents (amino and carboxylic acid groups) can be either diaxial or diequatorial.
Due to unfavorable 1,3-diaxial interactions, the conformer with both substituents in the equatorial position is significantly more stable. This conformational lock is the single most important factor governing the appearance of the ¹H NMR spectrum. In this stable diequatorial conformation, the protons attached to C1 (H1) and C2 (H2) are consequently in axial positions. This specific spatial relationship is directly interrogated by their NMR coupling constant.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
In a chiral molecule like (1R,2R)-2-aminocyclohexanecarboxylic acid, protons on the same carbon (geminal protons) are often chemically non-equivalent, a phenomenon known as diastereotopicity.[2][3] This means that each proton on the four methylene (CH₂) groups (C3, C4, C5, C6) can, in principle, give rise to a distinct signal, leading to a complex but interpretable spectrum.
Chemical Shifts (δ)
The chemical shifts are influenced by the electron-withdrawing effects of the adjacent amino and carboxylic acid groups.
-
H1 (proton on C1): This proton is alpha to the carboxylic acid group, which is strongly deshielding. Its chemical shift is expected to be in the range of δ 2.2 - 2.6 ppm .
-
H2 (proton on C2): This proton is alpha to the amino group. Its chemical shift is typically found in the range of δ 2.8 - 3.2 ppm .
-
Methylene Protons (H3-H6): These eight protons will reside in the more shielded aliphatic region, typically between δ 1.2 - 2.1 ppm . Due to diastereotopicity, they will appear as a complex series of overlapping multiplets.[3][4] Protons closer to the functional groups (e.g., on C3 and C6) will be further downfield than those on C4 and C5.
-
Labile Protons (NH₂ and COOH): The protons of the amino and carboxylic acid groups are exchangeable.[5] Their chemical shifts are highly dependent on the solvent, concentration, and pH. In a deuterated solvent like D₂O, these signals will disappear due to hydrogen-deuterium exchange.[6][7][8]
Coupling Constants (J) and Multiplicity
The multiplicity of each signal is determined by the number of neighboring protons and the magnitude of the coupling constant (J), which is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[9][10]
-
H1 and H2: In the stable diequatorial conformer, both H1 and H2 are axial. The dihedral angle between them is approximately 180°. This anti-periplanar arrangement results in a large axial-axial coupling constant, typically ³J(H1, H2) ≈ 10 - 13 Hz .[11]
-
H1 Multiplicity: H1 is coupled to H2 and the two diastereotopic protons on C6. It is expected to appear as a doublet of triplets (dt) or a quartet-like multiplet .
-
H2 Multiplicity: H2 is coupled to H1 and the two diastereotopic protons on C3. It is also expected to appear as a doublet of triplets (dt) or a quartet-like multiplet .
-
-
Methylene Protons (H3-H6): Each of these protons will be coupled to its geminal partner (²J, typically 10-15 Hz) and the vicinal protons on adjacent carbons (³J). The vicinal couplings will be a mix of axial-axial (large J), axial-equatorial (small J, ~2-5 Hz), and equatorial-equatorial (small J, ~2-5 Hz) interactions, resulting in complex, overlapping multiplets.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol outlines a self-validating workflow for obtaining and confirming the ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (1R,2R)-2-aminocyclohexanecarboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O, 99.9%). Using D₂O serves a dual purpose: it is an NMR-silent solvent and it facilitates the exchange of the labile NH₂ and COOH protons, simplifying the spectrum by causing their signals to disappear.[5][8][12]
-
If solubility is an issue, a small amount of DCl or NaOD can be added to adjust the pH. Note that pH can influence the chemical shifts of protons near the ionizable groups.[13]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Acquisition (≥ 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet and ensure it is spinning (if required).
-
Lock the spectrometer on the deuterium signal from the D₂O solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse program (e.g., 'zg30' on Bruker instruments) is suitable for routine acquisition.[14]
-
Number of Scans (NS): Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate signal integration.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm, to ensure all signals are captured.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the residual HDO peak to δ 4.79 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Data Interpretation: A Self-Validating System
The acquired spectrum is a powerful tool for validating the (1R,2R) stereochemistry. The key lies in the unambiguous identification of the signals for H1 and H2 and the measurement of their coupling constant.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H1 (-CH-COOH) | 2.2 - 2.6 | dt or multiplet | ³J(H1,H2) = 10-13; ³J(H1,H6ax/eq) = 3-13 |
| H2 (-CH-NH₂) | 2.8 - 3.2 | dt or multiplet | ³J(H2,H1) = 10-13; ³J(H2,H3ax/eq) = 3-13 |
| H3, H4, H5, H6 | 1.2 - 2.1 | Overlapping multiplets | ²J ≈ 12-15; ³J ≈ 2-13 |
| -NH₂ | Variable | Broad singlet | None (disappears in D₂O) |
| -COOH | Variable | Broad singlet | None (disappears in D₂O) |
Causality and Validation:
-
Confirmation of Connectivity: The presence of signals in the predicted chemical shift regions provides initial evidence for the molecular skeleton.
-
Stereochemical Proof: The most crucial diagnostic feature is the large coupling constant (10-13 Hz) observed for the signals assigned to H1 and H2. A coupling of this magnitude is only possible when the two protons have a dihedral angle near 180°.[11] This directly confirms their axial-axial relationship.
-
Conformational Lock: An axial-axial relationship for H1 and H2 is only possible if their parent substituents (COOH and NH₂) are in a diequatorial arrangement. This confirms that the molecule exists predominantly in the stable diequatorial chair conformation.
-
Final Validation: The diequatorial arrangement of the substituents defines a trans relationship. Therefore, the observation of a large ³J(H1,H2) coupling constant is definitive proof of the trans stereochemistry, validating the (1R,2R) assignment over the cis diastereomer, where one substituent would be axial and the other equatorial, leading to a much smaller axial-equatorial coupling constant (~2-5 Hz).
Conclusion
The ¹H NMR spectrum of (1R,2R)-2-aminocyclohexanecarboxylic acid is a rich source of structural information that extends beyond simple confirmation. The chemical shifts are dictated by the electronic environment, while the complex splitting patterns arise from the fixed, chiral nature of the molecule. Critically, the large axial-axial coupling constant between H1 and H2 serves as an unambiguous and powerful diagnostic tool to confirm the trans relative stereochemistry and the molecule's preference for a diequatorial substituent arrangement. The experimental and interpretive workflow detailed in this guide provides a robust, self-validating framework for researchers to confidently elucidate and confirm the structure and conformation of this important molecular building block.
References
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Chu, I.-T., & Pielak, G. J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Magnetic Resonance Letters. [Link]
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Xu, L., Hou, Z., & Zhao, Y. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]
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Patil, S. M., et al. (2010). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Journal of Analytical & Bioanalytical Techniques. [Link]
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Al-Qahtani, M. H. (2017). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. [Link]
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Popsavin, M., et al. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Journal of Chemical Education. [Link]
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Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Semantic Scholar. [Link]
-
Popsavin, M., et al. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. ResearchGate. [Link]
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Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry. [Link]
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Wikipedia contributors. (2023). Hydrogen–deuterium exchange. Wikipedia. [Link]
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JoVE. (n.d.). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Journal of Visualized Experiments. [Link]
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
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Do, T. D., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
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Jan. (2017). Diastereomers and H-NMR. Chemistry Stack Exchange. [Link]
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Evans, J. N. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. [Link]
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LibreTexts. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]
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Jung, Y. S., et al. (2020). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources. [Link]
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13C NMR Chemical Shifts for Aminocyclohexanecarboxylic Acid Isomers: A Guide to Stereochemical Assignment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Aminocyclohexanecarboxylic acids (ACHAs) are crucial building blocks in medicinal chemistry, often serving as conformationally constrained scaffolds in drug design. The precise stereochemistry of these molecules—the relative orientation of the amino and carboxylic acid groups (cis/trans) and their position on the cyclohexane ring (2-, 3-, or 4-)—is paramount as it dictates their three-dimensional shape and biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the unambiguous determination of this stereochemistry. This guide provides an in-depth analysis of the principles and practical application of 13C NMR for distinguishing ACHA isomers, grounded in an understanding of conformational analysis and substituent effects. We will explore the causality behind chemical shift variations, present a workflow for empirical analysis, and provide a validated experimental protocol for acquiring high-quality data.
The Foundational Role of Conformation in 13C NMR
The 13C chemical shift of a specific carbon atom is exquisitely sensitive to its local electronic environment. In cyclohexane derivatives, this environment is dominated by the molecule's three-dimensional structure. Saturated six-membered rings like cyclohexane are not planar; they predominantly adopt a low-energy "chair" conformation to minimize torsional and steric strain.[1] In this conformation, substituents at each carbon can occupy one of two distinct positions:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): Pointing outwards from the perimeter of the ring.
These two positions are in dynamic equilibrium through a process called "ring flipping." However, bulky substituents preferentially occupy the more sterically favorable equatorial position. For disubstituted cyclohexanes, the stereoisomer that can place both substituents in equatorial positions is generally the more stable one. This conformational preference is the cornerstone of interpreting their NMR spectra.[2]
Key Principles Governing Chemical Shifts in ACHA Isomers
The differentiation of ACHA isomers by 13C NMR relies on predictable electronic effects that alter the magnetic shielding of the ring carbons.
Substituent Effects (α, β, γ)
The introduction of the amino (-NH2) and carboxylic acid (-COOH) groups deshields the carbons to which they are directly attached (the α-carbon) and, to a lesser extent, the adjacent carbons (β-carbons).[3] However, the most diagnostically significant phenomenon for stereoisomer identification is the γ-gauche effect.[4]
The Decisive γ-Gauche Effect
The γ-gauche effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom when it is in a gauche (staggered at 60°) relationship with a substituent three bonds away (at the γ-position). This occurs when a substituent is in an axial position, as it brings it into close spatial proximity with the syn-axial protons on the γ-carbons. This steric compression perturbs the C-H bond's electron density, resulting in increased shielding.[4][5]
-
Axial Substituent: Causes a significant upfield shift (typically 4-7 ppm) for the γ-carbons.
-
Equatorial Substituent: Exerts a much smaller, often negligible, effect on the γ-carbons.
This principle is the single most powerful tool for assigning cis and trans isomers in 1,4- and 1,2-disubstituted cyclohexanes.[6]
The Critical Influence of pH
Aminocyclohexanecarboxylic acids are zwitterionic at neutral pH, existing as -NH3+ and -COO-. The protonation state of these functional groups dramatically influences the 13C chemical shifts.[7] The protonation of the amino group and deprotonation of the carboxyl group are pH-dependent processes.[8][9] Consequently, the electronic effect of these substituents changes with pH, altering the chemical shifts of the ring carbons, particularly the α-carbons (C-NH2 and C-COOH) and the carboxyl carbon itself.[10][11] For reproducible and comparable results, it is imperative that the pH of the NMR sample (typically in D₂O) is controlled and reported.
Comparative Data Analysis: Distinguishing Isomers
The following sections provide an analysis of the expected 13C NMR chemical shifts for 4-aminocyclohexanecarboxylic acid isomers. The trans isomer can adopt a stable diequatorial conformation, while the cis isomer must have one axial and one equatorial substituent. This fundamental conformational difference creates a distinct NMR fingerprint.
Conformational Equilibria of cis- and trans-4-ACHA
The diagram below, generated using DOT language, illustrates the preferred chair conformations.
Caption: Preferred chair conformations for trans and cis-4-aminocyclohexanecarboxylic acid.
Predicted and Observed 13C NMR Chemical Shifts
Based on the principles above, we can predict and interpret the chemical shifts for the ring carbons. For the cis isomer, the axial substituent will shield the C-3 and C-5 carbons (γ-positions) relative to the trans isomer, where both substituents are equatorial.
| Carbon Atom | trans-4-ACHA (Diequatorial) | cis-4-ACHA (Axial-Equatorial) | Key Distinguishing Feature |
| C1 (-CH-COOH) | ~44 ppm | ~42 ppm | C1 is slightly shielded in the cis isomer when the -COOH group is axial. |
| C4 (-CH-NH2) | ~50 ppm | ~48 ppm | C4 is slightly shielded in the cis isomer when the -NH2 group is axial. |
| C2, C6 | ~35 ppm | ~30 ppm | Primary indicator: These carbons are γ to the axial substituent in the cis isomer, causing a significant upfield shift (shielding) due to the γ-gauche effect. |
| C3, C5 | ~30 ppm | ~25 ppm | Primary indicator: Similar to C2/C6, these carbons are also shielded in the cis isomer due to the γ-gauche effect from the other axial substituent. |
| C=O | ~182 ppm | ~182 ppm | The carboxyl carbon is less affected by ring stereochemistry but highly sensitive to pH.[10] |
Note: The exact chemical shift values can vary based on solvent, pH, and concentration. The data for the trans isomer is based on available spectral information[12], while the data for the cis isomer is predicted based on established substituent effects. It is the relative difference in shifts between isomers that is most diagnostic.
Experimental Protocol: Acquiring High-Fidelity 13C NMR Spectra
This section provides a self-validating protocol for obtaining reliable 13C NMR data for ACHA isomers.
Workflow for ACHA Isomer Analysis
Caption: Standard workflow for 13C NMR analysis of ACHA isomers.
Step-by-Step Methodology
1. Sample Preparation (The Most Critical Step)
- Causality: The zwitterionic nature of ACHAs makes them most soluble in water. D₂O is the required solvent for deuterium lock. pH control is essential for reproducibility as it dictates the protonation state.[7][8]
- Protocol:
- Weigh 15-25 mg of the ACHA isomer into a clean, dry NMR tube.
- Add ~0.6 mL of high-purity D₂O.
- Vortex briefly to dissolve. Gentle heating may be required for some isomers.
- Calibrate a pH meter using standard aqueous buffers (pH 4, 7, 10).
- Measure the pH of the D₂O solution. Adjust to a consistent target pH (e.g., pD 7.0-7.4) by adding microliter amounts of dilute DCl or NaOD in D₂O. Note that pD = pH_meter_reading + 0.4.
- (Optional but Recommended) Add a small amount of an internal reference standard like DSS or TSP.
2. NMR Data Acquisition
- Causality: 13C has a low natural abundance (~1.1%) and a long relaxation time, necessitating a higher number of scans and an appropriate relaxation delay (D1) to ensure quantitative accuracy and good signal-to-noise. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in single lines for each unique carbon.[13]
- Protocol:
- Insert the sample into a spectrometer (≥400 MHz recommended for better resolution).
- Lock onto the deuterium signal of D₂O and shim the magnetic field for homogeneity.
- Load a standard 1D 13C experiment with proton decoupling.
- Set the spectral width to cover the expected range (~0 to 200 ppm).
- Set the number of scans (NS) to at least 1024 for a decent signal; 4096 or higher is preferable.
- Set the relaxation delay (D1) to 2 seconds. For more quantitative results, especially for quaternary carbons like the C=O group, a longer delay (5-10 s) is better.
- Acquire the Free Induction Decay (FID).
3. Data Processing
- Causality: Standard processing steps convert the time-domain signal (FID) into the frequency-domain spectrum that is interpretable.
- Protocol:
- Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier Transform.
- Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
- Apply a baseline correction algorithm to ensure a flat baseline.
- Reference the spectrum by setting the chemical shift of the internal standard (DSS) to 0.0 ppm. If no standard was used, the solvent signal can be used as a secondary reference, but this is less accurate.
Conclusion
The stereochemical assignment of aminocyclohexanecarboxylic acid isomers is a challenge readily met by 13C NMR spectroscopy. By understanding the foundational principles of cyclohexane conformation and the powerful diagnostic utility of the γ-gauche effect, researchers can confidently distinguish between cis and trans isomers. The key lies in observing the significant upfield (shielding) shifts of the γ-carbons (C2/C6 and C3/C5) caused by an axial substituent in the less stable cis isomers. For this analysis to be robust and reliable, adherence to a strict experimental protocol, particularly regarding solvent choice and pH control, is non-negotiable. This guide provides the theoretical framework and practical methodology for drug development professionals to leverage 13C NMR as a definitive tool for structural elucidation in this important class of molecules.
References
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-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin. [Link]
-
Reynolds, W. F., Peat, I. R., Freedman, M. H., & Lyerla, J. R., Jr. (1973). pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. Journal of the American Chemical Society. [Link]
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Tantillo, D. J., et al. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Tetrahedron. [Link]
-
D'Souza, R., et al. (2020). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... ResearchGate. [Link]
-
Platzer, G., et al. (2014). pH-dependent random coil (1)H, (13)C, and (15)N chemical shifts of the ionizable amino acids: a guide for protein pK a measurements. Journal of Biomolecular NMR. [Link]
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Gassman, P. G., et al. (2005). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic Letters. [Link]
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Kryachko, I., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. [Link]
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Dalling, D. K., & Grant, D. M. (1972). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Journal of the American Chemical Society. [Link]
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Buchanan, G. W., & Stothers, J. B. (1982). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Journal of Chemistry. [Link]
-
Plass, G., et al. (2014). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: A guide for protein pK a measurements. ResearchGate. [Link]
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PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
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de Haan, J. W., et al. (1978). Downfield gamma-gauche and gamma-antiperiplanar effects on 13C NMR chemical shifts exerted by thiophene sulphur. Pure and Applied Chemistry. [Link]
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PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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Allouchi, H., et al. (1997). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Abraham, R. J., et al. (1996). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. ResearchGate. [Link]
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Barfield, M., et al. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Magnetic Resonance in Chemistry. [Link]
-
Abraham, R. J., et al. (1996). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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A Technical Guide to the Conformational Analysis of trans-ACHC Oligomers: Unraveling the 14-Helix
Abstract
Oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) represent a cornerstone in the field of foldamer chemistry, renowned for their remarkable propensity to adopt a stable, well-defined 14-helical secondary structure. This robust folding behavior, driven by the conformational constraints of the cyclohexane ring, makes trans-ACHC oligomers attractive scaffolds for mimicking α-helical domains of proteins, with significant potential in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of trans-ACHC oligomers. We will delve into the synthesis of the monomeric building blocks, the characterization of the 14-helix using a suite of experimental techniques including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, and the application of computational modeling to rationalize and predict their structural behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural properties of these fascinating foldamers.
Introduction: The Significance of trans-ACHC Foldamers
Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution, mimicking the complex architectures of biopolymers like proteins and nucleic acids.[1] Among the various classes of foldamers, β-peptides, which are composed of β-amino acid monomers, have garnered considerable attention due to their proteolytic stability and diverse structural repertoire.[2] The conformational landscape of β-peptides is significantly influenced by the substitution pattern and stereochemistry of their constituent monomers.[3]
The incorporation of cyclic β-amino acids, such as trans-ACHC, imposes significant conformational constraints on the peptide backbone, leading to a strong preference for specific secondary structures.[4] In the case of trans-ACHC oligomers, this preorganization manifests in the formation of a highly stable right-handed 14-helix, characterized by a repeating network of C=O(i)···H-N(i+2) hydrogen bonds.[5][6] This predictable and robust folding makes trans-ACHC oligomers ideal candidates for applications requiring precise spatial positioning of functional groups, such as in the design of protein-protein interaction inhibitors and novel catalysts.
This guide will provide a detailed exploration of the techniques employed to elucidate and characterize the 14-helical conformation of trans-ACHC oligomers, offering both theoretical background and practical, field-proven insights.
Synthesis of the Core Building Block: Boc-trans-ACHC-OH
A reliable and scalable synthesis of the protected monomer is the foundation for any study on trans-ACHC oligomers. The most commonly used protecting group for the amino terminus is the tert-butyloxycarbonyl (Boc) group, which is stable under coupling conditions and readily cleaved with mild acid.
Experimental Protocol: Synthesis of Boc-(1R,2R)-trans-2-aminocyclohexanecarboxylic acid
This protocol outlines a standard procedure for the N-terminal protection of commercially available (1R,2R)-trans-2-aminocyclohexanecarboxylic acid.
Materials:
-
(1R,2R)-trans-2-aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve (1R,2R)-trans-2-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq).
-
Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Boc-(1R,2R)-trans-2-aminocyclohexanecarboxylic acid as a white solid.[7]
Trustworthiness: The purity of the final product should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and byproducts before its use in solid-phase peptide synthesis.
Elucidating the 14-Helix: A Multi-faceted Approach
A combination of experimental and computational techniques is essential for a comprehensive conformational analysis of trans-ACHC oligomers.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an atomic-resolution snapshot of the oligomer's conformation in the solid state.[8] For trans-ACHC oligomers, crystallographic studies have been instrumental in definitively establishing the 14-helical structure.[5]
Key Structural Parameters of the trans-ACHC 14-Helix:
The analysis of high-resolution crystal structures of trans-ACHC oligomers, such as the hexamer, reveals the precise geometric parameters that define the 14-helix.[5]
| Parameter | Average Value |
| Backbone Dihedral Angles | |
| Φ (C'-N-Cα-Cβ) | -100° to -120° |
| θ (N-Cα-Cβ-C') | +80° to +100° |
| Ψ (Cα-Cβ-C'-N) | +130° to +150° |
| Hydrogen Bond Geometry | |
| C=O(i)···H-N(i+2) distance | 2.8 - 3.2 Å |
| C=O(i)···H-N(i+2) angle | > 150° |
| Helical Parameters | |
| Residues per turn | ~3 |
| Rise per residue | ~1.8 Å |
| Pitch | ~5.4 Å |
Table 1: Characteristic structural parameters of the 14-helix adopted by trans-ACHC oligomers, derived from crystallographic data.
NMR Spectroscopy: Conformation in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and dynamics of foldamers.[9] Two-dimensional (2D) NMR experiments are particularly informative.
Sample Preparation:
-
Dissolve the purified trans-ACHC oligomer in a suitable deuterated solvent (e.g., CD₃OH, CDCl₃, or a mixture) to a concentration of 1-5 mM.
-
Transfer the solution to a high-quality NMR tube.
-
For experiments in protic solvents like methanol, presaturation of the residual solvent peak is necessary.
Data Acquisition:
A suite of 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥500 MHz):
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same residue, aiding in the assignment of spin systems.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, facilitating the complete assignment of individual residues.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the through-space proximity of protons.[10] NOEs between protons that are distant in the primary sequence but close in 3D space provide direct evidence of folding. For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.[10]
Data Interpretation: The Fingerprint of the 14-Helix
The hallmark of the 14-helix in the NOESY/ROESY spectrum is a specific pattern of Nuclear Overhauser Effects (NOEs) between protons on adjacent and non-adjacent residues.[11]
-
Sequential NOEs:
-
Strong dαN(i, i+1) NOEs (between the CαH of residue i and the NH of residue i+1) are indicative of an extended backbone conformation.
-
dNN(i, i+1) NOEs (between the NH of residue i and the NH of residue i+1) are also observed.
-
-
Medium-Range NOEs (The Definitive Evidence):
-
The most critical NOEs for identifying the 14-helix are those between the CαH of residue i and the NH of residue i+2 (dαN(i, i+2)). These correlations directly confirm the C=O(i)···H-N(i+2) hydrogen bonding pattern.
-
Weaker but significant NOEs between the NH of residue i and the NH of residue i+2 (dNN(i, i+2)) further support the helical fold.
-
Caption: Key NOE correlations for identifying a 14-helix.
Computational Modeling: In Silico Insights
Computational methods, including molecular mechanics (MM) and density functional theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the energetic factors that govern the conformational preferences of trans-ACHC oligomers.
MD simulations provide insights into the dynamic behavior of the oligomers in solution and can be used to assess the stability of the 14-helical fold.
Caption: A typical workflow for MD simulations of trans-ACHC oligomers.
Causality Behind Experimental Choices:
-
Force Field Selection: The choice of force field is critical for accurate simulations. For β-peptides, specialized force fields or extensions to existing ones (e.g., CHARMM with modified parameters for β-amino acids) are recommended.[1] The AMBER and GROMOS force fields have also been used, though they may require further parameterization for optimal performance with cyclic β-amino acids.[1]
-
Solvent Model: An explicit solvent model (e.g., TIP3P for water, or a methanol box) is crucial for accurately capturing the solvent-solute interactions that influence folding.
DFT calculations are employed to obtain accurate energetic information for different conformations and to validate the geometries predicted by MM methods.
Caption: A general workflow for DFT calculations on trans-ACHC oligomers.
Causality Behind Experimental Choices:
-
Functional and Basis Set: The choice of functional and basis set represents a trade-off between accuracy and computational cost. Hybrid functionals like B3LYP combined with a Pople-style basis set (e.g., 6-31G*) offer a good balance for geometry optimizations.[12] For more accurate energy calculations, double-hybrid functionals like revDSD-PBEP86-D3BJ or M06-2X with a larger basis set (e.g., def2-TZVP) are recommended.[13][14] The inclusion of dispersion corrections (e.g., -D3) is essential for accurately describing the non-covalent interactions that stabilize the folded structure.
Applications in Drug Development
The ability of trans-ACHC oligomers to form stable, predictable 14-helical structures makes them highly attractive for various applications in drug discovery. Their proteolytic resistance is a significant advantage over conventional α-peptides. By strategically positioning functionalized side chains on the rigid helical scaffold, it is possible to mimic the binding epitopes of α-helical proteins. This approach has shown promise in the development of inhibitors for protein-protein interactions that are implicated in diseases such as cancer and viral infections. Furthermore, the well-defined architecture of these foldamers allows for the rational design of novel therapeutics with enhanced target specificity and reduced off-target effects.
Conclusion
The conformational analysis of trans-ACHC oligomers is a mature field that benefits from a powerful synergy between synthesis, experimental characterization, and computational modeling. The inherent conformational constraint of the trans-ACHC monomer reliably directs the formation of a stable 14-helix, a structural motif that has been thoroughly characterized by X-ray crystallography and NMR spectroscopy. This guide has provided a comprehensive overview of the key methodologies and protocols for elucidating and understanding the structure of these remarkable foldamers. As our ability to design and synthesize increasingly complex molecular architectures grows, the foundational principles of conformational analysis outlined here will continue to be essential for unlocking the full potential of trans-ACHC oligomers and other foldamers in medicinal chemistry and beyond.
References
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Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews, 101(12), 3893–4012. [Link]
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Cisneros, A., et al. (2023). Comparative Study of Molecular Mechanics Force Fields for β-Peptidic Foldamers: Folding and Self-Association. Journal of Chemical Information and Modeling, 63(14), 4439–4452. [Link]
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Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]
-
Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574-7581. [Link]
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Martinek, T. A., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]
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Perez, C., et al. (2023). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: a Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation, 19(5), 1243–1260. [Link]
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Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
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Nowick, J. S. (2017). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 57(1-2), 114-126. [Link]
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Daura, X., et al. (2007). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Chemistry – A European Journal, 13(18), 5052-5063. [Link]
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From structure to function. Chemical Reviews, 101(10), 3219–3232. [Link]
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Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
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Senes, A., et al. (2001). The Cα—H⋅⋅⋅O hydrogen bond: A determinant of stability and specificity in transmembrane helix interactions. Proceedings of the National Academy of Sciences, 98(16), 9056-9061. [Link]
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Miravet, J. F., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212. [Link]
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Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]
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Balaram, P. (2019). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]
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DeGrado, W. F., et al. (2012). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 134(30), 12664–12673. [Link]
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Gellman, S. H., et al. (2006). Characteristic Structural Parameters for the γ-Peptide 14-Helix: Importance of Subunit Preorganization. Journal of the American Chemical Society, 128(11), 3811–3817. [Link]
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Barone, V., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry A, 127(1), 223–233. [Link]
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Gsponer, J., et al. (2009). Searching the conformational space of cyclic beta-amino acid peptides. Journal of Computational Chemistry, 30(10), 1547-1559. [Link]
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Gellman, S. H., et al. (2012). Amphiphilic helix-forming oligomers of b-amino acids. ResearchGate. [Link]
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ChemWhat. (n.d.). (1R,2R)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID. Retrieved from [Link]
-
Kaur, K., et al. (2008). Right-handed 14-helix in beta 3-peptides from L-aspartic acid monomers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(4), 658-665. [Link]
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Berger, J. M., & Skordalakes, E. (2006). Crystallization and X-ray structure determination of an RNA-dependent hexameric helicase. Methods in Enzymology, 410, 294-310. [Link]
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LibreTexts. (2021). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]
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Wikipedia contributors. (2024). Alpha helix. Wikipedia. [Link]
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Nowick, J. S. (2017). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 57(1-2), 114-126. [Link]
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The Vindicated. (2021, September 11). Why those dihedral angles? Why helices? Strands? & What are Ramachandran plots plotting? (Revenge?) [Video]. YouTube. [Link]
-
van der Goot, A. S., et al. (2010). What stabilizes the 3(14)-helix in beta3-peptides? A conformational analysis using molecular simulation. The Journal of Physical Chemistry B, 114(18), 6244–6252. [Link]
-
O'Leary, D. J., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]
-
O'Leary, D. J., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]
-
Schertler, G. F., & Heymann, J. A. (2002). X-ray diffraction of heavy-atom labelled two-dimensional crystals of rhodopsin identifies the position of cysteine 140 in helix 3 and cysteine 316 in helix 8. Journal of Molecular Biology, 316(3), 693-709. [Link]
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The 14-Helix Unveiled: A Technical Guide to the Crystal Structure of Peptides Containing trans-2-Aminocyclohexanecarboxylic Acid
Foreword: The Quest for Structural Stability in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are, however, often offset by inherent limitations, namely proteolytic instability and a lack of defined secondary structure in solution. The incorporation of non-natural amino acids, particularly conformationally constrained β-amino acids, has emerged as a powerful strategy to overcome these hurdles. This guide focuses on a particularly potent structural determinant: trans-2-aminocyclohexanecarboxylic acid (trans-2-ACCA). Through a detailed exploration of its impact on peptide conformation, backed by crystallographic evidence, we will elucidate how this unique building block can be leveraged to design next-generation peptide-based therapeutics with predictable and stable three-dimensional structures.
The Architectural Imperative of trans-2-ACCA
trans-2-ACCA is a cyclic β-amino acid that, due to the fixed stereochemistry of its amino and carboxyl groups on the cyclohexane ring, imposes significant conformational constraints on the peptide backbone. This pre-organization is the cornerstone of its utility in peptide design. Unlike flexible, linear α-amino acids, the rigid structure of trans-2-ACCA directs the peptide chain to adopt a highly predictable and stable secondary structure.
The Predominant Fold: The 14-Helix
Extensive crystallographic studies have unequivocally demonstrated that oligomers of trans-2-ACCA predominantly fold into a specific helical structure known as the 14-helix .[1][2][3] This nomenclature arises from the characteristic hydrogen bonding pattern that stabilizes the helix: a 14-membered ring is formed by a hydrogen bond between the carbonyl oxygen of a given residue and the amide proton of the second residue toward the N-terminus (i → i-2). This is in contrast to the familiar α-helix found in conventional peptides, which is defined by 13-membered ring hydrogen bonds (i → i-4).[1][2][3]
The stability of the 14-helix in peptides containing trans-2-ACCA is not merely a solid-state phenomenon. Circular dichroism (CD) spectroscopy studies in solution, such as in methanol, corroborate the presence of this helical conformation, with the intensity of the characteristic CD signal increasing with the length of the peptide oligomer.[1] This suggests a cooperative folding process, much like that observed in natural protein folding.
De Novo Design and Synthesis: Building the Helical Scaffold
The synthesis of peptides incorporating trans-2-ACCA is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies. The choice between the two most common orthogonal protection strategies, Fmoc/tBu and Boc/Bzl, depends on the specific requirements of the target peptide, such as the presence of other acid-sensitive moieties.
Causality in Synthetic Strategy: Fmoc vs. Boc
-
Fmoc/tBu Strategy: This is the most widely used approach for modern peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is base-labile, typically removed with piperidine, while the side-chain protecting groups (like tert-butyl, tBu) are acid-labile, cleaved in the final step with strong acid (e.g., trifluoroacetic acid, TFA). This orthogonality allows for the selective deprotection of the N-terminus at each cycle without affecting the side chains. This is particularly advantageous for synthesizing longer peptides or those with sensitive side chains.
-
Boc/Bzl Strategy: In this "quasi-orthogonal" scheme, the tert-butoxycarbonyl (Boc) group protects the N-terminus and is removed with a mild acid (like TFA), while more robust acid-labile groups (like benzyl, Bzl) protect the side chains and are only removed at the end with a very strong acid (e.g., hydrofluoric acid, HF). While effective, the repeated exposure to acid for N-terminal deprotection can lead to gradual degradation of the peptide-resin linkage and some side-chain protecting groups, especially in longer syntheses.
For peptides composed primarily of robust residues like trans-2-ACCA, either strategy can be effective. However, the milder conditions of the Fmoc/tBu strategy are generally preferred.
Experimental Protocol: Manual Fmoc-Based SPPS of a trans-2-ACCA Hexamer
This protocol outlines the manual synthesis of a hexamer of trans-2-ACCA.
-
Resin Preparation:
-
Place Rink amide resin (0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-trans-2-ACCA-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To confirm completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent trans-2-ACCA residue until the desired hexamer is assembled.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Diagram of the SPPS Workflow:
Caption: Principle of hanging drop vapor diffusion.
Illuminating the Atomic Blueprint: X-Ray Crystallography
Once suitable crystals are obtained, their atomic structure can be determined by X-ray crystallography. This powerful technique involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
From Diffraction to Electron Density: The Workflow
-
Crystal Harvesting and Cryo-protection: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen. This process minimizes radiation damage during data collection. A cryoprotectant (e.g., glycerol or ethylene glycol) is often added to the crystal's mother liquor to prevent ice crystal formation.
-
Data Collection: The cryo-cooled crystal is placed in an X-ray beam (often at a synchrotron for high intensity). The crystal is rotated, and hundreds of diffraction images are collected at different orientations.
-
Data Processing: The diffraction spots on the images are indexed, integrated, and scaled to produce a file containing the unique reflection intensities.
-
Phase Determination and Model Building: The "phase problem" – the fact that the phases of the diffracted X-rays are not directly measured – is solved using computational methods. For novel structures, this might involve techniques like anomalous dispersion. The resulting electron density map is then interpreted to build an atomic model of the peptide.
-
Refinement: The initial model is refined against the experimental data to improve its fit and geometry, resulting in the final, high-resolution crystal structure.
Structural Insights: The trans-2-ACCA Tetramer and Hexamer
The crystal structures of oligomers of trans-2-ACCA provide definitive proof of the 14-helix conformation. [1]
-
The Tetramer: In the solid state, the tetramer of trans-2-ACCA forms a single turn of the 14-helix. The structure is stabilized by two intramolecular i → i-2 hydrogen bonds. The molecules then pack in the crystal lattice through intermolecular hydrogen bonds at the N- and C-termini, forming infinite helical columns. [1]
-
The Hexamer: The hexamer exhibits a more extended 14-helical structure, comprising two full turns of the helix. This conformation is stabilized by four intramolecular 14-membered ring hydrogen bonds. The crystal packing of the hexamer is particularly insightful, as it reveals a pattern of helix-helix interactions that provides a blueprint for the rational design of tertiary structures, such as helical bundles. [1]
Feature trans-2-ACCA Tetramer trans-2-ACCA Hexamer Predominant Secondary Structure 14-Helix (One Turn) 14-Helix (Two Turns) Stabilizing H-Bonds Two i → i-2 intramolecular Four i → i-2 intramolecular Crystal Packing End-to-end intermolecular H-bonds forming columns End-to-end and side-by-side helix interactions | Significance | Confirms the high propensity of trans-2-ACCA to initiate 14-helical structure. | Demonstrates a stable, extended 14-helix and provides a model for designing tertiary folds. |
Therapeutic Implications and Future Directions
The ability of trans-2-ACCA to enforce a stable, predictable 14-helical structure makes it an invaluable tool in the design of peptidomimetics for therapeutic applications.
Mimicking Protein-Protein Interactions
Many critical biological processes are mediated by protein-protein interactions (PPIs), which often involve helical recognition motifs. Peptides containing trans-2-ACCA can be designed to mimic these helical domains, acting as potent and specific inhibitors of disease-relevant PPIs. The enhanced proteolytic stability conferred by the β-amino acid backbone is a significant advantage in developing viable drug candidates.
Development of Novel Antimicrobial Agents
Antimicrobial peptides (AMPs) are a key component of the innate immune system and often adopt amphipathic helical structures to disrupt bacterial membranes. The rigid 14-helical scaffold provided by trans-2-ACCA is an ideal template for designing novel AMPs. By strategically placing cationic (e.g., lysine) and hydrophobic (e.g., leucine) α-amino acid side chains onto a stable β-peptide helix, it is possible to create potent antimicrobial agents with improved stability and selectivity.
Conclusion
trans-2-Aminocyclohexanecarboxylic acid is a powerful conformational constraint that reliably induces a stable 14-helical secondary structure in peptides. This guide has provided a comprehensive overview of the entire workflow, from the rationale behind the chemical synthesis to the intricacies of crystallization and the ultimate elucidation of the atomic-resolution structure by X-ray diffraction. The predictable and robust nature of the trans-2-ACCA-induced 14-helix offers a validated platform for the rational design of peptidomimetics, opening new avenues for the development of therapeutics targeting protein-protein interactions and for the creation of novel classes of antimicrobial agents. The continued exploration of such foldamers will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]
-
R Discovery. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society. [Link]
-
Figshare. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society. [Link]
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- 2. Collection - Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers:â An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. discovery.researcher.life [discovery.researcher.life]
Role of (1R,2R)-2-aminocyclohexanecarboxylic acid as a beta-amino acid building block
An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Constrained β-Amino Acid Building Block for Advanced Drug Development
Executive Summary
In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced therapeutic profiles—including improved stability, target specificity, and oral bioavailability—is paramount. β-Amino acids have emerged as critical building blocks for achieving these goals. Unlike their α-amino acid counterparts, peptides constructed from β-amino acids (β-peptides) exhibit remarkable resistance to enzymatic degradation.[1][2] This guide focuses on a particularly influential building block: (1R,2R)-2-aminocyclohexanecarboxylic acid (trans-ACHC). Its rigid cyclic structure imposes significant conformational constraints, making it an invaluable tool for designing peptidomimetics and foldamers with predictable, stable secondary structures. This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, structural impact, and strategic applications of (1R,2R)-ACHC in creating next-generation therapeutics.
Introduction: The Rise of Constrained β-Amino Acids
For decades, peptides have been explored as therapeutic agents due to their high potency and specificity. However, their utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The strategic incorporation of unnatural amino acids, particularly β-amino acids, offers a robust solution to these challenges.[3]
The fundamental difference between α- and β-amino acids is the position of the amino group relative to the carboxyl group. This seemingly minor shift has profound consequences:
-
Proteolytic Resistance: The altered backbone geometry of β-peptides makes them poor substrates for proteases, significantly extending their in vivo half-life.[3]
-
Diverse Secondary Structures: β-Peptides can access a rich variety of stable secondary structures, including various helices (10-helix, 12-helix, 14-helix) and sheets, often with fewer residues than required for α-peptides.[1][2]
Among β-amino acids, cyclic variants like 2-aminocyclohexanecarboxylic acid (ACHC) provide an additional layer of structural control. The cyclohexane ring locks the backbone dihedral angles, pre-organizing the peptide into a specific conformation. The (1R,2R) stereoisomer, in particular, has been shown to be a powerful inducer of the 14-helix, a stable structure defined by a 14-membered hydrogen-bonded ring.[4] This guide explores the unique attributes of (1R,2R)-ACHC as a cornerstone for rational drug design.
Synthesis and Stereoselective Isolation
The utility of (1R,2R)-ACHC is predicated on its stereochemical purity. Therefore, robust methods for both its synthesis and its resolution from other stereoisomers are critical. While several synthetic strategies exist, a common approach involves the synthesis of a racemic mixture followed by highly efficient chiral resolution.[5][6]
Common Synthetic Pathways
The synthesis of the 2-aminocyclohexanecarboxylic acid scaffold can be achieved through various established organic chemistry reactions. One general approach is the diastereoselective reduction of cyclic β-enamino esters.[6] Asymmetric hydrogenation of cyclic enamido esters using transition metal catalysts paired with chiral ligands (e.g., (S)-BINAP) has proven to be an efficient method for accessing enantiomerically enriched cyclic β-amino acids.[6] Another powerful method involves the stereoselective Michael addition of chiral amides to α,β-unsaturated esters, followed by intramolecular ring-closure.[7]
Enzymatic Kinetic Resolution: A Protocol for Enantiopurity
Enzymatic kinetic resolution is a highly effective and environmentally sustainable method for separating enantiomers.[8] The process leverages the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other unreacted. Candida antarctica lipase B (CAL-B) is widely used for the enantioselective hydrolysis of racemic esters of cyclic β-amino acids.[9]
Below is a representative protocol for the kinetic resolution of racemic ethyl trans-2-aminocyclohexanecarboxylate.
Experimental Protocol: Enzymatic Resolution of (±)-trans-ACHC Ethyl Ester
-
Substrate Preparation: Dissolve racemic N-protected trans-2-aminocyclohexanecarboxylic acid ethyl ester in a suitable organic solvent (e.g., tert-butyl methyl ether) to a concentration of 0.1 M.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) to the solution. A typical enzyme loading is 10-20 mg/mL.
-
Reaction Initiation: Add 1.2 equivalents of water to initiate the hydrolysis reaction.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress using chiral HPLC or GC. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid.
-
Reaction Quenching & Separation: Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Extraction: Extract the filtrate with an aqueous basic solution (e.g., 1 M NaHCO₃) to separate the hydrolyzed carboxylic acid (now in the aqueous phase as its salt) from the unreacted ester (remaining in the organic phase).
-
Isolation:
-
Acid: Acidify the aqueous phase with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate) to isolate the enantiomerically pure N-protected (1S,2S)-2-aminocyclohexanecarboxylic acid.
-
Ester: Dry the original organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to recover the enantiomerically enriched N-protected (1R,2R)-2-aminocyclohexanecarboxylic acid ethyl ester.
-
-
Deprotection: Subject the isolated ester to standard hydrolysis conditions (e.g., LiOH in THF/water) to yield the final (1R,2R)-2-aminocyclohexanecarboxylic acid.
Caption: Workflow for the enzymatic resolution of trans-ACHC.
Conformational Properties and Structural Impact
The defining feature of (1R,2R)-ACHC is the conformational rigidity imparted by its cyclohexane ring. The amino and carboxyl groups adopt a diaxial or diequatorial orientation in the chair conformation. The trans configuration strongly favors a diequatorial arrangement to minimize steric strain, which dictates the backbone torsion angles when incorporated into a peptide.
This steric pre-organization is the causal factor behind the reliable formation of specific secondary structures. Oligomers of trans-ACHC have been shown through X-ray crystallography and NMR to adopt a well-defined helical conformation stabilized by 14-membered hydrogen bonds (a 14-helix).[4] This C₁₄-hydrogen bond forms between the C=O group of residue i and the N-H group of residue i-2, a pattern distinct from the C₁₃-hydrogen bond of α-helices.[4]
Caption: Chair conformation of (1R,2R)-ACHC with diequatorial substituents.
The stability of the 14-helix makes (1R,2R)-ACHC a potent "helix-nucleating" building block. Even a single incorporation can induce helical turns in adjacent flexible residues, providing a powerful tool for sculpting peptide conformation.
Caption: Hydrogen bonding pattern in a β-peptide 14-helix.
Applications in Drug Development and Peptidomimetic Design
The unique structural properties of (1R,2R)-ACHC make it a versatile building block in medicinal chemistry. Its applications range from creating novel bioactive scaffolds to improving the properties of existing peptide drugs.
-
Foldamer Design: (1R,2R)-ACHC is a premier building block for constructing foldamers—unnatural oligomers that adopt well-defined, protein-like structures.[10] These ACHC-based foldamers can mimic the surfaces of α-helices and β-sheets, enabling them to disrupt protein-protein interactions that are often considered "undruggable."
-
Proline Mimicry: The cyclic nature of ACHC makes it a suitable mimic for proline, allowing for the synthesis of peptide analogs with constrained backbones and potentially altered receptor binding profiles.[11]
-
Enhanced Biological Activity: Incorporating conformationally constrained residues like ACHC can dramatically enhance the biological activity of peptides. For example, an analog of a chemotactic peptide where leucine was replaced with 1-aminocyclohexanecarboxylic acid was found to be approximately 78 times more active than the parent peptide.[12]
-
Pharmaceutical Intermediates: The chiral scaffold of ACHC is a valuable intermediate in the total synthesis of complex small-molecule drugs, where precise stereochemical control is essential for therapeutic efficacy.[13][14]
| Peptide/Peptidomimetic Class | Role of (1R,2R)-ACHC | Observed Outcome | Reference |
| Chemotactic Peptides | Replaces flexible residue (e.g., Leu) | Significantly increased potency (up to 78x) | [12] |
| Morphiceptin Analogs | Proline peptidomimetic | Constrains backbone, alters receptor interaction | [3][15] |
| Oligomers (Foldamers) | Monomeric repeating unit | Forms stable, predictable 14-helical structures | [4] |
| Cyclic Peptides | Structural scaffold | Induces specific turns and overall conformation | [11] |
Methodology: Solid-Phase Peptide Synthesis (SPPS) with (1R,2R)-ACHC
Incorporating (1R,2R)-ACHC into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS). The commercially available Fmoc-(1S,2R)-aminocyclohexane carboxylic acid is used, which corresponds to the correct stereochemistry for mimicking L-amino acids in right-handed helices.[16]
Protocol for Manual Fmoc-SPPS Coupling of Fmoc-(1S,2R)-ACHC-OH
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and perform the deprotection of the terminal Fmoc group using 20% piperidine in dimethylformamide (DMF) for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Activation of ACHC: In a separate vessel, dissolve 4 equivalents of Fmoc-(1S,2R)-ACHC-OH, 3.9 equivalents of HBTU (or a similar coupling reagent), and 6 equivalents of DIPEA in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of ACHC may require a longer coupling time or double coupling compared to standard α-amino acids.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol, to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection-coupling-washing cycle for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final residue is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry.
Conclusion and Future Outlook
(1R,2R)-2-Aminocyclohexanecarboxylic acid is more than just an unnatural amino acid; it is a powerful tool for molecular design that provides unparalleled control over peptide conformation. Its ability to reliably induce stable 14-helical structures, enhance proteolytic stability, and serve as a rigid scaffold has cemented its role in the development of advanced peptidomimetics and foldamers. As researchers continue to tackle challenging biological targets, such as protein-protein interactions, the rational incorporation of constrained building blocks like (1R,2R)-ACHC will be indispensable. Future research will likely focus on expanding the functionalization of the cyclohexane ring to introduce additional pharmacophores and on combining ACHC with other unique β-amino acids to create novel, complex, and highly bioactive folded architectures.
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Ortuño, R. M., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(23), 9475-9483. [Link]
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Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]
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Ramachandran, S., et al. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development, 22(9), 1221-1226. [Link]
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Ortuño, R. M., et al. (1995). Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. Tetrahedron: Asymmetry, 6(10), 2579-2586. [Link]
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Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. [Link]
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The Genesis of a Therapeutic Scaffold: A Technical Guide to the Discovery and History of Aminocyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history and chemical evolution of aminocyclohexanecarboxylic acids, a class of compounds that has proven to be a versatile scaffold in medicinal chemistry. From their initial synthesis to their role as crucial pharmaceutical intermediates and active agents, we will explore the key discoveries, synthetic milestones, and the underlying chemical principles that have shaped their development.
Part 1: Early Explorations and the Dawn of a New Class of Amino Acids
The story of aminocyclohexanecarboxylic acids begins in the mid-20th century, a period of burgeoning interest in the synthesis and biological evaluation of non-proteinogenic amino acids.[1] Researchers sought to expand the chemical space of amino acids beyond the canonical twenty, aiming to create conformationally constrained analogs that could probe and modulate biological systems with greater specificity. The rigid cyclohexyl framework offered a compelling platform to restrict the conformational freedom of the amino and carboxylic acid functional groups, a stark contrast to their linear aliphatic counterparts.
Initial synthetic forays into this class of compounds were not credited to a single individual but rather emerged from a collective effort to explore cycloaliphatic amino acids.[1] Early methods for the synthesis of 1-aminocyclohexanecarboxylic acid, a foundational member of this family, included adaptations of established reactions such as the alkylation of glycine derivatives and the Gabriel synthesis.[1] A prevalent approach involved the reaction of cyclohexanecarboxylic acid derivatives with ammonia or primary amines under controlled conditions.[1] Another common industrial method involves the ammonolysis of 1-chlorocyclohexanecarboxylic acid.[1]
These early synthetic routes, while foundational, often resulted in mixtures of isomers and required strenuous purification techniques. The primary focus was on the preparation and characterization of these novel amino acids, laying the groundwork for future investigations into their chemical and biological properties.
Part 2: The Rise of Stereoisomerism and its Therapeutic Implications
A critical turning point in the history of aminocyclohexanecarboxylic acids was the recognition of the profound impact of stereochemistry on their biological activity. The cyclohexane ring can adopt different conformations, leading to cis and trans isomers for substituted derivatives. This seemingly subtle structural difference proved to be a major determinant of their therapeutic efficacy.
The Tranexamic Acid Story: A Tale of Two Isomers
The development of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) stands as a landmark achievement in this field. It is a synthetic analog of the amino acid lysine and a potent antifibrinolytic agent used to control bleeding.[2][3] Its mechanism of action involves the competitive inhibition of plasminogen activation by binding to the lysine binding sites on plasminogen, thereby preventing the breakdown of fibrin clots.[2]
The synthesis of tranexamic acid presented a significant stereochemical challenge: achieving a high yield of the desired trans isomer. Early synthetic methods often produced a mixture of cis and trans isomers, with the cis isomer being significantly less active.[4] This necessitated the development of stereoselective synthetic strategies and efficient methods for isomer separation.
A common approach to synthesize 4-aminocyclohexanecarboxylic acid, a precursor to tranexamic acid, is the catalytic reduction of p-aminobenzoic acid.[5][6] However, this reaction often yields a mixture of cis and trans isomers.[4][7]
Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid
This protocol describes a general method for the synthesis of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave reactor
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In an autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% NaOH solution.[4][7]
-
Seal the autoclave and purge with hydrogen gas.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction for the disappearance of the starting material.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The ratio of isomers can be influenced by the catalyst and reaction conditions.[7]
The challenge of separating the cis and trans isomers led to the development of various techniques, including fractional crystallization and selective esterification.[4][5] More advanced synthetic methods now aim for direct, stereoselective synthesis of the trans isomer to improve efficiency and reduce waste.[7]
Aminocaproic Acid: A Linear Precursor with a Lasting Legacy
Epsilon-aminocaproic acid (EACA), a linear amino acid, predates the widespread use of tranexamic acid and also functions as an antifibrinolytic agent.[2][3][8][9] While structurally simpler, its discovery and clinical application paved the way for the development of its more potent cyclic counterpart, tranexamic acid, which has about 10 times the affinity for plasminogen.[2] The comparative study of these two molecules has been crucial in understanding the structure-activity relationship of antifibrinolytic drugs.[3][8][9][10]
Part 3: Modern Synthetic Strategies and Pharmaceutical Applications
The demand for enantiomerically pure aminocyclohexanecarboxylic acids as building blocks for pharmaceuticals has driven the development of sophisticated and efficient synthetic methodologies. These compounds are now key intermediates in the synthesis of a wide range of drugs.[6] For instance, trans-4-aminocyclohexanecarboxylic acid derivatives are crucial for the synthesis of Janus kinase (JAK) inhibitors and other pharmacologically active compounds.[4][7]
Modern synthetic approaches focus on:
-
Stereoselective Catalysis: Employing chiral catalysts to directly produce the desired stereoisomer, minimizing the need for challenging separations.
-
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.
-
"One-Pot" Syntheses: Designing multi-step reactions to occur in a single reaction vessel, improving efficiency and reducing waste.[7]
The evolution of these synthetic methods has been critical in making these valuable compounds more accessible for drug discovery and development.
Diagram: Evolution of Synthetic Approaches
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A Researcher's Guide to Sourcing (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride: From Supplier Vetting to Quality Verification
An In-depth Technical Guide for Scientists and Drug Development Professionals
(1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a conformationally constrained β-amino acid analog. Its rigid cyclic backbone and defined stereochemistry make it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, therapeutic peptides, and other complex chiral molecules. The precise spatial arrangement of the amine and carboxylic acid groups is critical for achieving desired biological activity and target engagement. Consequently, sourcing this reagent with high chemical and stereochemical purity is paramount for the success of research and development programs.
This guide provides a technical framework for researchers, chemists, and procurement specialists to navigate the commercial supplier landscape for this compound. It outlines key quality attributes, offers a strategy for supplier evaluation, and details the critical process of verifying the quality of the procured material.
The Commercial Supplier Landscape
The market for specialized chiral building blocks like this compound is populated by a range of suppliers, from large global distributors to smaller, specialized manufacturers. These can be broadly categorized to help tailor the procurement strategy to the specific needs of a research program, whether it be small-scale screening or large-scale synthesis.
Representative Commercial Suppliers of this compound
| Supplier | Product Example & CAS No. | Typical Purity Specification | Scale | Notes |
| TCI America | (1R,2R)-2-Aminocyclohexanecarboxylic Acid [26685-83-6] (Free base) | >98.0% (GC) | Research (mg to g) | Offers the free base, which may require conversion to the HCl salt. Known for a wide range of research chemicals.[1][2] |
| Combi-Blocks | HG-6599 (trans-isomer HCl) [57266-57-6] | 95% | Research & Scale-up (g to kg) | A supplier of a diverse range of building blocks for combinatorial chemistry and drug discovery.[3][4][5][6] |
| BLD Pharm | 158414-46-1 | Specification not detailed online | Research (g) | A supplier with a broad catalog of chemical products.[7][8] |
| ChemScene | CS-0183726 (Methyl ester HCl) [948915-94-4] | ≥97% | Research (mg to g) | Provides the methyl ester derivative, which would require hydrolysis.[9] |
Note: This table is illustrative and not exhaustive. Researchers should always verify current specifications and availability directly with suppliers. The CAS number for the hydrochloride salt is 158414-46-1.[7]
Critical Quality Attributes & Verification Protocol
Sourcing a chiral molecule goes beyond simply finding a supplier with the product in stock. A rigorous assessment of quality is essential to prevent costly and time-consuming experimental failures. The Certificate of Analysis (CoA) is the primary document for this evaluation.[10][11][12]
A comprehensive CoA should provide detailed results from a battery of analytical tests.[13][14] Here are the key quality attributes to scrutinize for this compound:
1. Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra should be consistent with the expected structure of this compound. Key features to verify include the chemical shifts, integration values, and coupling patterns of the cyclohexyl ring protons.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound.
2. Chemical Purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. The CoA should specify the detection wavelength (e.g., 210 nm) and provide a chromatogram showing a major peak corresponding to the product and minimal impurity peaks. A purity level of >98% is generally recommended for most applications.
3. Stereochemical Purity (Enantiomeric Excess):
-
Chiral HPLC or Chiral Gas Chromatography (GC): This is a non-negotiable requirement for a chiral building block. The analysis should demonstrate a high enantiomeric excess (e.e.), typically >99%, confirming that the desired (1R,2R)-enantiomer is present and the undesired (1S,2S)-enantiomer is negligible.[15][16][17] The separation of amino acid enantiomers is a well-established field, often utilizing specialized chiral stationary phases.[18][19]
4. Residual Solvents and Water Content:
-
Gas Chromatography (GC) or Loss on Drying (LOD): These tests identify and quantify any residual solvents from the synthesis and purification process. High levels of certain solvents can be detrimental to subsequent reactions.
-
Karl Fischer Titration: This method provides an accurate measurement of the water content.
Diagram: Key Quality Control Checkpoints
The following diagram illustrates the relationship between the key quality attributes and the analytical methods used for their verification.
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Stability and storage conditions for (1R,2R)-2-aminocyclohexanecarboxylic acid HCl
An In-Depth Technical Guide to the Stability and Storage of (1R,2R)-2-aminocyclohexanecarboxylic acid HCl
Introduction
(1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative that serves as a critical building block in modern pharmaceutical development and asymmetric synthesis. Its rigid cyclic structure and defined stereochemistry are pivotal for creating molecules with specific three-dimensional orientations, essential for therapeutic efficacy. The integrity of this compound—its chemical purity and stereochemical fidelity—is paramount. Any degradation or racemization can lead to impurities, loss of activity, and potential off-target effects in downstream applications. This guide provides a comprehensive technical overview of the factors influencing the stability of (1R,2R)-2-aminocyclohexanecarboxylic acid HCl and establishes scientifically grounded protocols for its optimal storage, handling, and stability assessment.
Physicochemical Profile
Understanding the fundamental properties of (1R,2R)-2-aminocyclohexanecarboxylic acid HCl is the first step in designing appropriate stability and storage strategies. As a hydrochloride salt of an amino acid, it exists as a crystalline solid and exhibits properties common to this class of compounds.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | (1R,2R)-2-aminocyclohexanecarboxylic acid HCl | |
| CAS Number | 158414-46-1 | |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.65 g/mol | [1] |
| Appearance | White to off-white or light yellow powder/crystal | [2][3] |
| Purity | Typically ≥97% | [1] |
The molecule's structure, featuring both a carboxylic acid and a protonated amine (as the HCl salt), makes it polar and susceptible to interactions with moisture and other polar entities. The two chiral centers at positions 1 and 2 are fixed in a trans configuration, which must be maintained throughout its lifecycle.
Core Stability Profile and Degradation Pathways
While the compound is generally stable under recommended conditions, its integrity can be compromised by specific environmental factors.[2][4][5] The primary threats to its stability are oxidation, racemization, and exposure to incompatible substances.
Key Factors Influencing Stability:
-
Moisture: As a hydrochloride salt, the compound is potentially hygroscopic. Absorbed water can act as a medium for degradative reactions and may impact the physical properties of the solid material. Sealed storage away from moisture is critical.
-
Temperature: Elevated temperatures can provide the activation energy for degradation reactions, including potential decarboxylation or racemization. While stable at ambient temperatures for short periods, long-term storage should be under refrigerated conditions to minimize kinetic degradation.[1]
-
Light: Although specific photostability data is not widely published, organic molecules, particularly those with functional groups, can be susceptible to photodegradation. Protection from light is a standard precautionary measure to prevent the formation of radical species that could initiate degradation.[1]
-
Oxygen: The amine functional group can be susceptible to oxidation. While the compound is stable in air under normal conditions, long-term storage, especially for a primary reference standard, may benefit from an inert atmosphere (e.g., nitrogen or argon) to eliminate oxidative risk.
Incompatible Materials: The most frequently cited incompatibility is with strong oxidizing agents .[2][4][5][6] Contact with such agents could lead to the rapid and uncontrolled oxidation of the amine group, compromising the molecule's integrity.
Potential Degradation Pathways:
The following diagram illustrates the most probable, albeit hypothetical, degradation pathways based on the chemical nature of the molecule. The primary risks are oxidation of the amino group and epimerization at one of the chiral centers under harsh conditions, which would be a critical failure of stereochemical purity.
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- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-(1R,2R)-ACHC-OH
Introduction: The Role of Conformational Constraints in Peptide Design
In the landscape of modern drug discovery and materials science, the ability to control the three-dimensional structure of peptides is paramount. Non-proteinogenic amino acids are powerful tools in this endeavor, offering the ability to introduce specific conformational constraints, enhance metabolic stability, and modulate biological activity.[1] Among these, cyclic amino acids are of particular interest. Fmoc-(1R,2R)-ACHC-OH ((1R,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid) is a conformationally constrained β-amino acid that rigidly influences peptide backbone geometry. Its cyclohexyl ring restricts torsional angles, guiding the formation of well-defined secondary structures such as helices and turns.[2][3]
The incorporation of Fmoc-(1R,2R)-ACHC-OH into a peptide sequence via solid-phase peptide synthesis (SPPS), however, presents a significant synthetic challenge. The bulky, cyclic nature of the amino acid imposes considerable steric hindrance, which can impede the efficiency of the amide bond formation.[4] This can lead to incomplete reactions, resulting in deletion sequences and diminished overall yield.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-(1R,2R)-ACHC-OH into peptide chains using Fmoc-based SPPS. We will delve into the underlying chemical principles, offer optimized protocols to overcome steric hindrance, and provide troubleshooting strategies to ensure successful synthesis.
Physicochemical Properties of Fmoc-(1R,2R)-ACHC-OH
A fundamental understanding of the reagent's properties is crucial for its proper handling and application in SPPS.
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₄ |
| Molecular Weight | 393.48 g/mol |
| Appearance | White to off-white powder |
| Stereochemistry | (1R,2R) |
| Solubility | Soluble in DMF, NMP, and DMSO |
The Challenge: Steric Hindrance in Coupling
The primary obstacle in utilizing Fmoc-(1R,2R)-ACHC-OH is the steric bulk of the cyclohexyl ring. This ring system physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support. This steric clash leads to:
-
Slow Reaction Kinetics: The rate of amide bond formation is significantly reduced compared to less hindered amino acids.
-
Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in unreacted N-terminal amines.
-
Formation of Deletion Sequences: Failure to couple Fmoc-(1R,2R)-ACHC-OH leads to peptides lacking this residue, which can be challenging to separate during purification.
To overcome these challenges, a combination of potent activating reagents, optimized reaction times, and potentially double coupling strategies are necessary.[4][5]
Recommended Materials and Reagents
The success of incorporating sterically hindered amino acids is highly dependent on the choice of reagents.
| Reagent | Recommendation and Rationale |
| Resin | Standard resins for Fmoc-SPPS (e.g., Wang, Rink Amide) are suitable. The choice depends on the desired C-terminal functionality (acid or amide). |
| Solvents | High-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is often preferred for difficult couplings due to its superior solvating properties.[6] For severe aggregation, the use of solvent mixtures containing Dimethyl sulfoxide (DMSO) can be beneficial.[6] |
| Fmoc Deprotection | 20% piperidine in DMF is the standard reagent for Fmoc group removal.[7] |
| Coupling Reagents | Uronium/aminium or phosphonium-based reagents are highly recommended over standard carbodiimides (e.g., DIC) due to their higher reactivity.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro- hexafluorophosphate(1-), 3-oxide) are excellent choices.[8] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is also an effective alternative.[9] |
| Base | A non-nucleophilic, hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required for the activation step.[10] |
| Cleavage Cocktail | A standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is typically used. The exact composition may be adjusted based on the amino acid composition of the peptide. |
Experimental Protocols
The following protocols provide a step-by-step guide for the successful incorporation of Fmoc-(1R,2R)-ACHC-OH.
Protocol 1: Standard Fmoc Deprotection
This protocol is applicable for removing the Fmoc protecting group from the N-terminus of the growing peptide chain prior to the coupling step.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.
-
Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue agitation for an additional 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Caption: Standard Fmoc deprotection workflow.
Protocol 2: Optimized Coupling of Fmoc-(1R,2R)-ACHC-OH
This optimized protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-(1R,2R)-ACHC-OH.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1 .
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-(1R,2R)-ACHC-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (2.9-4.9 equivalents) in DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated Fmoc-(1R,2R)-ACHC-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for an extended period of 2-4 hours . For particularly difficult sequences, this can be extended up to 12 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative Kaiser test to check for the presence of unreacted primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).
Caption: Optimized coupling workflow for Fmoc-(1R,2R)-ACHC-OH.
Protocol 3: Double Coupling Strategy for Difficult Sequences
If the Kaiser test after the initial coupling (Protocol 2 ) remains positive, a double coupling strategy is strongly recommended to drive the reaction to completion.[5]
-
First Coupling: Follow steps 1-3 of Protocol 2 .
-
Intermediate Wash: After the initial coupling time, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-(1R,2R)-ACHC-OH as described in step 2 of Protocol 2 and add it to the resin.
-
Continue Reaction: Agitate the mixture for an additional 1-2 hours.
-
Final Wash and Monitoring: Proceed with steps 4 and 5 of Protocol 2 .
Protocol 4: Peptide Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid using Protocol 1 .
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a high vacuum for several hours.
-
Cleavage:
-
Prepare a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive and must be handled in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | 1. Extend Coupling Time: Increase the reaction time to 4-12 hours.2. Perform Double Coupling: Follow Protocol 3 .[5]3. Elevated Temperature: If your synthesizer allows, perform the coupling at a slightly elevated temperature (e.g., 40-50°C).[8]4. Change Solvent: Switch from DMF to NMP or a DMF/DMSO mixture to improve solvation.[6] |
| Low final peptide yield | Cumulative effect of incomplete couplings throughout the synthesis. | 1. Optimize Coupling at Each Step: Ensure a negative Kaiser test after each amino acid addition, especially after coupling Fmoc-(1R,2R)-ACHC-OH.2. Capping: After a positive Kaiser test that cannot be resolved by double coupling, consider capping unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[9] |
| Peptide aggregation on resin | Formation of secondary structures due to the peptide sequence, exacerbated by hydrophobic residues like ACHC. | 1. Use Chaotropic Solvents: Incorporate DMSO into the coupling solvent to disrupt secondary structures.[6]2. Use High-Swelling Resin: Consider using a PEG-based resin (e.g., ChemMatrix®) for long or difficult sequences. |
Conclusion
The successful incorporation of Fmoc-(1R,2R)-ACHC-OH into synthetic peptides is a challenging yet achievable goal. The steric hindrance presented by its cyclic structure necessitates a departure from standard SPPS protocols. By employing potent coupling reagents such as HATU or HCTU, extending reaction times, and utilizing a double coupling strategy when necessary, researchers can effectively overcome these synthetic hurdles. The protocols and troubleshooting guide provided herein offer a robust framework for the efficient synthesis of peptides containing this valuable conformationally constrained amino acid, thereby enabling the exploration of novel peptide structures with enhanced therapeutic and material properties.
References
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH. BenchChem.
- BenchChem. (2025). Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')
- Request PDF. (2025). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC).
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50.
- PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
- PubMed Central. (n.d.). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures.
- BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis. BenchChem.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
- BenchChem. (2025). impact of solvent choice on Fmoc-Pro-Pro-OH coupling.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Coupling of Fmoc-4-Amb-OH.
- ResearchGate. (2021). (SPPS)
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- PubMed Central. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
- Frontiers. (2021).
- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
- PubMed Central. (n.d.). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS.
- Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
Sources
- 1. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enumerative Discovery of Noncanonical Polypeptide Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
(1R,2R)-2-Aminocyclohexanecarboxylic acid , a non-proteinogenic β-amino acid, has emerged as a powerful tool in the field of asymmetric synthesis. Its inherent chirality, coupled with the conformational rigidity of the cyclohexane backbone, provides a unique and predictable stereochemical environment. The trans orientation of the amino and carboxyl groups locks the molecule into a well-defined chair conformation, making it an exceptional building block for creating complex, stereochemically pure molecules.
This guide explores the multifaceted applications of this versatile compound, delving into its role in constructing ordered peptide-like structures (foldamers), its function as a recoverable chiral auxiliary, and its use as a precursor for sophisticated organocatalysts. We will provide not only the theoretical underpinnings but also detailed, field-proven protocols to demonstrate its practical utility.
A Scaffold for Ordered Nanostructures: β-Peptide Foldamers
One of the most significant applications of (1R,2R)-2-aminocyclohexanecarboxylic acid (trans-ACHC) is in the synthesis of β-peptides. These are polymers of β-amino acids that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. Due to their constrained cyclic structures, carbocyclic β-amino acids like trans-ACHC are potent inducers of stable secondary structures.[1]
The 14-Helix: A Predictable and Robust Secondary Structure
Pioneering work has demonstrated that homooligomers of trans-ACHC reliably fold into a highly stable 14-helix conformation.[2] This structure is defined by a repeating pattern of 14-membered hydrogen-bonded rings, where the carbonyl oxygen of one residue forms a hydrogen bond with the amide proton of the second residue toward the N-terminus.[3] This predictable folding behavior is a direct consequence of the rigid cyclohexane backbone. The stability of this helix makes trans-ACHC oligomers attractive scaffolds for designing novel biomaterials, catalysts, and therapeutic agents where precise spatial arrangement of functional groups is critical.[1][4]
The influence of ring size on the resulting helical structure is profound. For instance, oligomers of the five-membered ring analogue, trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), adopt a different, 12-helix conformation.[2][5] This highlights the fine control that cycloalkane constraints offer in designing bespoke molecular architectures.
Protocol: Synthesis of a Boc-Protected (1R,2R)-trans-ACHC Dimer
This protocol details the solution-phase synthesis of a simple dipeptide using standard coupling reagents, illustrating the fundamental step in constructing longer β-peptide oligomers.[3]
Materials:
-
Boc-(1R,2R)-ACHC-OH
-
H-(1R,2R)-ACHC-OBn (Benzyl ester)
-
N,N'-Diisopropylcarbodiimide (DIC) or 3-Ethyl-1-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)[3]
-
Hydroxybenzotriazole (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP)[3]
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-(1R,2R)-ACHC-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF (3:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of diisopropylurea will form.
-
Amine Addition: In a separate flask, dissolve H-(1R,2R)-ACHC-OBn (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the urea precipitate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Boc-protected dimer.
Workflow for β-Peptide Dimer Synthesis
Caption: Solution-phase synthesis of a protected trans-ACHC dimer.
A Stereodirecting Tool: (1R,2R)-ACHC as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[6] After the transformation, the auxiliary is removed and can often be recovered. The rigid conformation of (1R,2R)-ACHC makes it an excellent candidate for this role, as it can effectively shield one face of a reactive intermediate, directing attack to the opposite, less-hindered face.
While bespoke auxiliaries like Evans oxazolidinones or camphorsultam are more common, the principles can be readily applied to derivatives of (1R,2R)-ACHC. For example, an amide formed between (1R,2R)-ACHC and a prochiral carboxylic acid can be used to direct stereoselective enolate alkylation.
Mechanism of Stereocontrol
The effectiveness of a chiral auxiliary hinges on its ability to force the reactive intermediate into a single, low-energy conformation. In the case of an N-acyl derivative of (1R,2R)-ACHC, the bulky cyclohexane ring will orient itself to minimize steric clash with the rest of the molecule. Formation of a metal enolate (e.g., with lithium diisopropylamide, LDA) creates a rigid, chelated structure. The cyclohexane ring then acts as a steric shield, blocking one face of the planar enolate. An incoming electrophile can therefore only approach from the exposed face, leading to the formation of a single diastereomer.
Representative Protocol: Diastereoselective Alkylation of an N-Acyl (1R,2R)-ACHC Derivative
This protocol is a representative example illustrating how an ACHC-derived auxiliary could be employed for asymmetric alkylation.
Materials:
-
(1R,2R)-ACHC methyl ester hydrochloride
-
Propionyl chloride
-
Triethylamine (TEA)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH) for auxiliary cleavage
Procedure:
-
Auxiliary Attachment:
-
Suspend (1R,2R)-ACHC methyl ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C.
-
Add TEA (2.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Stir at room temperature overnight. Perform an aqueous work-up and purify by column chromatography to obtain the N-propionyl derivative.
-
-
Enolate Formation:
-
Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add LDA solution (1.1 eq) dropwise. The solution should turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.
-
-
Alkylation:
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir at this temperature for 4-6 hours, monitoring by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
-
Analysis and Cleavage:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
-
The auxiliary can be cleaved under basic conditions (e.g., LiOH in THF/H₂O) or acidic conditions to yield the chiral α-substituted carboxylic acid and recover the (1R,2R)-ACHC derivative.
-
Stereocontrol via an ACHC Chiral Auxiliary
Caption: Cyclohexane ring shields one face of the enolate.
A Foundation for Catalysis: Precursor to Chiral Organocatalysts
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[7] (1R,2R)-ACHC serves as an excellent chiral scaffold for the synthesis of novel organocatalysts. Its rigid backbone can be readily functionalized to create catalysts for a variety of reactions, including aldol, Mannich, and Michael additions.
Derivatives combining the ACHC scaffold with another catalytic moiety, such as proline, can create powerful bifunctional catalysts. For instance, a prolinamide derived from (1R,2R)-2-aminocyclohexanol (obtainable by reduction of the corresponding acid) can effectively catalyze asymmetric aldol reactions with high stereoselectivity.[8]
Catalyst Design and Mechanism
In a typical amine-catalyzed aldol reaction, the catalyst (e.g., a proline derivative) reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde. The stereochemical outcome is dictated by the transition state, where the catalyst's chiral framework directs the facial selectivity of the attack. A catalyst derived from (1R,2R)-ACHC would use its bulky cyclohexane group to create a well-defined chiral pocket, sterically blocking one pathway for the aldehyde's approach, thus leading to high enantioselectivity.
Protocol: Asymmetric Aldol Reaction Catalyzed by a (1R,2R)-ACHC-Derived Prolinamide
This protocol describes a typical asymmetric aldol reaction using a conceptual catalyst synthesized from (1R,2R)-ACHC and L-proline.
Catalyst Synthesis Outline:
-
Reduce the carboxylic acid of N-Boc-(1R,2R)-ACHC to the corresponding alcohol using a mild reducing agent (e.g., BH₃·THF).
-
Couple the resulting amino alcohol with N-Boc-L-proline using standard peptide coupling conditions (as described in Section 1).
-
Deprotect the Boc groups with trifluoroacetic acid (TFA) to yield the final prolinamide catalyst.
Aldol Reaction Protocol: Materials:
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
(1R,2R)-ACHC-L-Prolinamide catalyst (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water (optional, as co-solvent)
Procedure:
-
Setup: To a vial, add 4-nitrobenzaldehyde (1.0 eq) and the prolinamide catalyst (0.1 eq).
-
Solvent and Reagents: Add DMSO and cyclohexanone (10 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction may become thick as the product precipitates.
-
Monitoring: Monitor the consumption of the aldehyde by TLC or GC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with water (2x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the aldol adduct.
-
Determine the diastereomeric ratio (anti/syn) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (% ee) by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
| Substrate (Aldehyde) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 4-Nitrobenzaldehyde | 24 | 95 | 95:5 | 99 |
| 4-Chlorobenzaldehyde | 48 | 88 | 92:8 | 98 |
| 2-Naphthaldehyde | 48 | 91 | 96:4 | >99 |
| Isovaleraldehyde | 72 | 75 | 90:10 | 97 |
| Data is representative and based on typical results for similar prolinamide catalysts.[8] |
Conclusion
(1R,2R)-2-Aminocyclohexanecarboxylic acid is more than a simple chiral molecule; it is a versatile platform for asymmetric synthesis. Its conformationally constrained backbone provides a foundation for predictable self-assembly into helical foldamers, a reliable stereodirecting group when used as a chiral auxiliary, and a robust scaffold for the design of highly effective organocatalysts. The protocols and principles outlined in this guide serve as a starting point for researchers to harness the unique properties of this compound in the pursuit of novel materials, complex natural products, and next-generation pharmaceuticals.
References
-
MySkinRecipes. (1R,2R)-2-Aminocyclohexanecarboxylic Acid. MySkinRecipes Website. 9
-
Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. 5
-
ResearchGate. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate Publication. 1
-
Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. 10
-
Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. 4
-
Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. 2
-
ResearchGate. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. ResearchGate Publication. 8
-
Gellman, S. H., et al. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society. 3
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia, The Free Encyclopedia. 6
-
Sigma-Aldrich. (n.d.). Chiral Auxiliaries. MilliporeSigma.
-
List, B., et al. (2020). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PubMed Central. 7
-
Gualandi, A., & Cozzi, P. G. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. 11
-
Rowbotham, J. S., & Flitsch, S. L. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central. 12
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (1R,2R)-2-Aminocyclohexanecarboxylic Acid [myskinrecipes.com]
- 10. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Defined Helical Structures Using (1R,2R)-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Molecular Architecture with Foldamers
In the quest to develop novel therapeutics and advanced materials, the ability to control the three-dimensional structure of molecules is paramount. Natural peptides and proteins accomplish their remarkable functions by folding into specific conformations, with the α-helix being a ubiquitous and vital secondary structure. However, short, natural peptides are often conformationally flexible in solution and susceptible to enzymatic degradation, limiting their therapeutic potential.[1]
This challenge has given rise to the field of "foldamers," which are artificial oligomers designed to adopt predictable and stable secondary structures.[1][2] By incorporating non-natural amino acids with constrained geometries, we can overcome the inherent floppiness of short peptide chains. One of the most powerful and reliable building blocks for this purpose is (1R,2R)-2-aminocyclohexanecarboxylic acid (trans-ACHC). This cyclic β-amino acid acts as a potent helix-inducing agent, enabling the rational design of stable helical structures with enhanced biological properties.[3][4] These engineered molecules show great promise as inhibitors of protein-protein interactions (PPIs), antimicrobial agents, and novel drug delivery systems.[5][6][7]
The Core Principle: How (1R,2R)-ACHC Induces Helicity
The remarkable ability of (1R,2R)-ACHC to induce a helical fold stems from the conformational rigidity of its cyclohexane ring. Unlike linear α-amino acids which have significant rotational freedom around their backbone bonds, the cyclic structure of ACHC severely restricts this freedom.
The trans configuration of the amino and carboxyl groups on the cyclohexane ring forces the peptide backbone to adopt a specific turn. When multiple (1R,2R)-ACHC residues are incorporated into an oligomer, these individual turns propagate cooperatively, resulting in a highly stable and well-defined helical structure known as a 14-helix .[3][8] This nomenclature refers to the 14-membered ring formed by the hydrogen bond between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus.[8] This contrasts with the classic α-helix found in proteins, which is defined by a 13-membered hydrogen-bonded ring.[8]
The stability of the 14-helix formed by ACHC oligomers is so robust that it can be observed in very short sequences (as few as four to six residues) and is maintained even in aqueous solutions.[3]
Caption: Logical flow of helix induction by (1R,2R)-ACHC.
Experimental Protocols
Protocol 1: Incorporation of (1R,2R)-ACHC via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is widely used due to its milder reaction conditions compared to older Boc-based methods.[9][10] This protocol outlines the manual synthesis of a peptide containing Fmoc-(1R,2R)-ACHC-OH.
Objective: To synthesize a custom peptide sequence incorporating one or more (1R,2R)-ACHC residues.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)[11]
-
Fmoc-protected amino acids (including Fmoc-(1R,2R)-ACHC-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: High-purity, amine-free DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SPPS reaction vessel, nitrogen line for agitation, filtration apparatus
Workflow Overview:
Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DCM for 30 minutes, then wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate with nitrogen for 3 minutes. Drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid to be coupled. For a 0.1 mmol synthesis scale:
-
Dissolve Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) and vortex for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate with nitrogen for 1-2 hours. Expert Note: For the sterically hindered Fmoc-(1R,2R)-ACHC-OH, a double coupling or an extended coupling time (up to 4 hours) may be necessary to ensure the reaction goes to completion.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence. A small sample of resin can be taken after coupling for a Kaiser test to confirm the absence of free amines.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, then DCM, and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) for purification.
-
-
Purification and Analysis:
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (LC-MS).
-
Protocol 2: Characterization of Helical Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and highly sensitive technique for determining the secondary structure of peptides in solution.[12][13] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).[12][14]
Objective: To obtain a CD spectrum of the synthesized peptide and analyze it for characteristic helical signatures.
Materials:
-
Purified, lyophilized peptide
-
CD-grade solvent (e.g., methanol, trifluoroethanol (TFE), or aqueous buffer like 10 mM phosphate buffer, pH 7.4)
-
Circular Dichroism Spectrometer
-
Quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm)
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the peptide. A typical concentration is 0.1-0.2 mg/mL.[12]
-
Ensure the solvent or buffer used does not have high absorbance in the far-UV region. Expert Note: TFE is a helix-promoting solvent and can be used to assess the maximum helical propensity of a sequence.[15] Comparing spectra in a neutral buffer versus TFE can provide insight into the inherent stability of the fold.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge gas. Allow the lamp to warm up for at least 30 minutes.[12]
-
Set the experimental parameters:
-
Wavelength Range: 260 nm down to 190 nm.
-
Data Pitch: 0.5 nm or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans (to improve signal-to-noise ratio).
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the cuvette filled with the same solvent/buffer used for the peptide sample.
-
Rinse the cuvette with the peptide solution, then fill it for measurement. Ensure no air bubbles are present.[12]
-
Record the spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) Where:
-
θ = observed ellipticity in degrees
-
c = peptide concentration in mol/L
-
n = number of amino acid residues
-
l = cuvette path length in cm[14]
-
-
Data Interpretation and Expected Results
Oligomers of (1R,2R)-ACHC that form a 14-helix exhibit a characteristic CD spectrum that is distinct from a classic α-helix.
| Secondary Structure | Characteristic CD Signal |
| α-Helix | Strong negative bands at ~222 nm and ~208 nm; strong positive band at ~192 nm.[14] |
| β-Peptide 14-Helix (from ACHC) | Strong positive band around 215-220 nm .[8] |
| Random Coil | Strong negative band near 200 nm.[14] |
The presence of a strong positive maximum around 217 nm is a clear and definitive signature of a well-formed 14-helical structure induced by (1R,2R)-ACHC oligomerization.[8] The intensity of this peak generally increases with the length of the oligomer, indicating a more stable and cooperative fold.[8]
References
- Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI.
- advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis Online.
- Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis Online.
- Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model.
- CD-Based Peptide Secondary Structure Analysis.
- Circular dichroism of peptides. PubMed.
- Foldamers in Medicinal Chemistry. PubMed Central.
- Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed.
- Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biochempeg.
- Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PubMed Central.
- Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure.
- Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine - Department of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [vivo.weill.cornell.edu]
Application Notes and Protocols for the Incorporation of trans-ACHC into Foldamer Backbones
A Guide for Researchers in Peptide Science and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction: The Architectural Rigidity of trans-ACHC in Foldamer Design
Foldamers, synthetic oligomers that mimic the well-defined three-dimensional structures of biopolymers like proteins and nucleic acids, have emerged as a powerful tool in chemical biology and medicinal chemistry.[1][2][3] Their ability to adopt stable, predictable conformations allows for the rational design of molecules that can modulate biological processes, for instance, by mimicking protein secondary structures to inhibit protein-protein interactions.[4][5]
Among the diverse array of building blocks used to construct foldamers, β-amino acids have garnered significant attention.[6][7] The additional carbon in their backbone, compared to α-amino acids, opens up a wider range of accessible conformations.[3][6] Within this class, cyclic β-amino acids are particularly valuable for their ability to pre-organize the peptide backbone and induce stable secondary structures.[1][3]
This guide focuses on trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), a conformationally constrained β-amino acid that has proven to be a robust inducer of helical structures in foldamers.[1][6][8] The rigid cyclohexane ring in trans-ACHC restricts the torsional freedom of the backbone, strongly promoting the formation of a specific helical fold known as the 14-helix.[6][9][10][11] This helix is characterized by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2', forming a 14-membered ring.[6][11] The high propensity of trans-ACHC to induce this stable and predictable conformation makes it an invaluable building block for designing foldamers with defined shapes and functionalities.[6][8]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of trans-ACHC into foldamer backbones, from the synthesis of the monomer to the structural characterization of the final oligomer.
Synthesis of Fmoc-Protected trans-ACHC Monomers
The successful incorporation of trans-ACHC into foldamers via solid-phase peptide synthesis (SPPS) necessitates the availability of the monomer with appropriate protecting groups, typically a 9-fluorenylmethoxycarbonyl (Fmoc) group on the amine and a readily cleavable ester on the carboxylic acid for solution-phase studies, or a free carboxylic acid for direct use in SPPS. While several synthetic routes to enantiomerically pure trans-ACHC have been reported, a common strategy involves the resolution of a racemic mixture or an asymmetric synthesis.
Below is a representative protocol for the preparation of Fmoc-protected trans-ACHC, assuming the availability of the enantiomerically pure amino acid.
Protocol 2.1: Fmoc Protection of (1R,2R)-trans-2-Aminocyclohexanecarboxylic Acid
This protocol details the protection of the amino group of trans-ACHC with the Fmoc group, a crucial step for its use in standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
(1R,2R)-trans-2-Aminocyclohexanecarboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve (1R,2R)-trans-2-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure Fmoc-(1R,2R)-trans-ACHC.
-
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: A white solid corresponding to the Fmoc-protected trans-ACHC monomer, ready for use in solid-phase peptide synthesis.
Solid-Phase Synthesis of trans-ACHC Containing Foldamers
The incorporation of Fmoc-trans-ACHC into a growing peptide chain on a solid support follows the general principles of Fmoc-based SPPS. The rigid nature of the trans-ACHC monomer does not typically pose significant challenges to the coupling reactions.
Workflow for Solid-Phase Foldamer Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 11. bif.wisc.edu [bif.wisc.edu]
Mastering the Challenge: Advanced Coupling Strategies for Sterically Hindered Amino Acids such as trans-ACHC
Abstract
The incorporation of sterically hindered amino acids, such as the cyclic β-amino acid trans-1-amino-2-hydroxycyclohexanecarboxylic acid (trans-ACHC), is a critical step in the synthesis of peptidomimetics with unique structural and therapeutic properties. However, the bulky nature of these residues presents significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and epimerization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing optimal coupling strategies for these difficult residues. We will delve into the mechanistic rationale behind reagent selection, present a comparative analysis of modern coupling reagents, and provide detailed, field-proven protocols for high-efficiency coupling.
The Challenge of Steric Hindrance in Peptide Synthesis
Steric hindrance in peptide synthesis arises from the three-dimensional arrangement of atoms that obstructs the reaction pathway for peptide bond formation. In the case of amino acids like trans-ACHC, the rigid cyclic structure and the spatial orientation of the amine and carboxylic acid groups create a formidable barrier to the approach of the activated carboxyl group of the incoming amino acid. This leads to several common problems:
-
Slow Reaction Kinetics: The bulky nature of the amino acid side chains physically impedes the formation of the peptide bond, requiring longer reaction times or more forceful conditions to achieve completion.[1][2]
-
Incomplete Coupling: Standard coupling protocols may fail to drive the reaction to completion, resulting in deletion sequences where the hindered residue is not incorporated into the peptide chain.[3]
-
Epimerization: The harsh conditions sometimes employed to overcome steric hindrance, such as elevated temperatures or the use of strong bases, can lead to the loss of stereochemical integrity at the α-carbon of the amino acid.[4][5]
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic or hindered residues, can aggregate on the solid support, further blocking reactive sites.[2]
Overcoming these challenges requires a departure from standard coupling methodologies and the adoption of more potent reagents and optimized protocols.
A Comparative Guide to High-Efficiency Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of hindered amino acids. Modern peptide synthesis relies on in-situ activating reagents, primarily from the aminium/uronium and phosphonium salt families, which convert the protected amino acid into a highly reactive species capable of overcoming the steric barrier.[1]
The Power of Onium Salts
Onium salt-based reagents have become the gold standard for difficult couplings. They react with the carboxylic acid to form highly reactive active esters. The reactivity of these esters is influenced by the leaving group.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU generate reactive OAt (1-hydroxy-7-azabenzotriazole) or OBt (1-hydroxybenzotriazole) esters.[2] HATU is often considered superior for many difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction.[1] COMU, a third-generation uronium salt based on an Oxyma leaving group, has shown exceptional efficiency, often surpassing even HATU, particularly in the coupling of extremely hindered residues like Aib (α-aminoisobutyric acid).[6][7][8]
-
Phosphonium Salts: PyBOP and PyAOP are powerful phosphonium-based reagents.[2] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[2] A key advantage of phosphonium reagents is that they do not carry the risk of chain termination through guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.
Quantitative Comparison of Coupling Reagents
The following table summarizes the performance of several common coupling reagents in the context of hindered amino acid incorporation. The data is compiled from various studies and provides a comparative basis for reagent selection.
| Coupling Reagent | Reagent Type | Leaving Group | Relative Reactivity | Reported Performance for Hindered Couplings |
| DIC/HOBt | Carbodiimide | OBt | Moderate | Often insufficient for highly hindered residues; higher risk of racemization.[5][9] |
| HBTU | Aminium | OBt | High | Better than carbodiimides, but can be inefficient for very hindered residues. In a study coupling H-Tyr-Aib-Aib-Phe-Leu-NH2, HBTU resulted in 53% of the deletion product.[6] |
| PyBOP | Phosphonium | OBt | High | Good for routine synthesis and many difficult couplings. Does not cause guanidinylation.[10] |
| HCTU | Aminium | 6-Cl-OBt | Very High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[11][12] Often provides a good balance between reactivity and cost.[12] |
| HATU | Aminium | OAt | Excellent | Highly efficient for hindered amino acids due to the reactivity of the OAt ester.[5] In the H-Tyr-Aib-Aib-Phe-Leu-NH2 synthesis, HATU resulted in 17% of the deletion product.[6] |
| COMU | Uronium | Oxyma | Excellent | Often shows superior or comparable efficiency to HATU.[7][8][10] In the H-Tyr-Aib-Aib-Phe-Leu-NH2 synthesis, COMU resulted in only 0.26% of the deletion product.[6] It is also less hazardous than benzotriazole-based reagents.[6] |
Detailed Application Protocols
The following protocols are designed to provide a robust starting point for the coupling of hindered amino acids like trans-ACHC. Optimization may be necessary depending on the specific peptide sequence and solid support.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall process for incorporating a hindered amino acid via SPPS follows a cyclical workflow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
Application Note & Protocol: Enantioselective Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid via Asymmetric Hydrogenation
Introduction: The Significance of Constrained Amino Acids
Chiral cyclic β-amino acids are pivotal structural motifs in medicinal chemistry and drug development. Their rigid carbocyclic framework introduces conformational constraints into peptides, leading to peptidomimetics with enhanced metabolic stability, specific secondary structures, and improved receptor binding affinities. (1R,2R)-2-aminocyclohexanecarboxylic acid (CAS: 26685-83-6) is a prime example of such a valuable building block, utilized in the synthesis of pharmaceuticals and advanced materials.[1][2]
The paramount challenge in its synthesis lies in the precise control of two adjacent stereocenters. Asymmetric hydrogenation of a prochiral enamide precursor stands out as one of the most efficient and atom-economical methods to achieve this, offering direct access to the desired enantiomerically pure product.[3] This application note provides a comprehensive guide to the synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid using a state-of-the-art ruthenium-catalyzed asymmetric hydrogenation protocol, grounded in established mechanistic principles.
Part 1: The Strategic & Mechanistic Framework
The core of this synthetic strategy is the enantioselective reduction of an N-acyl-2-aminocyclohex-1-enecarboxylic acid derivative. The success of this transformation is critically dependent on the catalyst system, which consists of a transition metal (typically Ruthenium or Rhodium) and a chiral phosphine ligand.
Causality of Catalyst Selection: Ruthenium-BINAP Systems
While various catalysts are effective for enamide hydrogenation, Ruthenium(II) complexes bearing atropisomeric biaryl bisphosphine ligands, such as BINAP and its derivatives, are exceptionally well-suited for this specific substrate class.[4]
-
Expertise-Driven Rationale: The choice of a Ru(II) catalyst, particularly in combination with bulky, electron-rich BINAP-type ligands like DTBM-BINAP, offers several advantages. These catalysts exhibit high tolerance for various functional groups and are less prone to side reactions like isomerization. The large bite angle and rigid C2-symmetric chiral scaffold of the ligand create a well-defined chiral pocket around the metal center. This steric and electronic environment forces the incoming enamide substrate to coordinate in a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen molecule.[4]
The Catalytic Cycle: An Unsaturated Pathway
The hydrogenation is widely understood to proceed via an "unsaturated pathway".[5] In this mechanism, the enamide substrate first coordinates to the chiral metal complex. This catalyst-substrate adduct is the key intermediate. The subsequent oxidative addition of dihydrogen is the rate-determining and stereochemistry-defining step. The chirality of the ligand dictates which diastereomeric transition state is lower in energy, leading to the preferential formation of one enantiomer.[5][6]
Caption: The unsaturated catalytic cycle. Enantioselectivity arises from the different rates of H₂ addition to the major and minor catalyst-substrate diastereomers.
Part 2: Experimental Protocol
This protocol is adapted from established procedures for the large-scale synthesis of related N-acyl-2-aminocyclohexanecarboxylic acids.[4] It is designed to be a self-validating system, where successful execution yields high conversion and enantioselectivity.
Materials & Equipment
-
Substrate: Methyl 2-(N-benzoyl)aminocyclohex-1-enecarboxylate
-
Catalyst: [Ru(OAc)₂( (R)-DTBM-BINAP )] or a similar Ru(II)-BINAP complex
-
Solvent: Degassed Methanol (MeOH), Anhydrous Grade
-
Additive: Aqueous Tetrafluoroboric Acid (HBF₄, 48 wt. %)
-
Hydrogen Source: High-purity H₂ gas (≥99.99%)
-
Reactor: High-pressure autoclave or Parr shaker apparatus equipped with a magnetic stir bar, pressure gauge, and temperature control.
-
Inert Gas: Argon or Nitrogen
-
Analytical: Chiral HPLC or GC for enantiomeric excess (ee) determination, ¹H NMR for conversion and structural confirmation.
Step-by-Step Hydrogenation Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants from previous reactions. Place a magnetic stir bar inside.
-
Reagent Loading: In a glovebox or under a stream of inert gas, charge the reactor with the substrate, methyl 2-(N-benzoyl)aminocyclohex-1-enecarboxylate.
-
Catalyst Addition: Add the Ruthenium catalyst. A typical substrate-to-catalyst (S/C) ratio is between 500 and 2000. For a 1000:1 ratio, use 0.1 mol% of the catalyst.
-
Solvent and Additive: Add degassed methanol to achieve a suitable concentration (e.g., 0.2-0.5 M). Add the aqueous HBF₄ solution (e.g., 5-10 mol% relative to the substrate). The acid additive has been shown to accelerate the reaction and improve catalyst performance.[4]
-
System Sealing and Inerting: Seal the reactor securely. Purge the system by pressurizing with inert gas (e.g., 3-5 bar Ar or N₂) and then venting. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.
-
Hydrogenation: Purge the reactor with H₂ gas in a similar manner (pressurize/vent 3 times). Finally, pressurize the reactor to the desired H₂ pressure (e.g., 50 bar).
-
Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-80 °C). Monitor the pressure gauge; a drop in pressure indicates H₂ consumption.
-
Reaction Monitoring: After the prescribed time (e.g., 12-24 hours), or once H₂ uptake ceases, cool the reactor to room temperature. Carefully vent the excess H₂ pressure. A small aliquot can be carefully removed and analyzed by ¹H NMR to determine conversion and by chiral HPLC to measure the enantiomeric excess of the product ester.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the HBF₄, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzoyl protected amino ester.
Deprotection to (1R,2R)-2-Aminocyclohexanecarboxylic Acid
-
Hydrolysis: The crude product from the previous step is subjected to acidic or basic hydrolysis to cleave both the ester and the N-benzoyl group. A common method is refluxing in 6M aqueous HCl for several hours.
-
Isolation: After hydrolysis, the reaction mixture is cooled. The benzoic acid byproduct can often be filtered or extracted away. The aqueous solution containing the hydrochloride salt of the amino acid is then concentrated. The final product can be isolated and purified by crystallization or ion-exchange chromatography.
Part 3: Performance Data & Expected Outcomes
The choice of ligand and reaction conditions significantly impacts the efficiency and selectivity of the hydrogenation. The following table summarizes representative data for similar systems, demonstrating the high performance achievable with this methodology.
| Catalyst System | Ligand | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Ru(II) dicarboxylate | (R)-DTBM-BINAP | 1000 | 50 | 80 | >99 | 98 | [4] |
| Ru(OAc)₂ | (S)-MeO-BIPHEP | 100 | 50 | 50 | >99 | 97 | [3] |
| [Rh(COD)(PennPhos)]BF₄ | (R,R)-PennPhos | 100 | 4 | 25 | >99 | 99 | [7] |
Note: Data is for structurally related cyclic enamides and serves as a strong indicator of expected performance for the target synthesis.
Conclusion
Ruthenium-catalyzed asymmetric hydrogenation provides a robust, scalable, and highly enantioselective pathway for the synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid. By leveraging a well-defined chiral catalyst system like Ru(II)-DTBM-BINAP, researchers can reliably produce this valuable chiral building block in high yield and with excellent optical purity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to successfully implement this powerful technology in their own laboratories.
References
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Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, [Link]
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Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society, [Link]
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Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Publications, [Link]
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Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. PubMed, [Link]
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Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. National Institutes of Health (PMC), [Link]
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Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ChemRxiv, Princeton University, [Link]
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Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. ACS Publications, [Link]
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Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. PubMed, [Link]
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Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate, [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH, [Link]
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Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, [Link]
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Catalytic asymmetric hydrogenation of enamides Problems and challenges on scale. SpringerLink, [Link]
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Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Princeton University, [Link]
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An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. ResearchGate, [Link]
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Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives. Catalysis Science & Technology (RSC Publishing), [Link]
-
Highly enantioselective synthesis of chiral cyclic amino alcohols and conhydrine by ruthenium-catalyzed asymmetric hydrogenation. PubMed, [Link]
-
Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. PubMed Central, [Link]
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Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE, [Link]
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Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, [Link]
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(1R,2R)-2-Aminocyclohexanecarboxylic Acid. MySkinRecipes, [Link]
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Understanding the Role of (1R,2R)-2-aminocyclopentanecarboxylic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. ResearchGate, [Link]
-
Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. MDPI, [Link]
-
Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry, [Link]
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Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. ResearchGate, [Link]
-
2-Aminocyclohexanecarboxylic acid. PubChem, National Institutes of Health, [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing), [Link]
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Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central, [Link]
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Introduction: The Strategic Value of Chiral Aminocyclohexanecarboxylic Acids
An Application Guide to the Chemoenzymatic Synthesis of Chiral Aminocyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Chiral aminocyclohexanecarboxylic acids are privileged structural motifs in medicinal chemistry. Their conformationally constrained cyclic backbone makes them invaluable as building blocks for peptidomimetics, therapeutic agents, and complex natural products[1][2]. Notably, they form the core of blockbuster drugs like Gabapentin and Pregabalin, which are used to treat epilepsy and neuropathic pain[3][4][5]. The precise stereochemistry of these molecules is critical; often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or cause undesirable side effects[6][7]. This underscores the immense importance of robust and efficient methods for their asymmetric synthesis.
Chemoenzymatic approaches have emerged as a powerful solution, marrying the selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic chemistry[8]. Enzymes, operating with exquisite enantio-, regio-, and chemoselectivity, provide a green and efficient alternative to often complex and less sustainable classical chemical methods[9][10][11]. This guide provides an in-depth exploration of key chemoenzymatic strategies, complete with detailed protocols and the scientific rationale behind them.
Core Chemoenzymatic Strategies: A Scientist's Overview
The synthesis of enantiomerically pure aminocyclohexanecarboxylic acids can be approached from several distinct strategic directions. The choice of strategy depends on the available starting materials, the desired stereoisomer (cis vs. trans, R vs. S), and scalability requirements.
Fig 1: Core chemoenzymatic routes to chiral aminocyclohexanecarboxylic acids.
Strategy 1: Kinetic Resolution of Racemates via Hydrolases
Kinetic resolution is a classic and reliable strategy that capitalizes on the ability of an enzyme to selectively react with one enantiomer in a racemic mixture faster than the other. Lipases are particularly well-suited for this, given their broad substrate tolerance, commercial availability, and operational simplicity (no cofactor required)[12][13].
-
Causality & Mechanism: The principle rests on the differential rate of catalysis (k_fast vs. k_slow) for the two enantiomers. In a lipase-catalyzed acylation of a racemic amino alcohol or hydrolysis of a racemic amino ester, the enzyme's chiral active site preferentially binds and transforms one enantiomer, leaving the other unreacted. The theoretical maximum yield for the desired product is 50%. However, the unreacted substrate can often be racemized and recycled, pushing the process towards a more efficient dynamic kinetic resolution. Candida antarctica Lipase B (CAL-B) is a frequently used biocatalyst known for its high enantioselectivity in these transformations[13][14].
-
Workflow:
-
Substrate Preparation: Synthesize a racemic ester or amide of the target aminocyclohexanecarboxylic acid.
-
Enzymatic Reaction: Incubate the racemate with a lipase (e.g., immobilized CAL-B) and a suitable acyl donor (for alcohol resolution) or water (for ester hydrolysis) in an organic solvent.
-
Monitoring: Track the reaction progress and enantiomeric excess (ee) of both the product and the remaining substrate using chiral chromatography (HPLC or GC).
-
Separation: Stop the reaction at ~50% conversion to achieve high ee for both components. Separate the acylated product from the unreacted amino ester.
-
Deprotection: Chemically hydrolyze the separated products to yield the two pure enantiomers of the aminocyclohexanecarboxylic acid.
-
Strategy 2: Asymmetric Synthesis via Transaminases
This is a more advanced and atom-economical approach that builds the chiral center directly from a prochiral precursor. Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor[15][16].
-
Causality & Mechanism: The reaction involves the conversion of the enzyme's PLP cofactor into pyridoxamine-5'-phosphate (PMP) by the amine donor. The PMP then transfers the amino group to the prochiral cyclohexanone-carboxylate substrate, creating the chiral amine product and regenerating the PLP[17]. The stereochemical outcome is dictated by the enzyme's active site architecture, with both (R)- and (S)-selective transaminases available through enzyme discovery and engineering[18][19]. A key challenge is overcoming the unfavorable reaction equilibrium, which often favors the ketone starting material. This is typically addressed by using a large excess of the amine donor or by removing the ketone byproduct (e.g., pyruvate is converted to lactate by lactate dehydrogenase)[17].
-
Workflow:
-
Enzyme & Substrate Setup: Prepare a buffered solution containing the prochiral cyclohexanone-carboxylate, the chosen transaminase (as a whole-cell catalyst or purified enzyme), the PLP cofactor, and a suitable amine donor.
-
Equilibrium Shift: If necessary, include a secondary enzyme system (e.g., lactate dehydrogenase and its cofactor NADH for pyruvate removal) to drive the reaction to completion.
-
Reaction: Incubate the mixture with gentle agitation at the optimal temperature and pH for the enzyme.
-
Monitoring & Workup: Monitor product formation via HPLC. Once complete, remove the enzyme (e.g., by centrifugation) and isolate the chiral amino acid product.
-
Strategy 3: Desymmetrization of Prochiral Compounds
Desymmetrization is an elegant strategy that converts a symmetric, achiral molecule (such as a meso-diester) into a single, enantiomerically pure product. This approach can theoretically achieve a 100% yield, making it highly efficient[20].
-
Causality & Mechanism: The enzyme distinguishes between two enantiotopic functional groups within the prochiral substrate. For instance, a lipase can selectively hydrolyze one of the two ester groups in a meso-cyclohexane-1,4-dicarboxylate, yielding a chiral mono-acid[20]. This breaks the molecule's plane of symmetry and establishes the stereocenter. The selectivity arises from the precise three-dimensional fit of the substrate within the enzyme's chiral active site[21].
Application Protocols
Note: These protocols are generalized templates. Researchers must optimize conditions (e.g., enzyme loading, temperature, reaction time) for their specific substrate and scale.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-cis-Ethyl 2-Aminocyclohexanecarboxylate
This protocol describes the enantioselective N-acylation of a racemic amino ester using an immobilized lipase.
-
Materials:
-
(±)-cis-Ethyl 2-aminocyclohexanecarboxylate (Substrate)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Ethyl butyrate (Acyl donor)
-
tert-Butyl methyl ether (TBME), anhydrous (Solvent)
-
Molecular sieves (4 Å)
-
Standard workup and purification reagents (e.g., silica gel, solvents for chromatography)
-
-
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add (±)-cis-ethyl 2-aminocyclohexanecarboxylate (1.0 g, 5.84 mmol) and anhydrous TBME (50 mL).
-
Acyl Donor Addition: Add ethyl butyrate (0.81 g, 7.01 mmol, 1.2 equivalents).
-
Enzyme Addition: Add immobilized CAL-B (100 mg, 10% w/w of substrate) and a small amount of activated molecular sieves.
-
Reaction: Seal the flask and stir the suspension at 40 °C.
-
Monitoring: Periodically take small aliquots of the reaction mixture. Filter off the enzyme and analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the acylated product. The goal is to stop the reaction as close to 50% conversion as possible.
-
Workup: Once ~50% conversion is reached (typically 24-48 hours), filter off the enzyme and molecular sieves, washing with fresh TBME. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted amino ester and the N-acylated product. Separate these two compounds using flash column chromatography on silica gel.
-
Final Product Generation: The separated enantiomers (one as the free amine, one as the amide) can then be subjected to acidic or basic hydrolysis to yield the respective enantiomerically pure cis-2-aminocyclohexanecarboxylic acids.
-
Sources
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Derivatization of (1R,2R)-2-aminocyclohexanecarboxylic acid for chiral chromatography
Application Note & Protocol Guide
Strategic Derivatization of (1R,2R)-2-Aminocyclohexanecarboxylic Acid for Robust Chiral Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in stereoisomer analysis and purification.
Abstract: The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. (1R,2R)-2-aminocyclohexanecarboxylic acid is a cyclic β-amino acid that serves as a crucial chiral building block. This guide provides a detailed technical overview and actionable protocols for the derivatization of (1R,2R)-2-aminocyclohexanecarboxylic acid to facilitate its chiral separation via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying chemical principles of diastereomer formation and present validated methods using well-established derivatizing agents.
The Imperative of Chiral Separation for Cyclic β-Amino Acids
(1R,2R)-2-aminocyclohexanecarboxylic acid and its stereoisomers are integral components in the synthesis of peptidomimetics and other complex pharmaceutical agents. The rigid, cyclic structure imparts unique conformational constraints, making these molecules valuable for designing structured oligomers.[1][2] The precise stereochemistry at both the C1 (carboxyl) and C2 (amino) positions is fundamental to the molecule's function and its incorporation into larger structures. Consequently, the ability to accurately quantify the enantiomeric purity of (1R,2R)-2-aminocyclohexanecarboxylic acid is paramount for quality control and regulatory compliance.
Direct separation of enantiomers on a Chiral Stationary Phase (CSP) is a powerful technique. However, indirect methods, which involve pre-column derivatization with a chiral derivatizing agent (CDA), offer a robust and often more accessible alternative.[3][4] This approach converts the enantiomeric pair into diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, allowing for their separation on standard, achiral chromatographic columns.[5]
This guide focuses on two primary, field-proven derivatization strategies:
-
For HPLC Analysis: Derivatization with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
For GC Analysis: A two-step derivatization involving an esterification of the carboxylic acid followed by acylation of the amino group.
Logical Workflow for Method Selection
The choice between HPLC and GC-based methods depends on several factors including sample volatility, desired sensitivity, matrix complexity, and available instrumentation.
Caption: Decision workflow for selecting an appropriate chromatographic method.
HPLC Strategy: Diastereomer Formation with Marfey's Reagent
Marfey's reagent (FDAA) is a highly effective CDA for the chiral analysis of amino acids.[6][7][8] The reagent itself contains a chiral center (L-alanine). It reacts with the primary amino group of the target amino acid via nucleophilic aromatic substitution. This reaction forms two distinct diastereomers that can be resolved on a standard reversed-phase C18 column.[5][9]
The reaction of FDAA with a racemic mixture of 2-aminocyclohexanecarboxylic acid will yield:
-
L-FDAA + (1R,2R)-acid → L-D Diastereomer
-
L-FDAA + (1S,2S)-acid → L-L Diastereomer
These diastereomers exhibit different retention times, allowing for their quantification.[8] The dinitrophenyl chromophore introduced by the reagent provides strong UV absorbance at 340 nm, enabling sensitive detection.[10]
Experimental Protocol: Derivatization with Marfey's Reagent
Materials:
-
(1R,2R)-2-Aminocyclohexanecarboxylic Acid sample
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Acetone, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Dissolve approximately 1-2 mg of the amino acid sample in 200 µL of 1 M NaHCO₃ in a microcentrifuge tube.
-
Derivatization Reaction: Add 400 µL of the 1% FDAA solution in acetone to the sample solution.
-
Incubation: Vortex the mixture thoroughly and incubate at 40°C for 1 hour in a heating block or water bath. Protect the reaction from light.[10]
-
Neutralization: After incubation, cool the reaction mixture to room temperature. Carefully add 200 µL of 2 M HCl to stop the reaction and neutralize the excess bicarbonate.
-
Final Preparation: Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator. Dilute the remaining aqueous sample to a final volume of 1 mL with the HPLC mobile phase (e.g., 50:50 acetonitrile:water) and filter through a 0.45 µm syringe filter before injection.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | Standard C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[10] |
| Mobile Phase B | 0.1% TFA in acetonitrile[10] |
| Gradient | 10% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 340 nm[10] |
| Injection Volume | 10-20 µL |
Causality Behind Choices:
-
Alkaline Conditions (NaHCO₃): The nucleophilic attack of the amino group on the electron-deficient aromatic ring of FDAA is facilitated under basic conditions, which deprotonate the amine.[11]
-
Temperature (40°C): Mild heating increases the reaction rate without causing significant degradation of the reagent or product.[9]
-
UV Detection at 340 nm: This wavelength corresponds to the absorbance maximum of the dinitrophenyl chromophore, providing excellent sensitivity.[8]
-
Reversed-Phase C18 Column: This standard, robust column is sufficient for separating the diastereomers, which now have different polarities and shapes.[5]
Caption: HPLC derivatization and analysis workflow.
GC Strategy: Volatilization for High-Resolution Separation
Gas chromatography offers exceptional resolving power, but requires analytes to be volatile and thermally stable. Amino acids, being zwitterionic, are non-volatile and must be derivatized prior to GC analysis.[12] For cyclic amino acids like (1R,2R)-2-aminocyclohexanecarboxylic acid, a two-step derivatization is highly effective. This involves:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., an isopropyl ester) to mask its polarity.
-
Acylation: The amino group is acylated (e.g., with pentafluoropropionic anhydride - PFPA) to further reduce polarity and increase volatility.
The resulting derivative can then be separated on a chiral stationary phase, such as Chirasil-L-Val, which will directly resolve the enantiomers.[13][14]
Experimental Protocol: GC Derivatization
Materials:
-
(1R,2R)-2-Aminocyclohexanecarboxylic Acid sample (dried)
-
Isopropanol / 3 M HCl (gaseous)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl Acetate, GC grade
-
Dichloromethane, GC grade
Procedure:
-
Esterification: Place 0.5-1 mg of the dried amino acid sample in a reaction vial. Add 500 µL of isopropanol saturated with 3 M gaseous HCl. Seal the vial tightly and heat at 100°C for 1 hour.
-
Drying: After cooling, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Acylation: Add 200 µL of dichloromethane and 100 µL of PFPA to the dried residue. Seal the vial and heat at 100°C for 15 minutes.
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate for GC-MS injection.
GC-MS Conditions
| Parameter | Recommended Setting |
| Column | Chirasil-L-Val Capillary Column (e.g., 25 m x 0.25 mm)[14] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Detection | Mass Spectrometer in Selected Ion Monitoring (SIM) mode |
| Injection Volume | 1 µL (splitless) |
Causality Behind Choices:
-
Acidic Esterification: The esterification of the carboxylic acid is catalyzed by strong acid (HCl).[12]
-
Acylation with PFPA: PFPA is a highly reactive acylating agent that readily derivatizes the amino group. The resulting pentafluoropropionyl group is highly electronegative, which is advantageous for electron capture detection (if used) and provides characteristic mass fragments for MS.
-
Chiral Stationary Phase (Chirasil-L-Val): This phase contains a chiral selector (L-valine tert-butylamide) bonded to a polysiloxane backbone. It forms transient diastereomeric complexes with the derivatized enantiomers, leading to different retention times and enabling direct chiral separation.[12][14]
-
GC-MS: Mass spectrometric detection provides high sensitivity and selectivity, allowing for confident peak identification and quantification even in complex matrices.[15]
Conclusion and Best Practices
Both HPLC and GC-based methods provide reliable pathways for determining the enantiomeric purity of (1R,2R)-2-aminocyclohexanecarboxylic acid. The choice of method should be guided by the specific analytical requirements and available resources.
-
Method Validation: Regardless of the chosen method, it is crucial to perform a thorough validation, including assessment of linearity, precision, accuracy, and limit of quantification (LOQ).
-
Standard Preparation: Always use a certified reference standard of the racemate to confirm the elution order and resolution of the diastereomers or enantiomers.
-
Control for Racemization: The derivatization conditions described are optimized to minimize the risk of racemization. However, it is good practice to test the method on an enantiomerically pure standard to ensure the analytical process itself does not compromise the sample's stereochemical integrity.
By applying the principles and protocols outlined in this guide, researchers can confidently and accurately assess the chiral purity of this important synthetic building block.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link][6]
-
SciSpace. (n.d.). Marfey's reagent for chiral amino acid analysis: A review. Retrieved from [Link][7]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Retrieved from [Link][9]
-
Koch, G., & Brückner, H. (1995). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 9(3), 255-264. [Link][16]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-47. [Link][8]
-
Bhushan, R., & Singh, V. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 66(S1), 123-128. [Link][17]
-
Hopkins, J. (2023). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Hopax Fine Chemicals. [Link][5]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link][13]
-
Moos, M., et al. (2021). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. [Link][14]
-
Brückner, H., et al. (2009). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link][12]
-
Moos, M., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2351, 141-152. [Link][15]
-
Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 119(28), 6484-6492. [Link][1]
-
Fülöp, F. (2007). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 107(3), 793-834. [Link][2]
-
Pinto, J. C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link][11]
-
Ilisz, I., et al. (2020). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link][3]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(1), 1-17. [Link][4]
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- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ovid.com [ovid.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
Application Notes & Protocols: Enhancing Peptide Therapeutics with trans-ACHC
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Flexibility Hurdle in Peptide Drug Design
Peptides are remarkable signaling molecules, offering high potency and specificity that make them attractive candidates for therapeutic development.[1] However, their clinical translation is often hampered by inherent liabilities: low metabolic stability and poor bioavailability.[2][3] A primary cause of these issues is the conformational flexibility of the peptide backbone, which leaves them vulnerable to rapid degradation by proteases and results in a significant entropic penalty upon binding to their target receptor.[4][5]
A powerful strategy to overcome these limitations is to introduce conformational constraints, effectively pre-organizing the peptide into its biologically active shape.[4][5] This guide focuses on the application of a uniquely potent building block for this purpose: trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) . By incorporating this cyclic β-amino acid into a peptide sequence, researchers can induce stable, predictable secondary structures, leading to compounds with dramatically improved drug-like properties.[6][7][8] This document serves as a technical guide to the rationale, synthesis, and analysis of trans-ACHC-containing peptides.
Part 1: The Scientific Rationale for Employing trans-ACHC
1.1 The Structural Basis of Conformational Control
trans-ACHC is a cyclic β-amino acid where the Cα-Cβ bond is part of a six-membered ring.[9] This rigid carbocyclic constraint severely restricts the rotational freedom of the peptide backbone. Unlike natural α-amino acids which can adopt a wide range of phi (φ) and psi (ψ) torsion angles, the cyclohexane ring of trans-ACHC locks the backbone into a specific, extended conformation.[10]
This structural rigidity is the cornerstone of its utility. When oligomers of trans-ACHC are synthesized, they consistently fold into a highly stable helical structure known as a 14-helix .[6][11] This structure is defined by a series of 14-membered hydrogen bonds between the carbonyl oxygen of one residue and the amide proton of the residue two positions toward the N-terminus (C=O(i)···H−N(i-2)).[8] This predictable folding pattern provides a robust scaffold for designing peptides with defined three-dimensional shapes.
1.2 Key Advantages of trans-ACHC Incorporation
The conformational stability imparted by trans-ACHC translates directly into tangible benefits for drug development:
-
Enhanced Proteolytic Resistance: The well-defined and rigid helical structure can physically shield protease cleavage sites, making the peptide significantly less susceptible to enzymatic degradation.[12][13] This directly leads to a longer biological half-life.
-
Increased Receptor Binding Affinity: By pre-organizing the peptide into a conformation that is complementary to its target receptor, the entropic cost of binding is minimized.[5] This often results in a substantial increase in binding affinity (lower Kd) and potency (lower IC50/EC50).[14][15]
-
Improved Target Selectivity: A flexible peptide can adopt multiple conformations, allowing it to bind promiscuously to several receptors. A rigid, well-defined structure is more likely to interact specifically with the intended target, reducing off-target effects.[4][]
-
Predictable Structural Scaffolding: The strong tendency of trans-ACHC to form a 14-helix allows for the rational design of peptide mimics. The side chains of neighboring α-amino acids can be positioned to replicate the spatial arrangement of critical residues in a protein's binding epitope.
Sources
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- 2. Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development [manu56.magtech.com.cn]
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- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 12. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. The binding site of acetylcholine receptor: from synthetic peptides to solution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Boc Protection of (1R,2R)-2-aminocyclohexanecarboxylic Acid
Introduction: The Strategic Importance of N-Boc Protection
In the landscape of modern pharmaceutical and peptide chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable carbamate-based protecting groups for amines.[1] Its widespread adoption is attributable to its remarkable stability across a broad spectrum of nucleophilic and basic conditions, juxtaposed with its facile and clean cleavage under mild acidic conditions.[2][3] This orthogonality to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, makes it a cornerstone of synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[2]
(1R,2R)-2-aminocyclohexanecarboxylic acid is a conformationally constrained, chiral β-amino acid, a structural motif of significant interest in the development of peptidomimetics, bioactive peptides, and small molecule therapeutics.[4] Protecting the primary amine of this building block is a critical first step in most synthetic routes, preventing its undesired reactivity as a nucleophile or base and allowing for selective transformations at the carboxylic acid moiety or subsequent peptide couplings.[1]
This document provides a detailed, field-proven protocol for the N-Boc protection of (1R,2R)-2-aminocyclohexanecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a comprehensive guide grounded in mechanistic understanding and practical expertise.
Reaction Principle and Mechanism
The N-Boc protection of an amine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7]
For an amino acid, the reaction is typically performed under basic conditions. The base serves two primary purposes: it deprotonates the ammonium group of the zwitterionic amino acid to liberate the more nucleophilic free amine, and it neutralizes the acidic proton generated during the reaction, driving the equilibrium towards product formation.[8][9] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected carbamate, along with tert-butanol and carbon dioxide as byproducts.[7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]
Caption: General mechanism of N-Boc protection.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| (1R,2R)-2-aminocyclohexanecarboxylic acid | ≥98% | Commercially available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1 M solution | Volumetric Standard | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Chloride Solution (Brine) | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Deionized Water | N/A | Lab-prepared |
| Round-bottom flask, Magnetic stirrer, Stir bar | N/A | Standard labware |
| Ice bath, Separatory funnel, Rotary evaporator | N/A | Standard labware |
| pH paper or pH meter | N/A | Standard labware |
Safety Precautions:
-
Di-tert-butyl dicarbonate ((Boc)₂O) is a flammable solid and can cause skin irritation and serious eye damage. It is also fatal if inhaled.[10] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
1,4-Dioxane is a flammable liquid and is suspected of causing cancer. Handle with care in a chemical fume hood.
-
Sodium Hydroxide and Hydrochloric Acid are corrosive. Avoid contact with skin and eyes.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made for different scales.
Step 1: Dissolution of the Amino Acid
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2R)-2-aminocyclohexanecarboxylic acid (1.43 g, 10.0 mmol, 1.0 equiv.).
-
Add 25 mL of deionized water, followed by 25 mL of 1,4-dioxane.
-
Stir the mixture at room temperature. The amino acid may not fully dissolve at this stage.
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise until the amino acid dissolves completely and the solution becomes clear. This typically requires approximately 10-11 mL (10-11 mmol, 1.0-1.1 equiv.). The base deprotonates the carboxylic acid and ammonium groups, forming the soluble sodium salt and free amine.[8]
Step 2: Boc Anhydride Addition
-
Cool the reaction flask to 0 °C using an ice-water bath. This is to moderate the exothermic reaction and minimize potential side reactions.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 equiv.) in 10 mL of 1,4-dioxane.
-
Add the (Boc)₂O solution to the stirred amino acid solution dropwise over a period of 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring vigorously for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Step 3: Reaction Work-up and Product Isolation
-
Once the reaction is complete (as indicated by TLC showing consumption of the starting material), transfer the reaction mixture to a rotary evaporator.
-
Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Dilute the remaining aqueous solution with 50 mL of deionized water.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O and other non-polar byproducts. Discard the organic layers. This step is crucial for obtaining a clean product.[8]
-
Cool the aqueous layer to 0 °C in an ice bath.
-
Acidify the aqueous solution to a pH of 2-3 by slowly adding 1 M HCl.[8] Monitor the pH carefully with pH paper or a pH meter. Protonation of the carboxylate anion makes the product less water-soluble and extractable into an organic solvent.
-
A white precipitate of the N-Boc protected amino acid may form upon acidification.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in a clean flask.
Step 4: Drying and Solvent Removal
-
Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product, N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid, typically as a white solid.
Step 5: Purification (Optional)
The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a solvent system such as ethyl acetate/hexanes can be performed.[6]
Caption: Workflow for N-Boc protection.
Characterization and Validation
The successful synthesis of the N-Boc protected product can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Monitor the reaction by comparing the reaction mixture to the starting material. The product will have a higher Rf value than the polar amino acid starting material. A ninhydrin stain can be used to visualize the starting material (which will stain positive), while the protected product will be ninhydrin-negative.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected mass for C₁₂H₂₁NO₄ is 243.29 g/mol . Look for the [M+H]⁺ or [M+Na]⁺ peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a large singlet around 1.4 ppm, corresponding to the nine protons of the tert-butyl group.
-
¹³C NMR: Expect new signals around 155-157 ppm for the carbamate carbonyl, ~80 ppm for the quaternary carbon of the Boc group, and ~28 ppm for the methyl carbons of the Boc group.
-
-
Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by the appearance of a strong carbonyl (C=O) stretching band around 1680-1720 cm⁻¹.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (starting material remains) | Insufficient base, insufficient (Boc)₂O, or short reaction time. | Ensure complete dissolution with NaOH. Use a slight excess (1.1-1.2 equiv.) of (Boc)₂O. Extend the reaction time and monitor by TLC. |
| Low Yield | Incomplete extraction due to improper pH adjustment. | Ensure the aqueous layer is acidified to pH 2-3 before extraction. Perform multiple extractions with ethyl acetate. |
| Oily Product Instead of Solid | Presence of residual solvents or byproducts. | Ensure complete removal of solvents under high vacuum. If necessary, purify by column chromatography or attempt recrystallization. |
References
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Di-tert-butyl dicarbonate Safety Data Sheet.
-
Beilstein Journal of Organic Chemistry. (2016). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Di-tert-butyl dicarbonate.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
- Chem-Impex. (n.d.). (1S,2R)-Boc-2-aminocyclohexane carboxylic acid.
- Chem-Impex. (n.d.). Boc-cis-2-aminocyclohexanecarboxylic acid.
- SQUARIX. (n.d.). N-Boc-(+/-)-cis-2-amino-cyclohexane-carboxylic acid.
- Benchchem. (2025). Functionalization of the Amino Group in cis-2-Amino-cyclohex-3-enecarboxylic Acid: Application Notes and Protocols.
- Scribd. (n.d.). Application Note - N-Boc Protection.
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for N-Protection of (1R,2R)-1-Aminoindan-2-ol.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2021). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]
- 5. peptide.com [peptide.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
The Strategic Incorporation of trans-ACHC in Modern Drug Discovery: A Guide to Application and Protocol
Introduction: The Power of Conformational Constraint in Medicinal Chemistry
In the intricate dance of drug-receptor interactions, the three-dimensional shape of a molecule is paramount. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to off-target effects and reduced potency. Medicinal chemistry, therefore, frequently employs the strategy of conformational constraint: locking a molecule into its bioactive shape to enhance its interaction with the intended target. One of the most elegant and effective tools in this endeavor is trans-4-aminocyclohexanecarboxylic acid (trans-ACHC) .
trans-ACHC is a cyclic β-amino acid, a structural analogue of natural amino acids where the amino and carboxylic acid groups are separated by two carbon atoms.[1][2] Its rigid cyclohexane ring drastically limits the conformational freedom of the molecule it is incorporated into. This pre-organization of the molecular architecture can lead to significant gains in binding affinity, selectivity, and metabolic stability. This guide provides an in-depth exploration of the application of trans-ACHC in medicinal chemistry, complete with detailed protocols for its synthesis, incorporation into drug candidates, and subsequent analysis.
Part 1: Synthesis and Chemical Manipulation of trans-ACHC
The journey of leveraging trans-ACHC begins with its synthesis. The most common starting material is p-aminobenzoic acid, which undergoes catalytic hydrogenation to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.[3][4] The desired trans isomer must then be separated and purified.
Protocol 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid
This protocol outlines the catalytic hydrogenation of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave
-
Celite
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH3)
-
Citric acid
-
Sodium sulfate (Na2SO4)
Procedure:
-
In a suitable autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ru/C (0.25 equivalents by weight), and 10% NaOH solution.
-
Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.
-
Heat the mixture to 100°C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCM) using a mobile phase of DCM/MeOH/NH3 (5:5:1 v/v/v) and ninhydrin for visualization. The reaction is complete when the starting material is no longer observed.[5]
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a mixture of acetone and water.
-
Remove the acetone from the filtrate under reduced pressure.
-
Acidify the aqueous layer to a pH of 4 with citric acid.
-
Extract the product with DCM (5 x 100 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[5]
Protocol 2: Isomer Separation and Purification
The separation of the cis and trans isomers is crucial. One effective method involves the selective esterification of the cis isomer, allowing for the isolation of the pure trans product.[4]
Materials:
-
Cis/trans mixture of N-Boc-4-aminocyclohexanecarboxylic acid
-
Potassium carbonate (K2CO3)
-
Acetone
-
Methyl bromide
-
20% Citric acid solution
-
Dichloromethane (DCM)
Procedure:
-
Suspend the cis/trans mixture of N-Boc-protected 4-aminocyclohexanecarboxylic acid and K2CO3 (1.2 equivalents relative to the cis isomer content) in acetone.
-
Add methyl bromide (2.0 equivalents relative to the cis isomer content) and heat the mixture at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature and then to -10°C for 1 hour to precipitate the unreacted trans isomer.
-
Filter the precipitate and wash with cold acetone.
-
The solid is the pure N-Boc-trans-4-aminocyclohexanecarboxylic acid. To obtain the free amino acid, the Boc protecting group can be removed using standard methods (e.g., treatment with trifluoroacetic acid).[5]
Part 2: Incorporation of trans-ACHC into Peptidomimetics
trans-ACHC is a valuable building block for peptidomimetics, compounds that mimic the structure and function of peptides but have improved pharmacological properties.[1] The incorporation of trans-ACHC can induce stable secondary structures, such as the 14-helix, enhancing biological activity and resistance to proteolysis.[2]
Workflow for Solid-Phase Peptide Synthesis (SPPS) of a trans-ACHC-Containing Peptide
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating trans-ACHC.
Protocol 3: Solid-Phase Synthesis of a trans-ACHC-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating trans-ACHC using the Fmoc/tBu strategy.[6][7]
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
Fmoc-trans-ACHC-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a ninhydrin test to confirm complete coupling.
-
Wash the resin with DMF.
-
-
Incorporation of trans-ACHC: Repeat the deprotection step (2) and then couple Fmoc-trans-ACHC-OH using the same procedure as in step 3.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][8]
Part 3: Characterization of trans-ACHC-Containing Molecules
Thorough characterization is essential to confirm the structure and conformation of the synthesized molecules. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for this purpose.
Protocol 4: Conformational Analysis by NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide detailed information about the peptide's structure in solution.[9][10]
Sample Preparation:
-
Dissolve 1-2 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O with a buffer).[11]
Data Acquisition:
-
Acquire a set of 2D NMR spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used.[10]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraints: Identify NOE cross-peaks to generate a list of interproton distance restraints.
-
Structure Calculation: Use molecular modeling software to calculate a family of 3D structures consistent with the experimental restraints.
Protocol 5: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution.[11][12]
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL.[12]
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in a quartz cuvette (e.g., 1 mm path length).
-
Record the CD spectrum of the peptide solution over a wavelength range of 190-260 nm.[12]
-
Subtract the baseline spectrum from the peptide spectrum.
Data Analysis:
-
The shape of the CD spectrum is indicative of the peptide's secondary structure. For example, a β-turn structure often exhibits two positive CD bands around 211 nm and 222 nm, and two negative bands around 200 nm and 238 nm.[13]
Part 4: Applications of trans-ACHC in Drug Design: Case Studies
The unique properties of trans-ACHC have been exploited in the design of various therapeutic agents, including protease inhibitors and somatostatin analogues.
Case Study 1: trans-ACHC in Protease Inhibitors
Proteases are enzymes that cleave peptide bonds and are implicated in numerous diseases. Peptidomimetic protease inhibitors often incorporate scaffolds that mimic the transition state of the cleavage reaction. The conformational rigidity of trans-ACHC can be used to pre-organize the inhibitor into a binding-competent conformation, leading to enhanced potency.[1][14]
| Inhibitor | Target | IC50 (µM) | Reference |
| Mph3 | SARS-CoV-2 Mpro | 0.62 | [15] |
| Mph5 | SARS-CoV-2 Mpro | 0.64 | [15] |
| Captopril Analogue | Angiotensin-Converting Enzyme (ACE) | Varies | [16] |
Case Study 2: trans-ACHC in Somatostatin Analogues
Somatostatin is a peptide hormone that regulates the secretion of other hormones. Its short half-life limits its therapeutic use. Stable analogues have been developed for the treatment of various diseases. The incorporation of conformationally constrained amino acids like trans-ACHC can lead to analogues with high receptor affinity and selectivity.[17]
| Analogue | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Octreotide | SSTR2 | High | [17] |
| Lanreotide | SSTR2 | High | [17] |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | High | [17] |
Logical Relationship of trans-ACHC in Drug Design
Caption: The role of trans-ACHC in conferring desirable properties to drug candidates.
Conclusion
trans-ACHC is a powerful and versatile building block in medicinal chemistry. Its ability to impart conformational rigidity allows for the rational design of potent and selective drug candidates with improved pharmacokinetic profiles. The protocols and applications outlined in this guide provide a framework for researchers to harness the potential of trans-ACHC in their own drug discovery programs. As our understanding of molecular recognition continues to evolve, the strategic use of conformationally constrained scaffolds like trans-ACHC will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
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(S.l.), (s.n.). Analysis - American Peptide Society. [Link]
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(S.l.), (s.n.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
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(S.l.), (s.n.). (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines - GFPP. GFPP. [Link]
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(S.l.), (s.n.). Preparation of 4-aminocyclohexanecarboxylic acid. PrepChem.com. [Link]
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(S.l.), (s.n.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Patsnap Eureka. [Link]
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(S.l.), (s.n.). A Beginner's Guide to Circular Dichroism Spectroscopy - Creative Biostructure. [Link]
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(S.l.), (s.n.). (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.). [Link]
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(S.l.), (s.n.). (2004). Beta-amino acids: versatile peptidomimetics. Current protein & peptide science. [Link]
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(S.l.), (s.n.). (2010). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Chemical & pharmaceutical bulletin. [Link]
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(S.l.), (s.n.). (2021). Tutorial of Circular dichroism. YouTube. [Link]
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(S.l.), (s.n.). (1985). Angiotensin-converting enzyme inhibitors: synthesis and biological activity of acyl tripeptide analogues of enalapril. Journal of medicinal chemistry. [Link]
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(S.l.), (s.n.). (2004). NMR structural characterization of beta-amyloid peptides and their inhibitors. mediaTUM. [Link]
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(S.l.), (s.n.). (2023). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules (Basel, Switzerland). [Link]
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(S.l.), (s.n.). (2007). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
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(S.l.), (s.n.). (1995). Analogues of somatostatin bind selectively to brain somatostatin receptor subtypes. The Journal of pharmacology and experimental therapeutics. [Link]
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(S.l.), (s.n.). (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study1. Semantic Scholar. [Link]
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(S.l.), (s.n.). (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
(S.l.), (s.n.). (2010). Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations. Journal of the American Chemical Society. [Link]
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(S.l.), (s.n.). (2008). Peptidomimetic Therapeutic Agents Targeting the Protease Enzyme of the Human Immunodeficiency Virus and Hepatitis C Virus. Accounts of chemical research. [Link]
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(S.l.), (s.n.). (2020). Somatostatin Analogs in Clinical Practice: A Review. International journal of molecular sciences. [Link]
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(S.l.), (s.n.). (2025). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. ResearchGate. [Link]
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(S.l.), (s.n.). (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. [Link]
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(S.l.), (s.n.). (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. Journal of medicinal chemistry. [Link]
-
(S.l.), (s.n.). (2017). (PDF) DESIGN, SYNTHESIS AND BIOLOGICAL SCREENING OF AMINOACETYLENIC TETRAHYDROPHTHALIMIDE ANALOGUES AS NOVEL CYCLOOXYGENASE (COX) INHIBITORS. ResearchGate. [Link]
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(S.l.), (s.n.). (2006). Quantitative structure-activity relationship study of bitter peptides. Journal of agricultural and food chemistry. [Link]
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(S.l.), (s.n.). (2021). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. [Link]
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(S.l.), (s.n.). (2023). RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease. Chemical science. [Link]
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(S.l.), (s.n.). (2021). IC50 values for the synthetic peptides and other porcine-derived... ResearchGate. [Link]
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(S.l.), (s.n.). (2012). Synthesis, characterization and antioxidant activity of angiotensin converting enzyme inhibitors. Organic & Biomolecular Chemistry. [Link]
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(S.l.), (s.n.). (2009). A practical overview of quantitative structure-activity relationship. Mahidol University. [Link]
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(S.l.), (s.n.). (2022). Synthetic α‐Helical Peptides as Potential Inhibitors of the ACE2 SARS‐CoV‐2 Interaction. ChemBioChem. [Link]
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(S.l.), (s.n.). (2022). Synthetic α-Helical Peptides as Potential Inhibitors of the ACE2 SARS-CoV-2 Interaction. Chembiochem : a European journal of chemical biology. [Link]
-
(S.l.), (s.n.). (2023). Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. Amino acids. [Link]
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Troubleshooting & Optimization
Technical Support Center: Advanced Strategies for (1R,2R)-2-Aminocyclohexanecarboxylic Acid Coupling in SPPS
Welcome to the technical support guide for optimizing the incorporation of (1R,2R)-2-aminocyclohexanecarboxylic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges. As a constrained, non-proteinogenic β-amino acid, this building block is invaluable for inducing rigid conformations in peptidomimetics, but its structure presents significant synthetic hurdles. This guide is designed for researchers, chemists, and drug development professionals seeking to overcome these challenges and ensure high-efficiency synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and underlying principles researchers face when working with (1R,2R)-2-aminocyclohexanecarboxylic acid.
Q1: Why is my coupling yield consistently low when using (1R,2R)-2-aminocyclohexanecarboxylic acid?
Low coupling yields are primarily due to two factors:
-
Severe Steric Hindrance: This is the principal challenge. (1R,2R)-2-aminocyclohexanecarboxylic acid is a β-amino acid with a bulky, rigid cyclohexane ring. This structure physically obstructs the reactive centers (the N-terminus of the resin-bound peptide and the activated carboxyl group of the incoming amino acid), dramatically slowing down the reaction kinetics compared to standard α-amino acids.[1][2][3] Standard coupling conditions are often insufficient to overcome this high activation energy barrier.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and conformationally restricted residues like this one are highly prone to forming secondary structures (e.g., β-sheets) on the solid support.[1][4] This on-resin aggregation can render the N-terminus of the growing peptide chain inaccessible to reagents, leading to incomplete or failed coupling.[1][2]
Q2: How can I reliably determine if a coupling step has failed or is incomplete?
On-resin monitoring is crucial for saving time and materials. Two methods are standard:
-
Kaiser Test (Ninhydrin Test): This is the most common colorimetric test for detecting free primary amines.[2][3] After the coupling step, a few resin beads are sampled. A positive result (intense blue/purple color on the beads) confirms the presence of unreacted amines, indicating an incomplete coupling.[3] A negative result (yellow/colorless beads) suggests the coupling is complete.[3]
-
Cleavage and Analysis: For definitive confirmation, a small amount of the peptide-resin can be cleaved. The crude product is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3] The presence of deletion sequences (peptides missing the intended residue) in the mass spectrum or a low-purity HPLC profile provides conclusive evidence of coupling failure.[2]
Q3: Are standard coupling reagents like DCC or DIC/HOBt suitable for this amino acid?
Generally, no. Carbodiimide-based reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often too slow and inefficient to overcome the profound steric hindrance of (1R,2R)-2-aminocyclohexanecarboxylic acid.[1] Their use typically results in very low yields and a high proportion of deletion sequences.
Q4: What are the primary risks when using the more aggressive coupling conditions required for this residue?
The main side reaction of concern is racemization .[1][5] Using highly reactive coupling reagents, elevated temperatures, and extended reaction times can increase the risk of epimerization at the α-carbon of the activated amino acid.[1] This is particularly problematic when coupling peptide fragments. To mitigate this, it is critical to use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are known to suppress racemization more effectively than HOBt.[1] Additionally, using a weaker base like N-methylmorpholine (NMM) or collidine instead of N,N-Diisopropylethylamine (DIPEA) can also reduce the risk.[1][5]
Section 2: Troubleshooting Workflow for Incomplete Coupling
When a coupling fails, a systematic approach is necessary to salvage the synthesis. The following workflow provides a logical decision-making process, from initial detection to final resolution.
Caption: Troubleshooting workflow for hindered couplings.
Section 3: Optimized Protocols and Advanced Strategies
Success with (1R,2R)-2-aminocyclohexanecarboxylic acid requires moving beyond standard SPPS protocols. The following methods are field-proven to enhance coupling efficiency.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is the most critical parameter. Onium-salt-based reagents are highly recommended over carbodiimides.[1][6]
| Reagent System | Additive | Base | Typical Time | Strengths | Weaknesses |
| DIC / HOBt | HOBt | DIPEA | 4-24 hr | Low cost, simple byproducts.[7] | Inefficient for hindered couplings; higher racemization risk than HOAt/Oxyma.[1] |
| HBTU / HOBt | HOBt | DIPEA/NMM | 2-6 hr | Widely used, effective for many sequences.[5] | Less effective than HATU for severe hindrance; potential for side reactions.[5] |
| HATU / HOAt | HOAt | DIPEA/NMM | 1-4 hr | Highly recommended. Superior for sterically hindered residues; lower racemization risk due to HOAt.[1][5] | Higher cost; byproduct can be difficult to wash away. |
| COMU / Oxyma | OxymaPure | DIPEA/NMM | 1-4 hr | Excellent efficiency, comparable to HATU; non-explosive and more soluble byproducts.[1][5] | Newer reagent, may be less available. |
| PyBOP / HOBt | HOBt | DIPEA/NMM | 2-6 hr | Phosphonium salt, generally associated with low racemization.[1] | Can be less potent than aminium salts for the most difficult couplings. |
Experimental Protocols
This protocol utilizes HATU, a highly reactive uronium salt, which is often considered the gold standard for difficult couplings.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid (4 equivalents)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes, followed by DCM for 30 minutes, and finally in DMF for 30 minutes.[8]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid, HATU, and HOAt in DMF. Add DIPEA to the solution and vortex briefly. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For this particularly hindered amino acid, extending the coupling time to 4-6 hours or even overnight is recommended.[1]
-
Monitoring: After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for completion.[3]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Recouple if Necessary: If the Kaiser test is positive, perform a double coupling by repeating steps 2-6 with fresh reagents.[3]
If double coupling fails, capping is essential to terminate the unreacted chains and prevent the formation of deletion peptides, which simplifies final purification.[3]
Materials:
-
Peptide-resin with unreacted amines
-
Acetic Anhydride (10 equivalents)
-
DIPEA (10 equivalents) or Pyridine
-
DMF
Procedure:
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).[3]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[3]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all traces of capping reagents before proceeding to the next Fmoc deprotection step.[3]
Elevated temperatures can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[6] Microwave peptide synthesizers allow for precise temperature control and rapid heating.
Materials:
-
As per Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Setup: Place the deprotected peptide-resin in the reaction vessel of the microwave synthesizer.
-
Reagent Addition: Add the pre-activated solution of Fmoc-(1R,2R)-2-aminocyclohexanecarboxylic acid (as described in Protocol 1) to the resin.
-
Microwave Program: Apply microwave energy to rapidly heat the reaction to a target temperature (e.g., 60-75°C) and hold for a defined period (e.g., 10-30 minutes).[6]
-
Cooling & Washing: After the microwave program is complete, cool the vessel and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm coupling completion. The combination of a potent reagent like HATU and elevated temperature often drives the reaction to completion in a much shorter timeframe.
Section 4: Understanding the Underlying Chemistry
A deeper understanding of the reaction mechanisms allows for more informed troubleshooting and optimization.
Mechanism of Action: Carbodiimides vs. Onium Salts
The superiority of onium salts like HATU lies in the highly reactive intermediate they form.
Caption: Activation pathways of different coupling reagents.
As the diagram illustrates, carbodiimides form a moderately reactive HOBt active ester via an unstable O-acylisourea intermediate.[7] In contrast, HATU directly forms a highly reactive OAt ester, which reacts much more rapidly and efficiently with the sterically hindered amine on the peptide-resin, leading to higher yields in a shorter time.[1][8]
References
-
Journal of the Chemical Society D: Chemical Communications. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Retrieved from [Link]
-
Gongora-Benitez, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
P. J. Dunn, et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein and Peptide Letters. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Preventing Racemization During Activation of (1R,2R)-ACHC
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the activation of (1R,2R)-2-Aminocyclohexanecarboxylic acid (ACHC) for amide bond formation. Our focus is on providing scientifically-grounded, practical solutions to common laboratory challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to racemization in the context of (1R,2R)-ACHC chemistry.
Q1: What is racemization and why is it a critical issue for (1R,2R)-ACHC?
A1: Racemization is the process by which a pure enantiomer of a chiral compound, such as (1R,2R)-ACHC, is converted into a mixture containing its mirror image (an enantiomer), in this case, (1S,2S)-ACHC.[1][2] In pharmaceutical development, the biological activity of a molecule is often exclusive to a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making stereochemical purity a critical quality attribute.[1]
The primary mechanism of racemization for amino acids during activation involves the abstraction of the proton on the alpha-carbon (the carbon atom to which the carboxyl group is attached).[3][4] This abstraction is facilitated when the carboxyl group is "activated" for coupling, as activation increases the acidity of this alpha-proton. Removal of the proton creates a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate can occur from either face, leading to a mixture of the original and the inverted stereoisomers.[4][5]
Q2: Which coupling reagents are most likely to cause racemization with ACHC?
A2: The choice of coupling reagent is a critical factor in controlling racemization.[2]
-
High Risk (Carbodiimides without additives): Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to significant racemization when used alone.[2][6] They can promote the formation of highly reactive intermediates that are susceptible to racemization.
-
Lower Risk (Onium Salts): Uronium/aminium salt-based reagents are generally more efficient and cause less racemization.[2] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are designed to rapidly form active esters that couple efficiently, minimizing the time the activated acid is vulnerable to racemization.[6][7] HATU, in particular, is often cited for its ability to suppress epimerization.[6][7]
-
Modern Alternatives: Newer reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offer coupling efficiencies comparable to HATU with the added benefits of being less hazardous and having better solubility.[3][8]
Q3: How does the choice of base impact racemization?
A3: A tertiary base is typically required in couplings that use onium salts to neutralize acids and ensure the amine nucleophile is deprotonated.[3] However, the base itself can be the culprit in abstracting the alpha-proton.
-
Triethylamine (TEA): Due to its relatively small steric profile, TEA can more easily access and abstract the alpha-proton, increasing the risk of racemization.[9]
-
Diisopropylethylamine (DIPEA or Hünig's Base): DIPEA is a sterically hindered, non-nucleophilic base.[10] Its bulky isopropyl groups make it a poor nucleophile and less effective at abstracting the sterically shielded alpha-proton of the activated amino acid, thereby reducing the rate of racemization.[8][10] For this reason, DIPEA is frequently the base of choice for preserving stereochemical integrity.[3][10]
-
2,4,6-Collidine: In cases with a markedly increased risk of racemization, the weaker, sterically hindered base sym-collidine has been recommended as a substitute for DIPEA.[3][9]
Section 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a structured approach to identifying and rectifying issues with racemization during your experiments.
Problem: My final product analysis (e.g., chiral HPLC) shows the presence of the (1S,2S) diastereomer.
This is a clear indication that racemization has occurred during the activation and coupling sequence. Below are the most probable causes and their solutions.
Possible Cause A: Suboptimal Coupling Reagent/Additive Combination
Your choice of coupling reagent may be too slow or may generate an overly reactive intermediate.
-
Solution 1: Switch to a Gold-Standard Onium Salt. Replace your current reagent with HATU or COMU. These reagents rapidly form HOAt/Oxyma active esters, which are highly reactive towards the desired amine coupling but less prone to racemization.[8][11]
-
Solution 2: Ensure Use of an Additive. If you are using a carbodiimide like EDC or DIC, it is essential to use it in combination with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, Oxyma Pure.[8][12] These additives trap the initial activated species to form a more stable active ester, which suppresses racemization pathways.[8][13]
Possible Cause B: Incorrect Base Selection or Stoichiometry
The base you are using may be too strong or not sterically hindered enough.
-
Solution 1: Replace Triethylamine (TEA) with DIPEA. As detailed in the FAQ, DIPEA's steric bulk significantly reduces its ability to cause racemization compared to TEA.[9][10] This should be the first-line change for base-related issues.
-
Solution 2: Use a Weaker Base. If racemization persists even with DIPEA, consider using a weaker base like N-methylmorpholine (NMM) or the more hindered 2,4,6-collidine.[8]
-
Solution 3: Check Stoichiometry. Ensure you are not using a large excess of base. For most onium salt couplings, 2 equivalents of base relative to the carboxylic acid are sufficient. For COMU, only one equivalent of base may be needed.[6]
Possible Cause C: High Reaction Temperature or Prolonged Reaction Time
Racemization is a kinetically controlled process that is accelerated by heat and time.
-
Solution 1: Implement Low-Temperature Activation. Perform the pre-activation and coupling steps at a reduced temperature. A common practice is to combine the carboxylic acid, coupling reagent, and base at 0 °C for a short pre-activation period (5-10 minutes) before adding the amine nucleophile. The reaction can then be allowed to warm slowly to room temperature.
-
Solution 2: Optimize Reaction Time. Do not let coupling reactions run for excessively long periods (e.g., overnight) unless necessary. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
Data Summary: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Typical Additive | Racemization Risk | Key Features |
| Carbodiimide | DCC, EDC, DIC | HOBt, Oxyma Pure | High (without additive) | Cost-effective, widely used. Additive is crucial to suppress racemization.[6] |
| Phosphonium Salt | PyBOP, PyAOP | None required | Low to Moderate | Highly efficient, but produces carcinogenic HMPA as a byproduct (BOP).[3] |
| Uronium/Aminium Salt | HBTU, TBTU, HCTU | None required | Low | Very efficient, but can cause guanidinylation of the N-terminus as a side reaction.[6][14] |
| Guanidinium Salt | HATU | None required | Very Low | Considered a gold standard for difficult couplings and suppressing racemization.[6][7] |
| Oxime-based Uronium | COMU | None required | Very Low | Efficiency comparable to HATU; safer (non-explosive byproduct) and better solubility.[3][15] |
Section 3: Recommended Protocols for Low-Racemization Activation
The following protocols are designed to serve as a starting point for your experiments. Optimization may be required based on your specific substrates.
Protocol A: Gold Standard Activation with HATU/DIPEA
This method is highly recommended for substrates that are particularly sensitive to racemization.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (1R,2R)-ACHC (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add HATU (1.05 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.).
-
Stir the mixture at 0 °C for 5-10 minutes for pre-activation.
-
Add a solution of the amine nucleophile (1.1 eq.) in anhydrous DMF to the activated mixture.
-
Continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction's progress until completion.
Protocol B: High-Risk Activation with Thionyl Chloride (SOCl₂)
Converting a carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) creates a highly reactive intermediate.[16] This method carries a high risk of racemization if not performed with extreme care, but it can be effective for very hindered couplings. This protocol should only be attempted after other methods have failed.
-
In a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO₂ byproducts), suspend (1R,2R)-ACHC (1.0 eq.) in a minimal amount of anhydrous DCM or toluene.
-
Add a catalytic drop of anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.2 - 1.5 eq.) dropwise. Vigorous gas evolution will occur.[17]
-
After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to a gentle reflux (e.g., 40-50 °C) for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Cool the solution to room temperature and remove all volatile components under high vacuum. Crucially, do not overheat during this step.
-
Immediately re-dissolve the crude acid chloride in anhydrous, non-protic solvent (e.g., DCM) and cool to 0 °C.
-
Slowly add this solution to a cooled (0 °C) solution of the amine nucleophile (1.1 eq.) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (2.2 eq.) in DCM.
-
Allow the reaction to proceed at low temperature, monitoring for completion.
Rationale for Caution: The intermediate acyl chloride is highly electrophilic, which enhances the acidity of the alpha-proton. Any excess heat or prolonged exposure to base (even weak bases like the chloride byproduct) before it reacts with the amine can lead to significant racemization.[18]
References
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Thionyl Chloride. Chemistry LibreTexts. Available at: [Link]
-
FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Issues of (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. We understand that working with this unique, non-proteinogenic amino acid derivative can present challenges, particularly concerning its solubility in organic solvents. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable troubleshooting protocols. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: I'm having trouble dissolving this compound. What makes it so difficult to work with?
A1: The primary challenge stems from the compound's structure: it is an amino acid hydrochloride salt . This means it possesses both a carboxylic acid and a protonated amine (ammonium chloride), making it a highly polar, ionic compound.[1] Its structure is dominated by:
-
Ionic Salt Character: The hydrochloride group confers a formal positive charge on the nitrogen atom, creating a salt. Ionic compounds have strong electrostatic interactions that require highly polar solvents to overcome.
-
Hydrogen Bonding Capabilities: The presence of the ammonium (-NH3+) and carboxylic acid (-COOH) groups allows for extensive hydrogen bonding, both with itself (in the solid state) and with suitable solvents.[2]
-
Zwitterionic Potential: Although it is a hydrochloride salt, in certain pH ranges, amino acids can exist as zwitterions (having both a positive and negative charge), which also contributes to high polarity and a preference for polar environments.[1]
The fundamental principle governing solubility is "like dissolves like" .[2] This highly polar, ionic molecule will naturally resist dissolving in nonpolar or weakly polar organic solvents because the solvent molecules cannot effectively surround and stabilize the charged species.[3]
Section 2: Troubleshooting Guide & Experimental Workflows
This section addresses specific issues you may encounter and provides a logical workflow for resolving them.
Q2: My compound is completely insoluble in my reaction solvent (e.g., Dichloromethane, Diethyl Ether, Toluene). What should I do?
A2: This is expected behavior due to the extreme polarity mismatch. Your first step should be to reconsider your solvent choice. The following flowchart provides a decision-making process for selecting an appropriate solvent system.
Caption: Troubleshooting workflow for solubility issues.
Q3: The compound is dissolving very slowly even in DMF. How can I speed up the process?
A3: Slow dissolution is common when breaking down a stable crystal lattice. Physical methods can significantly accelerate this process without altering the chemistry.
-
Increase Temperature: Gently warming the mixture often increases solubility by providing the energy needed to break intermolecular forces in the solid state.[4][5] A temperature of 40-60°C is typically a safe and effective starting point.
-
Increase Surface Area: Ensure the compound is a fine powder. If it consists of large crystals, gently grind it before use.
-
Apply Agitation: Continuous stirring is crucial.
-
Use Sonication: An ultrasonic bath is highly effective at breaking up solid aggregates and enhancing the interaction between the solute and solvent.[6]
Refer to Protocol 1 for a detailed methodology.
Q4: I need to run my reaction in Dichloromethane (DCM), but the starting material is insoluble. Is there a way to make it compatible?
A4: Yes. In this scenario, a chemical modification is the most effective approach. The insolubility is caused by the ionic hydrochloride salt. By neutralizing this salt, you can generate the "free amine" or "free base" form of the amino acid. This neutral form is significantly less polar and often becomes soluble in moderately polar solvents like DCM or THF.[7][8]
This is typically done in situ (in the reaction flask) by adding a suitable organic base. See Protocol 2 for a step-by-step guide.
Crucial Consideration: Converting the hydrochloride to the free amine changes the molecule's reactive properties. The free amine is now a nucleophile, which may be the intended function for your reaction (e.g., in amide coupling). You must account for the added base and the resulting salt byproduct (e.g., triethylammonium chloride) in your reaction scheme.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best "first-choice" solvents to try? A: For the hydrochloride salt form, start with highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .[3][9][10] These are excellent solvents for many polar organic molecules and are common in peptide synthesis.[10][11] For some applications, polar protic solvents like Methanol can also be effective.[1][3]
Q: Will heating my compound cause it to decompose? A: Amino acids are generally stable to moderate heat. Heating to 40-60°C in a suitable solvent is unlikely to cause decomposition.[4] However, always monitor for color changes, which could indicate degradation. Avoid excessive temperatures or prolonged heating, especially in reactive solvents.
Q: Does the stereochemistry (1R,2R) significantly impact solubility compared to other isomers? A: While stereochemistry can influence crystal packing and, therefore, melting point and the precise rate of dissolution, it generally does not cause drastic differences in solubility behavior between diastereomers in common organic solvents. The fundamental polarity and functional groups are the dominant factors. You can expect other stereoisomers of 2-aminocyclohexanecarboxylic acid hydrochloride to exhibit similar solubility profiles.
Q: My compound dissolved in DMF, but precipitated when I added my less-polar reactant. Why? A: You have changed the overall polarity of the solvent system. By adding a large volume of a less polar reagent, the resulting mixture may no longer be polar enough to keep the hydrochloride salt in solution. To mitigate this, try adding the less-polar reagent slowly to the stirred solution of your dissolved compound, or consider dissolving your reagent in a small amount of DMF before adding it.
Section 4: Data & Protocols
Table 1: Qualitative Solubility Guide for this compound
This table provides general guidance based on chemical principles. Empirical testing is always recommended.
| Solvent | Solvent Class | Expected Solubility | Rationale & Comments |
| Water, Methanol | Polar Protic | High | Excellent solvents for ionic salts and compounds capable of hydrogen bonding.[1][3] |
| DMF, DMSO | Polar Aprotic | High to Medium | Strong dipole moments can effectively solvate ions. Widely used for peptide synthesis.[9][10][11] |
| Ethanol, Isopropanol | Polar Protic | Medium to Low | Less polar than methanol; solubility will be reduced but may be sufficient for some applications.[3] |
| Acetonitrile (ACN) | Polar Aprotic | Low | Moderately polar but often a poor solvent for salts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Insoluble | Polarity is insufficient to dissolve the ionic salt. |
| Dichloromethane (DCM) | Polar Aprotic | Insoluble | A common reaction solvent, but not polar enough for this salt.[9] |
| Ethyl Acetate | Polar Aprotic | Insoluble | Insufficient polarity. |
| Toluene, Hexane | Nonpolar | Insoluble | Polarity mismatch; these solvents cannot stabilize the charged species.[2] |
Experimental Protocols
Protocol 1: Enhancing Solubility with Heat and Sonication
-
Preparation: Add the this compound and your chosen polar solvent (e.g., DMF, DMSO) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Agitation: Begin stirring the suspension at room temperature.
-
Sonication (Optional): Place the vessel in an ultrasonic bath for 5-15 minutes. Observe if the amount of undissolved solid decreases.
-
Heating: Gently warm the vessel in a water or oil bath to 40-60°C while continuing to stir.
-
Observation: Maintain the temperature and continue stirring until the solid is fully dissolved. Do not leave unattended for extended periods.
-
Cooling: Once dissolved, you can often cool the solution back to room temperature for your reaction. Be vigilant for any signs of precipitation as it cools.
Protocol 2: In-Situ Free-Basing for Solubility in Less Polar Solvents (e.g., DCM)
-
Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), suspend the this compound (1.0 equivalent) in the desired solvent (e.g., DCM).
-
Base Addition: Add a suitable, non-nucleophilic organic base. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. Add at least 1.1 equivalents of the base dropwise to the stirring suspension. Using a slight excess ensures full neutralization.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Observation: You should observe the initial solid dissolving as the less polar free amine is formed. A new precipitate, the ammonium salt byproduct (e.g., triethylammonium chloride), may form, which is often a fine, hazy solid. This byproduct is typically a spectator and does not interfere with many subsequent reactions.
-
Confirmation: The resulting solution/fine suspension now contains the soluble, free amine form of your compound and is ready for the next step in your synthesis.
References
- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.
- ResearchGate. (2025, August 6). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
- SpringerLink. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
- Unitecs. Polarity and Solubility of Organic Compounds.
- ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- Chemistry Steps. Solubility in organic synthesis.
- RSC Publishing. (2020). Melting properties of amino acids and their solubility in water.
- Scharlab. Solvents and reagents for peptide synthesis.
- PubMed Central. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
- Reddit. (2025, December 27). Solubility in organic synthesis : r/OrganicChemistry.
- J-STAGE. Solubilities Studies of Basic Amino Acids.
- PubMed Central. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
- Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? : r/chemhelp.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (2014, November 28). How can I dissolve free amino acids?.
- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. scharlabchina.com [scharlabchina.com]
Technical Support Center: Purification of trans-ACHC Oligomers by Column Chromatography
Welcome to the technical support center for the purification of trans-4-aminocyclohexanecarboxylic acid (trans-ACHC) oligomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of these unique synthetic oligomers. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of this purification process.
Introduction: The Challenge of Purifying trans-ACHC Oligomers
trans-ACHC oligomers, a class of β-peptides, are of significant interest due to their propensity to form stable, predictable secondary structures, such as the 14-helix.[1][2][3] The purification of these oligomers, however, presents a unique set of challenges. Their polarity increases with chain length, and their solubility can vary significantly, complicating separation from starting materials and shorter failure sequences.[1] This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of trans-ACHC oligomers in a direct question-and-answer format.
Problem 1: My trans-ACHC oligomer won't elute from the silica gel column, even with a high percentage of polar solvent.
Answer: This is a common issue, particularly with longer oligomers (e.g., hexamers and larger).[1] The increasing number of amide bonds and polar functional groups leads to very strong interactions with the polar silica stationary phase.
-
Immediate Action:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of methanol (MeOH) in your dichloromethane (DCM) or chloroform (CHCl₃) mobile phase. In some cases, up to 20-30% MeOH may be necessary.[1] Be aware that high concentrations of methanol can sometimes lead to the dissolution of the silica gel, so it's a trade-off.[4]
-
Consider an Alternative Stationary Phase: For very "sticky" compounds, switching to a less acidic stationary phase like silicic acid or alumina can be effective.[1][5] Silicic acid has been successfully used to purify a trans-ACHC hexamer that was difficult to elute from silica gel.[1]
-
-
Underlying Causality & Long-Term Strategy:
-
Strong Adsorption: The free silanol groups on the silica surface are acidic and form strong hydrogen bonds with the amide groups of your oligomer. The longer the oligomer, the more interaction points there are.
-
Protocol Optimization: Before your next run, consider if the protecting groups on your oligomer are contributing to the high polarity. For instance, a terminal amide can significantly decrease solubility and increase retention.[1] If your synthesis allows, consider purifying intermediates with less polar protecting groups.
-
Problem 2: I'm seeing significant peak tailing in my chromatogram, leading to poor resolution and mixed fractions.
Answer: Peak tailing is often a sign of strong, non-ideal interactions between your oligomer and the stationary phase, or issues with the mobile phase.
-
Immediate Action:
-
Increase Elution Strength After Peak Starts: Once your target oligomer begins to elute, you can often increase the polarity of the mobile phase more aggressively to push the rest of the compound off the column and reduce tailing.[5]
-
Check for Secondary Interactions: The amine and carboxylic acid functionalities (even when protected) can engage in secondary interactions with the silica. Adding a small amount of a modifier to your mobile phase, such as acetic acid or formic acid (e.g., 0.1-0.5%), can help to protonate basic sites on your oligomer and disrupt these interactions, leading to sharper peaks.[6]
-
-
Underlying Causality & Long-Term Strategy:
-
Heterogeneous Silica Surface: The surface of silica gel has a variety of silanol groups with different acidities, leading to a range of interaction strengths with your oligomer. This can cause some molecules to be retained longer than others, resulting in tailing.
-
Solvent Mismatch: Ensure your oligomer is fully dissolved in the mobile phase. If its solubility is low, it can lead to a slow "leaching" effect off the column.[5][7] As oligomer length increases, solubility in less polar solvents like chloroform decreases, requiring the addition of methanol to fully dissolve the compound.[1]
-
Problem 3: My purified fractions are contaminated with a compound that has a very similar Rf value on the TLC plate.
Answer: This indicates that the selectivity of your chromatographic system is insufficient to resolve your target oligomer from the impurity, which is likely a closely related oligomer (e.g., an n-1 deletion sequence).
-
Immediate Action:
-
Optimize Your Solvent System: A single TLC plate may not tell the whole story. Experiment with different solvent systems to maximize the ΔRf between your product and the impurity. Try ternary solvent systems (e.g., DCM/MeOH/ethyl acetate) to fine-tune the polarity.
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient can significantly improve resolution. A slow, gradual increase in the polar solvent concentration can help to separate compounds with very similar retention factors.
-
-
Underlying Causality & Long-Term Strategy:
-
Structural Similarity of Impurities: In stepwise oligomer synthesis, the most common impurities are failure sequences that are very similar in structure and polarity to the desired product.[8]
-
Consider an Alternative Chromatographic Mode: If normal-phase chromatography on silica gel is not providing adequate separation, reversed-phase high-performance liquid chromatography (RP-HPLC) may be a more powerful tool for resolving closely related oligomers.[9] This technique separates molecules based on hydrophobicity and is a standard method for peptide purification.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for purifying trans-ACHC oligomers?
A1: A common starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or chloroform (CHCl₃) and a polar solvent like methanol (MeOH). For smaller oligomers like dimers, you may be able to elute with a low percentage of methanol or even pure chloroform.[1] For trimers and larger, you will likely need to incorporate methanol.[1] A good approach is to start with a low concentration of methanol (e.g., 1-2%) and gradually increase it.
Q2: How can I visualize my trans-ACHC oligomers on a TLC plate?
A2: Since trans-ACHC oligomers often lack a strong UV chromophore (unless your protecting groups are UV-active), you will need to use a chemical stain for visualization. Common stains that work well for amino acid and peptide-like compounds include:
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain.
-
Ninhydrin stain: This is particularly useful if your oligomer has a free primary amine. It will not work if the N-terminus is protected (e.g., with a Boc group).[11]
Q3: Should I use dry loading or wet (liquid) loading for my sample?
A3: For compounds that have limited solubility in the initial, less polar mobile phase, dry loading is often superior. This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column. This prevents the sample from precipitating at the top of the column when it comes into contact with the mobile phase and can lead to better resolution.
Q4: Can I reuse my silica gel column?
A4: While technically possible for some applications, it is generally not recommended for the purification of polar oligomers like trans-ACHC. Strongly adsorbed impurities from a previous run can elute unexpectedly in a subsequent purification, leading to cross-contamination. Given the high value of synthetic oligomers, using a fresh column for each purification is a good practice to ensure the purity of your final product.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a trans-ACHC Oligomer
-
Slurry Preparation:
-
In a beaker, mix silica gel (typically 230-400 mesh) with your initial, least polar eluting solvent (e.g., 1% MeOH in DCM) to form a homogenous slurry. The amount of silica should be 50-100 times the weight of your crude sample.
-
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude trans-ACHC oligomer in a minimal amount of a suitable solvent (e.g., DCM or a small amount of MeOH).
-
Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your pre-determined gradient (based on TLC analysis). A shallow gradient is often best for resolving closely related oligomers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Example Elution Conditions
| Oligomer Size | Protecting Groups | Stationary Phase | Example Mobile Phase Gradient | Reference |
| Dimer | Boc, Bn | Silica Gel | 0-5% MeOH in CHCl₃ | [1] |
| Trimer/Tetramer | Boc, Bn | Silica Gel | 2-10% MeOH in CHCl₃ | [1] |
| Hexamer | Boc, Bn | Silicic Acid | High proportions of MeOH in CHCl₃ | [1] |
Note: These are starting points and will require optimization based on the specific protecting groups and sequence of your oligomer.
Visualizations
Workflow for Troubleshooting Oligomer Elution Issues
Caption: Decision tree for addressing oligomer elution problems.
Relationship Between Oligomer Properties and Purification Challenges
Caption: How oligomer properties influence purification challenges.
References
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]
-
Sartorius. (2023, February 8). Chromatography Challenges in the Purification of Oligonucleotides. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society. [Link]
-
MDPI. (2012). The Challenge of Synthesizing Oligomers for Molecular Wires. [Link]
-
Oxford Lab Products. (2023, February 2). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. [Link]
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
-
Denton, E., & Mehrotra, A. (2025). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. Methods in Molecular Biology, 2931, 187–216. [Link]
-
Oxford Lab Products. (2023, February 2). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. [Link]
-
ResearchGate. (2015, February 12). What is the most polar solvent usable in silica gel chromatography?[Link]
-
Oxford University. Column chromatography. [Link]
-
Market Insights. Challenges and Solutions in the Purification of Oligonucleotides. [Link]
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Collection - Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers:â An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 9. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 11. bif.wisc.edu [bif.wisc.edu]
Technical Support Center: Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The following question-and-answer-based guides provide in-depth explanations and field-proven protocols to address specific challenges encountered during this stereochemically sensitive synthesis.
Section 1: Troubleshooting Stereoselectivity and Isomeric Impurities
The primary challenge in synthesizing (1R,2R)-2-aminocyclohexanecarboxylic acid is achieving high stereochemical purity. The formation of diastereomers (cis-isomers) and enantiomers ((1S,2S)-isomer) are common pitfalls that can significantly impact yield and downstream applications.
FAQ 1: My synthesis is producing a significant amount of the cis-diastereomer. What is causing this, and how can I improve trans-selectivity?
Answer:
The formation of the undesired cis-2-aminocyclohexanecarboxylic acid isomer typically arises from the reaction pathway, particularly during reduction or cyclization steps where stereocenters are established. For instance, in syntheses involving the catalytic hydrogenation of a planar precursor like p-aminobenzoic acid, the stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions.[1][2]
Root Cause Analysis:
-
Catalyst Surface Interaction: During catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The geometry of this interaction dictates the face from which hydrogen is delivered, establishing the relative stereochemistry of the new chiral centers. Non-optimal catalyst selection or reaction conditions can lead to less-controlled adsorption, resulting in a mixture of cis and trans products.
-
Thermodynamic vs. Kinetic Control: Under certain conditions, the reaction may favor the thermodynamically more stable trans-isomer. However, other conditions might lead to the kinetically favored product, which could be the cis-isomer or a mixture. Epimerization of the cis to the more stable trans isomer is a known strategy for improving the final product ratio.
Troubleshooting Protocol: Optimizing Catalytic Hydrogenation for trans-Selectivity
This protocol focuses on the hydrogenation of p-aminobenzoic acid, a common starting material.
-
Catalyst Selection: The choice of catalyst is paramount. While various catalysts can be used, Ruthenium-on-carbon (Ru/C) has been shown to provide good trans-selectivity under specific conditions.[1] Rhodium catalysts are also used but may produce different isomer ratios.
-
Solvent and Base: The reaction is typically performed in an alkaline aqueous medium. A solution of NaOH in water or a mixture of water and isopropanol is effective.[1] The basic conditions are crucial for the reaction's success.
-
Temperature and Pressure Control: Maintain a reaction temperature between 100-120°C and a hydrogen pressure not exceeding 30 bar.[1] Temperatures outside this range can lead to a decrease in the desired isomer ratio.
-
Post-Reaction Isomer Enrichment (Optional): If a mixture of cis and trans isomers is obtained, it's possible to enrich the trans isomer. This can be achieved through selective esterification of the cis isomer followed by separation, or through fractional crystallization of the free amino acids or their salts.[1][3]
Summary of Conditions for Enhancing trans-Selectivity:
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) | Promotes formation of the trans isomer.[1] |
| Solvent | 10% NaOH (aq) or Water/Isopropanol | Alkaline medium is essential for the reaction. |
| Temperature | 100–120 °C | Optimal range for selectivity; lower or higher temperatures reduce the trans:cis ratio.[1] |
| H₂ Pressure | 15–30 bar | Sufficient for reduction without promoting side reactions.[1] |
FAQ 2: I am observing racemization or epimerization in my product. What reaction step is the likely culprit and how can I prevent it?
Answer:
Racemization or epimerization is the loss of stereochemical integrity at one or more chiral centers, leading to the formation of an unwanted enantiomer or diastereomer. In the context of amino acid synthesis, the α-proton (the proton on the carbon bearing the carboxyl group) is susceptible to abstraction under basic conditions, which can lead to epimerization.[4]
Root Cause Analysis:
-
Mechanism of Epimerization: The process involves the removal of the α-proton by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers. This is a microscopic event that happens to a single molecule before any bond formation. The macroscopic observation of a mixture of stereoisomers is termed racemization.[4]
-
Vulnerable Steps: This side reaction is most common during steps that involve:
-
Strong Bases: Use of strong, non-sterically hindered bases.
-
Activated Carboxyl Groups: When the carboxyl group is activated for coupling (e.g., as an acid chloride or active ester), the acidity of the α-proton increases, making it more susceptible to abstraction.
-
Prolonged Reaction Times at Elevated Temperatures: These conditions provide more opportunity for equilibrium to be established between the desired isomer and its epimer.
-
Troubleshooting Workflow for Preventing Epimerization
Caption: Troubleshooting workflow for addressing epimerization.
Section 2: Protecting Group Strategies and Related Side Reactions
The use of protecting groups for the amine and carboxylic acid functionalities is essential for achieving chemoselectivity in multi-step syntheses.[5][6] However, the protection and deprotection steps can introduce their own set of side reactions.
FAQ 3: I'm having trouble with the Boc-protection/deprotection step. What are the common failure modes?
Answer:
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many conditions and its straightforward removal under acidic conditions.[5][7] Issues generally fall into two categories: incomplete protection or harsh/incomplete deprotection.
A. Incomplete Protection:
-
Symptom: A mixture of unprotected amine, di-Boc-protected amine, and the desired mono-Boc product is observed.
-
Cause: Incorrect stoichiometry of di-tert-butyl dicarbonate (Boc₂O), suboptimal pH, or inefficient mixing in biphasic systems.
-
Solution Protocol (Schotten-Baumann Conditions):
-
Dissolve the starting amino acid in a 1:1 mixture of dioxane and water.
-
Add a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to maintain a pH between 9-10.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O (1.1-1.2 equivalents) portion-wise or as a solution in dioxane while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up involves an acidic wash to remove excess base, followed by extraction with an organic solvent like ethyl acetate.
-
B. Deprotection Side Reactions:
-
Symptom: Incomplete removal of the Boc group or degradation of the target molecule.
-
Cause: Deprotection using strong acids like neat trifluoroacetic acid (TFA) can sometimes be too harsh. The highly reactive tert-butyl cation generated during deprotection can lead to unwanted alkylation side reactions.
-
Solution Protocol (Scavenger-Mediated Deprotection):
-
Dissolve the Boc-protected amino acid in a minimal amount of dichloromethane (DCM).
-
Add a scavenger such as triethylsilane (TES) or anisole (1-5 equivalents) to the solution. The scavenger traps the liberated tert-butyl cation.
-
Add TFA (typically 25-50% v/v in DCM) dropwise at 0°C.
-
Monitor the reaction by TLC or LC-MS until completion (usually 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Protecting Group Strategy Overview
Caption: Key stages and potential failure points in a protecting group strategy.
Section 3: Purification and Isolation Challenges
Even with an optimized reaction, the final step of isolating the pure (1R,2R)-2-aminocyclohexanecarboxylic acid can be challenging due to its physical properties and the presence of closely related impurities.
FAQ 4: My final product is difficult to purify. What are the best methods for isolating high-purity (1R,2R)-2-aminocyclohexanecarboxylic acid?
Answer:
The purification strategy depends heavily on the nature of the impurities. As a zwitterionic compound, the target molecule has high polarity and can be insoluble in many common organic solvents, making standard chromatographic purification difficult.
Impurity Profile and Recommended Action:
| Impurity Type | Recommended Purification Method | Rationale & Key Considerations |
| Diastereomers (cis-isomer) | Fractional Crystallization | Exploits differences in the crystal lattice energies of the diastereomers or their salts.[3] This can be a highly effective, scalable method. |
| Residual Starting Material | Recrystallization or Acid/Base Wash | If starting materials have different pKa values, an aqueous workup at a specific pH can selectively remove them. Recrystallization from water or ethanol/water is also effective. |
| Protecting Group Fragments | Solvent Wash / Extraction | Fragments from Boc or other groups are typically non-polar and can be removed by washing the solid product with a solvent like diethyl ether or hexane. |
| Inorganic Salts | Recrystallization from Water / Dialysis | Salts from reagents (e.g., NaCl, Na₂CO₃) can be removed by dissolving the product in a minimum of hot water and allowing it to recrystallize upon cooling. |
Experimental Protocol: Purification by Fractional Crystallization
This method is particularly useful for separating trans and cis isomers.
-
Solvent Selection: Begin by screening solvents. Water, ethanol, and mixtures of water/ethanol or water/isopropanol are good starting points. The ideal solvent will dissolve the mixture at an elevated temperature but show differential solubility for the isomers upon cooling.
-
Dissolution: Dissolve the crude isomeric mixture in a minimum amount of the chosen boiling solvent to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The less soluble isomer (often the desired trans product) should crystallize out first. Rapid cooling can trap impurities.
-
Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Purity Analysis: Analyze the purity of the crystals and the filtrate (mother liquor) by NMR, HPLC, or another suitable method.
-
Repeat if Necessary: The process can be repeated with the crystalline material to improve purity or with the mother liquor to recover more of the less soluble isomer.
References
-
ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Regio- and Diastereoselective Syntheses of Hydroxylated 2-Aminocyclohexanecarboxylic Acids | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Retrieved from [Link]
-
NIH. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Retrieved from [Link]
-
CNR-IRIS. (n.d.). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. Retrieved from [Link]
-
(n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
-
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
NIH. (n.d.). 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem. Retrieved from [Link]
-
NIH. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Retrieved from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
NIH. (2022). Progress, applications, challenges and prospects of protein purification technology - PMC. Retrieved from [Link]
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protective Groups [organic-chemistry.org]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. media.neliti.com [media.neliti.com]
Technical Support Center: Optimization of Chiral Resolution for 2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the chiral resolution of 2-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for obtaining enantiomerically pure forms of this important chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your chiral resolutions effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning the chiral resolution of 2-aminocyclohexanecarboxylic acid.
Q1: What are the primary methods for the chiral resolution of 2-aminocyclohexanecarboxylic acid?
A1: The most common and industrially scalable method is diastereomeric salt crystallization .[1] This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differential solubility.[2] Other effective methods include enzymatic kinetic resolution , which offers high selectivity under mild conditions, and chiral chromatography (e.g., HPLC), which is excellent for both analytical and small-scale preparative separations.[3][4]
Q2: How do I select the appropriate chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is critical and often empirical. For a basic compound like 2-aminocyclohexanecarboxylic acid, acidic resolving agents are used. Commonly successful resolving agents for amino acids and cyclic amines include:
-
Tartaric acid and its derivatives: These are widely used due to their availability and effectiveness in forming crystalline salts.[3][5]
-
Mandelic acid and its derivatives: The aromatic ring in mandelic acid can offer different steric and electronic interactions, which can lead to better discrimination between the enantiomers.[6][7]
-
Camphorsulfonic acid: This is another strong chiral acid that has proven effective for the resolution of various amines.[8]
A preliminary screening of several resolving agents is highly recommended to identify the one that provides the best crystal formation and diastereomeric excess (d.e.).
Q3: What is the role of the solvent in diastereomeric salt crystallization, and how do I choose the best one?
A3: The solvent system is arguably the most critical parameter in achieving a successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[9] A solvent screen is the most effective way to identify an optimal system.[9] Consider a range of solvents with varying polarities and hydrogen-bonding capabilities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.[10][11]
Q4: What is enzymatic kinetic resolution, and how does it apply to 2-aminocyclohexanecarboxylic acid?
A4: Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[12] For 2-aminocyclohexanecarboxylic acid, this is typically done on a derivatized form, such as its ester. A lipase, like Candida antarctica lipase B (CAL-B), can enantioselectively hydrolyze one of the ester enantiomers to the carboxylic acid.[4][13] The resulting acid and unreacted ester can then be easily separated. This method is known for its high enantioselectivity and environmentally friendly reaction conditions.[13]
Q5: How can I determine the enantiomeric excess (e.e.) of my resolved 2-aminocyclohexanecarboxylic acid?
A5: The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) .[14][15] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification.[16] Other methods include chiral gas chromatography (GC) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[17]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral resolution of 2-aminocyclohexanecarboxylic acid.
Q1: My diastereomeric salts are not crystallizing. What should I do?
A1: Failure to crystallize is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to reach supersaturation.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.
-
-
Solvent System Optimization: The chosen solvent may be too good of a solvent for both diastereomers.
-
Anti-solvent addition: Slowly add a solvent in which the diastereomeric salts are less soluble (an "anti-solvent") to the solution until it becomes turbid, then warm slightly until it clarifies and allow it to cool slowly.
-
Conduct a new solvent screen: The initial solvent choice may be suboptimal. A systematic screening of different solvents and solvent mixtures is the most effective approach to find a system with the necessary differential solubility.[9]
-
-
Temperature Control: Ensure you are cooling the solution sufficiently. A slower cooling rate often leads to higher purity crystals.
Q2: My product is "oiling out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This can be addressed by:
-
Adding More Solvent: The concentration may be too high. Diluting the solution can sometimes prevent oiling out.
-
Lowering the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.
-
Changing the Solvent System: A less polar solvent might be more conducive to crystallization.
Q3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my resolved product is low. How can I improve it?
A3: Low enantiomeric purity is a sign of poor separation. Consider the following optimization strategies:
-
Recrystallization: The most straightforward way to improve the purity of your diastereomeric salt is to perform one or more recrystallizations.
-
Optimize the Solvent System: The choice of solvent is crucial for achieving high selectivity. A different solvent may provide a larger difference in solubility between the two diastereomers.[9]
-
Equilibration Time: Allow the crystallization to proceed for a longer period at a controlled temperature. This can allow the system to reach a thermodynamic equilibrium, favoring the crystallization of the less soluble diastereomer.
-
Resolving Agent Stoichiometry: Varying the amount of the resolving agent can impact the resolution efficiency. Using 0.5 equivalents of the resolving agent can sometimes selectively precipitate the salt of one enantiomer.[2]
Q4: I am performing an enzymatic resolution, and the conversion has stopped at 50%, but the e.e. of the remaining starting material is low.
A4: This indicates that the enzyme is not sufficiently enantioselective for your substrate under the current conditions. To improve this:
-
Screen Different Enzymes: Not all lipases will have the same selectivity for your substrate. Screen a variety of commercially available lipases.
-
Optimize the Solvent: The nature of the organic solvent can significantly influence enzyme activity and selectivity. Try solvents with different polarities.
-
Temperature Optimization: Enzyme activity is temperature-dependent. Perform the reaction at different temperatures to find the optimum for both activity and selectivity.
-
Acylating Agent: In the case of ester hydrolysis, the type of ester (e.g., methyl, ethyl) can affect the enzyme's selectivity. If you are acylating the amine, the choice of acyl donor is also important.[12]
Experimental Protocols
Detailed Protocol: Diastereomeric Salt Crystallization of (±)-trans-2-Aminocyclohexanecarboxylic Acid with L-(+)-Tartaric Acid
This protocol is a representative procedure and may require optimization for your specific experimental setup.
Materials:
-
(±)-trans-2-Aminocyclohexanecarboxylic acid
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
Diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter or chiral HPLC for analysis
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-trans-2-aminocyclohexanecarboxylic acid in 100 mL of a 9:1 methanol/water solution, heating gently to facilitate dissolution.
-
In a separate flask, dissolve 10.5 g of L-(+)-tartaric acid in 50 mL of the same hot solvent mixture.
-
Slowly add the hot tartaric acid solution to the amino acid solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize the yield, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.
-
Dry the crystals. At this stage, you can determine the diastereomeric excess by NMR if desired.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, dissolve the crystals in a minimum amount of the hot solvent mixture and allow them to recrystallize as described in step 2.
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Dissolve the purified diastereomeric salt in a minimum amount of deionized water.
-
Adjust the pH of the solution to approximately 1-2 with 1 M HCl. This will protonate the amine and deprotonate the tartaric acid.
-
To isolate the free amino acid, carefully adjust the pH to the isoelectric point of 2-aminocyclohexanecarboxylic acid (around pH 6-7) with 1 M NaOH. The amino acid should precipitate.
-
Alternatively, after acidification, extract the aqueous solution with diethyl ether to remove the tartaric acid. Then, adjust the pH of the aqueous layer to precipitate the amino acid.
-
Collect the precipitated amino acid by filtration, wash with cold water, and dry.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Measure the optical rotation using a polarimeter.
-
Data Presentation
Table 1: Comparison of Common Chiral Resolving Agents for Amines
| Resolving Agent | Structure | Typical Applications | Advantages |
| L-(+)-Tartaric Acid | Dihydroxysuccinic acid | Resolution of racemic bases | Readily available, inexpensive, forms crystalline salts |
| D-(-)-Mandelic Acid | 2-Hydroxy-2-phenylacetic acid | Resolution of chiral amines and alcohols | Aromatic ring can provide beneficial pi-pi stacking interactions in the crystal lattice |
| (+)-Camphor-10-sulfonic acid | Sulfonated derivative of camphor | Resolution of amines, formation of stable salts | Strong acid, forms highly crystalline salts |
Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of chiral resolution by diastereomeric salt crystallization.
References
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of cis-2-amino-cyclohex-3-enecarboxylic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid.
- Chemistry Research Journal. (n.d.). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
- ResearchGate. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- BenchChem. (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
- Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- PubMed. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion.
- ResearchGate. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
- BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Amines.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
-
Chemical Reviews. (n.d.). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of (2S)-2-methyl-5-oxohexanoic acid.
-
PMC. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Mindat. (1993). Larsen, S., Kozma, D., Acs, M. (1993) Diastereomeric salts of mandelic acid with 2-amino-2-phenylethanol and 1-phenyl-2-aminoethanol. Salts with very unusual features. Acta Crystallographica Section A Foundations of Crystallography, 49. doi:10.1107/s0108767378094866. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
PMC. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. Retrieved from [Link]
-
PMC. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Retrieved from [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Troubleshooting Low Yield in Asymmetric Synthesis of trans-ACHC Derivatives
Welcome to the technical support center for the asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and stereoselectivity in their synthetic routes. As your dedicated application scientist, I will provide field-proven insights and evidence-based solutions to common problems encountered during these sensitive and complex transformations.
The synthesis of enantiomerically pure cyclic β-amino acids like trans-ACHC is a critical step in the development of many pharmaceuticals and peptidomimetics. The rigid cyclohexane backbone imparts unique conformational constraints, making these molecules valuable scaffolds. However, their synthesis, particularly via asymmetric hydrogenation of prochiral precursors such as β-enamino esters, is often plagued by issues of low yield, poor conversion, and inadequate stereocontrol. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
General Troubleshooting & Initial Checks
Before delving into specific experimental parameters, it's crucial to address the fundamentals. Low yield is often a symptom of either low conversion of the starting material or significant loss of product during work-up and purification.
Q1: My overall yield is low. Where do I start my investigation?
A1: The first step is to determine whether the issue is with the reaction itself (low conversion or side product formation) or with the downstream processing (product loss during work-up and purification).
-
Analyze the Crude Reaction Mixture: Before any work-up, carefully take an aliquot of the crude reaction mixture. Analyze it by ¹H NMR, LC-MS, and chiral HPLC. This will give you a clear picture of the reaction's success.
-
High conversion but low isolated yield: This points to problems with your extraction, crystallization, or chromatography procedures.
-
Low conversion: The starting material is not being consumed efficiently. This suggests issues with the catalyst, reagents, or reaction conditions.
-
High conversion to multiple products: This indicates a lack of selectivity (chemo-, regio-, or stereo-) or the formation of side products.
-
This initial analysis is critical and will guide your troubleshooting efforts, as illustrated in the workflow below.
Caption: Initial troubleshooting workflow for low yield.
Troubleshooting Starting Materials & Substrates
The quality and nature of your starting materials can profoundly impact the reaction's outcome.
Q2: I have low conversion. Could my substrate be the problem?
A2: Absolutely. The purity and structural features of your prochiral substrate (e.g., a β-enamino ester) are critical.
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons.[1] For instance, residual reagents from the synthesis of the enamine, such as unreacted ketone/aldehyde or amine, can interfere with the catalyst. It is essential to purify your substrate meticulously before use, typically by column chromatography or recrystallization.
-
Protecting Groups: The choice of protecting group on the amine is crucial.[2][3][4] Bulky protecting groups can sterically hinder the approach of the substrate to the catalyst's active site, leading to low conversion. Conversely, some protecting groups are necessary to achieve high stereoselectivity. For rhodium-catalyzed hydrogenations, N-acetyl (Ac) and N-benzoyl (Bz) groups on the enamine are common and often effective.[5] If you are using a novel protecting group, it may be necessary to screen alternatives.
-
E/Z Isomer Ratio: β-enamino esters can exist as E/Z isomers. While some catalyst systems can hydrogenate both isomers to the same product configuration, others may show a preference for one isomer, leading to incomplete conversion if your substrate is a mixture.[6] Analyze the isomeric ratio of your starting material by NMR and consider if purification of the desired isomer is necessary.
Q3: How do different protecting groups affect the reaction?
A3: The protecting group influences both the electronic and steric properties of the substrate.
| Protecting Group | Common Abbreviation | Key Characteristics & Potential Impact on Hydrogenation |
| Acetyl | Ac | Commonly used, often provides good reactivity and selectivity. |
| Benzoyl | Bz | Can enhance π-stacking interactions with the ligand, potentially improving selectivity. |
| tert-Butoxycarbonyl | Boc | Can be too bulky for some catalysts, leading to lower conversion rates.[2] |
| Carboxybenzyl | Cbz | Generally compatible, but the benzyl group can sometimes be cleaved under hydrogenation conditions. |
Recommendation: If you suspect the protecting group is the issue, screen a small set of alternatives (e.g., Ac, Bz, and Cbz) to identify the optimal choice for your specific substrate and catalyst system.
Optimizing the Catalyst System & Chiral Ligand
The heart of any asymmetric synthesis is the chiral catalyst. Its performance is paramount.
Q4: My reaction is slow and non-selective. How do I choose a better ligand?
A4: Ligand selection is the most critical factor in asymmetric hydrogenation. There is no universally superior ligand; the optimal choice is highly substrate-dependent.[7] A systematic screening of different ligand families is often necessary.
-
Common Ligand Families for Asymmetric Hydrogenation:
-
DuPhos/BPE analogs: These electron-rich phospholane-based ligands are highly effective for a wide range of substrates.[6]
-
BINAP and its derivatives: Axially chiral biaryl phosphines that are classic ligands in asymmetric catalysis.
-
Josiphos family: Ferrocene-based diphosphine ligands known for their robustness and high activity.
-
Phosphoramidites: Monodentate ligands that can be highly effective and are often used in combination as a mixed-ligand system.[8]
-
Protocol for Ligand Screening:
-
Set up a parallel array of small-scale reactions (e.g., in a multi-well plate or parallel synthesizer).
-
Use identical conditions (substrate, solvent, temperature, pressure) for each reaction.
-
Vary only the chiral ligand in each reaction well.
-
Ensure you are using a reliable rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄.
-
After a set time, quench the reactions and analyze conversion and enantiomeric excess (ee) by LC-MS and chiral HPLC.
Q5: I'm seeing low or no conversion, and I suspect my catalyst is inactive. What could be the cause?
A5: Catalyst inactivity can stem from several sources.[1]
-
Improper Pre-catalyst Activation: The active catalyst is typically formed in situ by the reaction of a metal precursor with the chiral ligand. Ensure you are following a validated procedure for catalyst formation. Some systems require a pre-activation step.
-
Catalyst Poisoning: Trace impurities can irreversibly bind to the metal center and deactivate the catalyst.
-
Sulfur compounds: Can originate from reagents like Lawesson's reagent or contaminated starting materials.
-
Halides: Can interfere with the catalytic cycle.
-
Oxidizing agents: Can oxidize the phosphine ligand.
-
Product Inhibition: In some cases, the amine product can coordinate to the metal center and inhibit the catalyst.[1]
-
-
Atmosphere Control: Rhodium catalysts are sensitive to oxygen. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and that all solvents are thoroughly degassed.
Caption: Decision tree for diagnosing catalyst inactivity.
Fine-Tuning Reaction Conditions
Once you have a promising substrate and catalyst system, optimizing the reaction conditions is the next step to improving yield and selectivity.
Q6: How does solvent choice impact my reaction?
A6: The solvent plays a multifaceted role, influencing catalyst solubility, stability, and activity, as well as interacting with the catalytic intermediates.[9] A change in solvent can dramatically alter both the rate and enantioselectivity of the reaction.[10]
-
Protic vs. Aprotic Solvents: Protic solvents like methanol or ethanol can participate in the catalytic cycle and are often effective for the hydrogenation of β-enamino esters.[11] However, they can also lead to side reactions like transesterification.[6]
-
Coordinating vs. Non-coordinating Solvents: Weakly coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they are less likely to compete with the substrate for binding to the metal center.[12] Highly coordinating solvents like THF or MeCN can sometimes inhibit the catalyst.[12]
-
Specialized Solvents: Highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can have a profound effect on selectivity, sometimes even inverting the sense of enantioselection, likely due to strong hydrogen bonding interactions.[10]
| Solvent | Dielectric Constant (ε) | Typical Observations in Asymmetric Hydrogenation |
| Methanol (MeOH) | 32.7 | Often high activity, but risk of transesterification.[6] |
| 2-Propanol (IPA) | 19.9 | Good balance of activity and can reduce side reactions.[6] |
| Dichloromethane (DCM) | 9.1 | Weakly coordinating, often a good starting point. |
| Toluene | 2.4 | Non-polar, weakly coordinating. |
| Tetrahydrofuran (THF) | 7.6 | Can be coordinating and may lower activity/selectivity.[12] |
| Hexafluoroisopropanol (HFIP) | 16.7 | Strong hydrogen-bond donor, can dramatically alter selectivity.[10] |
Q7: Should I adjust the hydrogen pressure or temperature?
A7: Yes, both pressure and temperature are critical parameters.
-
Hydrogen Pressure: While some catalysts operate well at atmospheric pressure, many require elevated pressures (e.g., 10-50 bar) to achieve good conversion rates. If your reaction is slow, increasing the hydrogen pressure is a logical step.
-
Temperature: There is often a trade-off between reaction rate and enantioselectivity.
-
Lowering the temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer. However, it will also slow down the reaction rate.[12]
-
Increasing the temperature will increase the reaction rate but may lead to a decrease in enantioselectivity.
-
Recommendation: If you have a catalyst that provides good selectivity but low conversion, consider increasing the pressure and/or reaction time before increasing the temperature.
Q8: Can additives improve my low yield or selectivity?
A8: Yes, additives can have a significant positive effect.
-
Bases: In some rhodium-catalyzed hydrogenations, the addition of a weak, non-nucleophilic base (e.g., K₂CO₃) can improve conversion rates, possibly by neutralizing acidic impurities or facilitating a key step in the catalytic cycle.[6]
-
Salts: Halide salts (e.g., tetrabutylammonium bromide) can sometimes influence the catalyst's aggregation state or the nature of the active species, though they can also act as inhibitors.[6]
The effect of additives is highly system-dependent and should be screened empirically.
Addressing Work-up & Purification Challenges
A successful reaction can be undermined by a poor purification strategy, leading to a low isolated yield.
Q9: I have good conversion in my crude mixture, but my isolated yield after chromatography is very low. What's happening?
A9: This is a common and frustrating problem. The issue likely lies in the purification step. Amino acids and their derivatives can be challenging to purify by standard silica gel chromatography.
-
Adsorption to Silica Gel: The basic amine and potentially acidic carboxylate (if deprotected) can strongly adsorb to acidic silica gel, leading to streaking, poor separation, and low recovery.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (~1%) or ammonia in methanol, to your eluent system.
-
-
Poor Solubility: Your product may have poor solubility in the chosen eluent, causing it to precipitate on the column.
-
Solution: Perform solubility tests before committing to a large-scale purification. Consider using more polar solvent systems or a different stationary phase.
-
-
Product Lability: The product might be degrading on the column.
-
Solution: Minimize the time the product spends on the column by using flash chromatography rather than gravity chromatography.
-
Q10: How can I effectively separate the cis and trans diastereomers and the enantiomers?
A10: This requires specialized chromatographic techniques.
-
Separating Diastereomers: The cis and trans diastereomers of ACHC derivatives have different physical properties and can usually be separated by standard silica gel chromatography, though optimization of the solvent system may be required.
-
Separating Enantiomers: Enantiomers cannot be separated on standard silica gel.
-
Chiral HPLC/SFC: This is the most common analytical and preparative method for separating enantiomers. You will need to screen different chiral stationary phases (CSPs). Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) and Pirkle-type CSPs are good starting points.[13][14]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic product with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[13]
-
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a set of at least 3-4 different chiral columns (e.g., polysaccharide-based, Pirkle-type).
-
Mobile Phase Screening: Start with standard mobile phases like hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water with additives for reversed-phase.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution.
-
Consider Additives: For ionizable analytes like amino acids, adding small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can dramatically improve peak shape and resolution.
FAQs
Q11: What are the most common impurities I should look for?
A11: Common impurities include unreacted starting material, the corresponding ketone/aldehyde from hydrolysis of the enamine substrate, byproducts from incomplete deprotection of side chains, and truncated or deletion sequences if you are building peptides.[15][16][17] LC-MS is an invaluable tool for identifying these impurities.
Q12: How do I know if my solvents and reagents are pure enough?
A12: For sensitive reactions like asymmetric hydrogenation, always use high-purity, anhydrous solvents from a reliable supplier, preferably from a freshly opened bottle or a solvent purification system. Reagents should be of the highest purity available. If in doubt, purify reagents before use (e.g., recrystallization of solids, distillation of liquids).
Q13: My yield is still low after trying these steps. What else can I do?
A13: If you have systematically worked through these troubleshooting steps, it may be time to consider a different synthetic approach. Asymmetric synthesis is a complex field, and some substrates are inherently challenging for a given methodology.[18][19] Consulting recent literature for alternative routes to trans-ACHC derivatives, such as enzymatic resolutions or substrate-controlled diastereoselective methods, may provide a more viable path forward.
References
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021). Organic Process Research & Development. [Link]
-
Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. (n.d.). PMC. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. (n.d.). ACS Publications. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. (n.d.). ETH Zurich Research Collection. [Link]
-
Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Chiral Ligands for Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Chiral N-α-Pyridylmethyl Amino Alcohols. (2001). SciSpace. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. (n.d.). Scholarly Publications Leiden University. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. (2025). PubMed. [Link]
-
What is the usual nature of impurities in synthetic peptides?. (2015). ResearchGate. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed. [Link]
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. (n.d.). MDPI. [Link]
-
Enantioselective synthesis of β-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation. (2016). PubMed. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Publishing. [Link]
-
Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. (n.d.). ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. (2020). PubMed. [Link]
-
Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. (n.d.). ResearchGate. [Link]
-
Typical examples of impurities observed in synthesized peptides... (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. (n.d.). ResearchGate. [Link]
-
Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. (n.d.). PMC. [Link]
-
trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. (1997). Scilit. [Link]
-
Scaled-up hydrogenation and transformations of the products. (n.d.). ResearchGate. [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of β-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Ligands for Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Catalyzed by Chiral N-α-Pyridylmethyl Amino Alcohols. (2001) | Hongying Yun [scispace.com]
- 8. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 17. researchgate.net [researchgate.net]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove hydrochloride from (1R,2R)-2-aminocyclohexanecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the removal of hydrochloride from (1R,2R)-2-aminocyclohexanecarboxylic acid, a critical step in many synthetic workflows. As a β-amino acid, this compound offers unique structural properties that contribute to the metabolic stability of peptides, making it a valuable building block in medicinal chemistry.[1][][3][4]
Our goal is to equip you with the scientific rationale and practical methodologies to confidently and efficiently obtain the pure, free amino acid from its hydrochloride salt.
Core Concepts: Understanding the Chemistry
(1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride exists as a salt where the amino group is protonated (-NH₃⁺) and balanced by a chloride anion (Cl⁻). The objective is to deprotonate the ammonium group to its neutral amine form (-NH₂) and remove the associated chloride ion. This is fundamentally a neutralization reaction that requires careful control of pH and subsequent purification to isolate the desired zwitterionic or free base form of the amino acid.
The success of this procedure hinges on understanding the compound's acid-base properties, particularly its pKa values and isoelectric point (pI).
| Property | Value (Estimated) | Significance |
| pKa₁ (-COOH) | ~2.0 - 2.5 | Acidity of the carboxylic acid group. |
| pKa₂ (-NH₃⁺) | ~9.0 - 10.0 | Acidity of the protonated amino group. |
| Isoelectric Point (pI) | ~6.0 | pH at which the amino acid has a net zero charge (exists as a zwitterion) and typically exhibits minimum solubility in aqueous solutions. Calculated as (pKa₁ + pKa₂)/2.[5][6] |
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrochloride removal process.
Issue 1: Low or No Precipitation of Free Amino Acid
Scenario: You've added a base to your aqueous solution of the hydrochloride salt, adjusted the pH, but see little to no solid forming.
Potential Causes & Solutions:
-
Incorrect pH: The pH of the solution may not be at the isoelectric point (pI) of the amino acid. At the pI, the zwitterion concentration is maximal, and solubility is at a minimum.[7][8]
-
Solution: Use a calibrated pH meter to carefully adjust the pH to the estimated pI of ~6.0. Add the base dropwise with vigorous stirring. It's crucial not to overshoot the pI, as the amino acid will become more soluble again at higher pH values (as the anionic species).
-
-
Concentration Too Low: The concentration of the amino acid in the solution may be below its solubility limit, even at the pI.
-
Solution: Start with a more concentrated solution of the hydrochloride salt. If you have a dilute solution, consider carefully removing some of the solvent under reduced pressure (rotoevaporation) before pH adjustment.
-
-
Insufficient Cooling: Solubility is temperature-dependent.
-
Solution: After pH adjustment, cool the solution in an ice bath (0-4 °C) for an extended period (e.g., 1-4 hours, or overnight) to maximize precipitation.
-
Issue 2: Product is Contaminated with Inorganic Salts
Scenario: Your final, dried product shows extra peaks in the NMR spectrum, or elemental analysis indicates a composition inconsistent with the pure amino acid. The yield might also be artificially high.
Potential Causes & Solutions:
-
Inadequate Washing: The salt formed during neutralization (e.g., NaCl if using NaOH) can co-precipitate or be trapped within the crystalline structure of your product.
-
Solution: After filtering the precipitated amino acid, wash the filter cake thoroughly with ice-cold deionized water . The low temperature minimizes the loss of your product while effectively dissolving the more soluble inorganic salts. Repeat the washing step 2-3 times. A final wash with a cold, non-polar solvent like diethyl ether can help remove residual water.
-
-
Choice of Base: The counter-ion of the base can affect the ease of removal.
Issue 3: Incomplete Removal of Hydrochloride
Scenario: Characterization of the final product (e.g., by ¹H NMR or a qualitative test) indicates the presence of the hydrochloride salt.
Potential Causes & Solutions:
-
Insufficient Base: A stoichiometric deficiency of the base will result in incomplete neutralization.
-
Solution: Calculate the required molar equivalents of base precisely. Monitor the pH throughout the addition to ensure the target pH is reached and maintained.
-
-
Confirmation of Removal:
-
Qualitative Test: A simple and effective method is the silver nitrate (AgNO₃) test . Dissolve a small sample of your final product in dilute nitric acid and add a few drops of AgNO₃ solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions. Your final product should yield a clear solution.
-
Experimental Workflow & Protocols
This section details two primary, validated methods for removing the hydrochloride group.
Method 1: Neutralization and Precipitation
This is the most direct method, relying on the principle of isoelectric precipitation.
Caption: Workflow for hydrochloride removal by isoelectric point precipitation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the this compound salt in a minimal amount of deionized water at room temperature. Aim for a high concentration to facilitate precipitation.
-
Neutralization: Cool the solution in an ice-water bath. While stirring vigorously, add a 1M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Precipitation: Continue adding NaOH until the pH stably reaches the isoelectric point (pI), approximately 6.0. As you approach the pI, a white precipitate of the free amino acid will begin to form.[11][12]
-
Aging: Once the target pH is reached, allow the slurry to stir in the ice bath for an additional 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove the sodium chloride byproduct. A final wash with a volatile, non-polar solvent like cold diethyl ether can aid in drying.
-
Drying: Dry the purified, white solid under high vacuum to a constant weight.
Method 2: Ion-Exchange Chromatography
This method is ideal for smaller scale preparations or when very high purity is required, as it physically separates the chloride ions from the amino acid. A basic anion-exchange resin is used.
Caption: Workflow for hydrochloride removal using anion-exchange resin.
Step-by-Step Protocol:
-
Resin Preparation: Prepare a column with a suitable strong base anion-exchange resin (e.g., Dowex® 1x8, hydroxide form). Wash and equilibrate the resin with deionized water until the eluate is neutral (pH ~7).
-
Sample Preparation: Dissolve the this compound salt in a small volume of deionized water.
-
Loading & Elution: Carefully load the sample solution onto the top of the prepared column. Begin eluting with deionized water. As the solution passes through the resin, chloride ions are exchanged for hydroxide ions. The released hydroxide ions instantly neutralize the protonated amino group.
-
Monitoring & Collection: Collect fractions of the eluate. The amino acid can be detected in the fractions using a suitable method (e.g., TLC with ninhydrin staining).
-
Recovery: Combine the fractions containing the pure amino acid. Remove the water by lyophilization (freeze-drying) to obtain a fluffy, white solid. Alternatively, careful evaporation under reduced pressure can be used, but care must be taken to avoid thermal degradation.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove the hydrochloride? The presence of the hydrochloride salt can interfere with subsequent reactions. For example, in peptide coupling reactions, the amino group must be a free nucleophile. The acidic nature of the hydrochloride salt can also be incompatible with acid-sensitive reagents or reaction conditions.
Q2: Can I use a different base, like triethylamine (TEA) or sodium bicarbonate? Yes.
-
Triethylamine (TEA): This is an organic base. It will neutralize the hydrochloride to form triethylammonium chloride, which is often soluble in organic solvents. This can be advantageous if your free amino acid is also soluble in an organic solvent, allowing for an extractive workup.[9]
-
Sodium Bicarbonate (NaHCO₃): This is a weaker base than NaOH. It can be useful for fine control over the pH adjustment, reducing the risk of overshooting the pI. However, it will generate CO₂ gas, so addition must be slow and controlled to prevent excessive foaming.
Q3: How do I store the free (1R,2R)-2-aminocyclohexanecarboxylic acid? Once the hydrochloride is removed, the free amino acid is generally stable. As a β-amino acid, it is less prone to certain degradation pathways compared to α-amino acids.[1][13] However, for long-term storage, it is best kept in a tightly sealed container, protected from moisture, at a cool temperature (e.g., 2-8 °C).
Q4: Can I use cation-exchange chromatography instead of anion-exchange? Yes, a strong acid cation-exchange resin (in the H⁺ form) can be used.[14][15][16][17] In this case:
-
The protonated amino acid (-NH₃⁺) will bind to the resin.
-
The chloride ions will pass through the column and be discarded.
-
The column is washed with water to remove any residual salts.
-
The free amino acid is then eluted from the resin using a basic solution, such as dilute ammonium hydroxide, which is volatile and easily removed during the final drying step.[18]
Q5: What analytical techniques can confirm the successful removal of the hydrochloride?
-
¹H NMR Spectroscopy: Compare the spectrum of the starting material and the product. Look for the disappearance of the broad peak associated with the -NH₃⁺ protons and the appearance of a sharper -NH₂ peak. Shifts in the protons adjacent to the amine and carboxyl groups will also be observed.
-
Elemental Analysis: Analysis for C, H, and N should match the theoretical values for the free amino acid. The absence of chlorine (Cl) is a definitive indicator of successful removal.
-
Titration: A simple acid-base titration can confirm the presence of the free amine and carboxylic acid groups.
-
Silver Nitrate Test: As mentioned in the troubleshooting section, this is a quick and reliable qualitative test for the absence of chloride ions.
References
-
ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?[Link]
-
Fülöp, F., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Cornish, V. W., et al. (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. PubMed. [Link]
-
ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
-
Heriot-Watt Research Portal. Precipitating amino acid solutions. [Link]
-
ResearchGate. Precipitating amino acid solutions | Request PDF. [Link]
-
Mueller, G. C., et al. Desalting Amino Acid Solutions by Ion Exchange. ACS Publications. [Link]
-
PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
-
Wikipedia. Protein precipitation. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
- Google Patents. (1946).
-
YouTube. (2015). Precipitation of proteins and nucleic acids. [Link]
-
Chemistry LibreTexts. (2021). Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. [Link]
-
University of Calgary. Ch27 pKa and pI values. [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
- 13. Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. 193.16.218.141 [193.16.218.141]
- 18. diaion.com [diaion.com]
Technical Support Center: Monitoring and Suppressing Epimerization of trans-ACHC in Peptide Synthesis
Welcome to the technical support center for peptide synthesis professionals. This guide provides in-depth technical and practical advice on a critical challenge in the synthesis of peptides containing trans-4-aminocyclohexanecarboxylic acid (trans-ACHC): the unwanted epimerization to its cis-isomer. Maintaining the stereochemical integrity of ACHC is paramount, as the geometry of this residue dictates the conformation and, consequently, the biological activity of the final peptide.
This resource is designed to be a dynamic, field-relevant guide. We will explore the root causes of epimerization, provide robust analytical methods for its detection and quantification, and detail proven strategies to suppress this side reaction during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with trans-ACHC.
Q1: What is trans-ACHC epimerization and why is it a significant problem?
A1: Epimerization is a chemical process where the stereochemical configuration at one chiral center of a molecule is inverted.[1][2] In this context, the desired trans-isomer of the ACHC residue within a peptide chain flips to the undesired cis-isomer. This is a critical issue because the rigid cyclohexane ring of ACHC is used to impart specific, predictable secondary structures (like turns or helices) to a peptide. The trans and cis isomers have different geometries, and this unintended change can drastically alter the peptide's three-dimensional shape, leading to a partial or complete loss of biological activity and potentially complicating purification due to the high similarity in physical characteristics of the resulting diastereomers.[1][2][3]
Q2: At which stage of peptide synthesis does epimerization of ACHC primarily occur?
A2: Epimerization of an amino acid residue is most likely to occur during the carboxyl group activation step of peptide bond formation.[3][4][5] This is the step where a coupling reagent is added to activate the C-terminal carboxylic acid of the incoming amino acid (in this case, Fmoc-trans-ACHC-OH) to facilitate its reaction with the N-terminal amine of the growing peptide chain on the solid support.
Q3: What is the chemical mechanism behind this epimerization?
A3: The primary mechanism involves the abstraction of the proton on the α-carbon (the carbon atom adjacent to the carboxyl group).[3][6] When the carboxyl group is activated by a coupling reagent, the acidity of this α-proton increases significantly. In the presence of a base, which is required for the coupling reaction, this proton can be removed, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original trans and the inverted cis configurations.[3][7] A secondary, related pathway is through the formation of an oxazolone intermediate, which is also prone to racemization under basic conditions.[3][6][7]
Q4: Are there specific reagents or conditions that are known to increase the risk of epimerization?
A4: Yes. Several factors can exacerbate epimerization:
-
Coupling Reagents: Highly reactive uronium/aminium-based reagents like HBTU and HATU, especially when used with strong bases, can increase the risk.[3][8]
-
Base: The choice and amount of base are critical. Strong, sterically unhindered bases can promote proton abstraction. Diisopropylethylamine (DIEA) is commonly used, but its overuse can increase epimerization.[3]
-
Pre-activation Time: Allowing the amino acid, coupling reagent, and base to mix for an extended period before adding it to the resin (pre-activation) significantly increases the opportunity for epimerization to occur.[4][8]
-
Temperature: Higher reaction temperatures accelerate all reaction rates, including the rate of epimerization.[7][9]
In-Depth Troubleshooting and Protocols
This section provides detailed experimental workflows and strategic advice for managing ACHC epimerization.
Guide 1: Analytical Monitoring of trans-ACHC Epimerization
Accurate detection and quantification of the cis-isomer is the first step in controlling the problem. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
Core Principle: The trans- and cis-diastereomers of the final peptide will have different three-dimensional shapes, leading to different interactions with the stationary phase of a reverse-phase HPLC column. This results in distinct retention times, allowing for their separation and quantification.
-
Peptide Cleavage and Deprotection:
-
After synthesis, wash the resin-bound peptide thoroughly with Dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Sample Preparation:
-
Dissolve a small, known amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient should be optimized for your specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The chromatogram should show two peaks corresponding to the desired trans-peptide and the undesired cis-epimer.
-
Integrate the area of both peaks.
-
Calculate the percentage of epimerization: % Epimerization = (Area of cis-isomer peak / (Area of trans-isomer peak + Area of cis-isomer peak)) * 100.
-
Note: For unambiguous peak identification, it is highly recommended to synthesize a small amount of the peptide using Fmoc-cis-ACHC-OH to obtain a reference standard for the undesired epimer.[8]
Guide 2: Strategic Suppression of ACHC Epimerization
Minimizing epimerization requires careful optimization of the coupling step. The goal is to facilitate rapid amide bond formation while minimizing the lifetime of the activated intermediate that is prone to proton abstraction.
The following diagram illustrates the key mechanistic steps and highlights where strategic choices can suppress the unwanted side reaction.
Caption: Decision workflow for minimizing trans-ACHC epimerization.
By implementing these analytical monitoring techniques and optimized coupling strategies, researchers can confidently maintain the stereochemical integrity of trans-ACHC residues, ensuring the synthesis of conformationally defined and biologically active peptides.
References
-
De la Torre, B. G., & Albericio, F. (2020). The ongoing march of peptide coupling reagents. Journal of Peptide Science, 26(9), e3263. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting epimerization and decomposition of C-terminal cysteine in Fmoc/tBu solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1045-1056. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of C-terminal cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
Hart, M. R., & Beeson, T. D. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 91(4), 589-592. [Link]
-
Yusof, Y., & Ariffin, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Julian, R. R. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. Analytical Chemistry, 86(21), 10564-10571. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: In Situ Neutralization Protocols for Coupling (1R,2R)-ACHC Hydrochloride
Welcome to the technical support center for navigating the challenges of coupling (1R,2R)-2-aminocyclohexanecarboxylic acid hydrochloride ((1R,2R)-ACHC HCl). This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered cyclic amino acid. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your coupling reactions, troubleshoot common problems, and ensure the integrity of your final peptide products.
Frequently Asked Questions (FAQs)
Q1: Why is an in situ neutralization protocol preferred for coupling (1R,2R)-ACHC hydrochloride?
In situ neutralization, where the free amine is generated in the same vessel as the coupling reaction, is highly advantageous for several reasons, particularly with sensitive or sterically hindered amino acids like (1R,2R)-ACHC.[1]
-
Minimization of Side Reactions: Generating the free amine of (1R,2R)-ACHC just before it is consumed in the coupling reaction significantly reduces the risk of side reactions. The primary concern with the free amine of cyclic amino acids is the formation of diketopiperazines (DKPs), especially at the dipeptide stage.[2] By keeping the concentration of the free amine low and transient, the intermolecular coupling reaction is favored over the intramolecular cyclization that leads to DKP formation.[2]
-
Improved Handling and Stability: (1R,2R)-ACHC is often supplied and stored as a hydrochloride salt to improve its stability and shelf-life. The free amine is more reactive and potentially more susceptible to degradation. The in situ approach avoids the need to isolate the free amine, which can be a challenging and time-consuming extra step.
-
Enhanced Solubility: In some solvent systems, the hydrochloride salt of an amino acid can have better solubility characteristics compared to the free amine, facilitating a more homogenous reaction mixture at the outset.
Q2: What are the critical factors to consider when selecting a base for the in situ neutralization of (1R,2R)-ACHC hydrochloride?
The choice of base is arguably one of the most critical parameters in the coupling reaction, as it directly impacts reaction kinetics, yield, and, most importantly, the stereochemical integrity of the product.[3]
-
Base Strength (pKa): The base must be strong enough to deprotonate the ammonium salt of (1R,2R)-ACHC (pKa ~9-10) to generate the free amine. However, a base that is too strong can lead to undesirable side reactions, most notably epimerization at the alpha-carbon.[3] Epimerization is the unwanted conversion of the desired (1R,2R) stereoisomer to other diastereomers.[3]
-
Steric Hindrance: A sterically hindered, non-nucleophilic base is generally preferred. Bulky bases are less likely to act as nucleophiles and attack the activated carboxylic acid, which would lead to unwanted byproducts.
-
Solubility: The chosen base and the resulting ammonium salt byproduct should be soluble in the reaction solvent to ensure a homogeneous reaction mixture and facilitate purification.
Here is a comparative table of commonly used bases:
| Base | pKa of Conjugate Acid | Key Characteristics | Recommendations for (1R,2R)-ACHC |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | Sterically hindered, non-nucleophilic. Widely used. | A common first choice, but can sometimes promote epimerization with sensitive substrates.[4] Use with caution and monitor for diastereomeric impurities. |
| N-Methylmorpholine (NMM) | ~7.4 | Less sterically hindered and a weaker base than DIPEA. | A good alternative to DIPEA when epimerization is a concern.[4][5] Its lower basicity can lead to slower reaction rates. |
| 2,4,6-Collidine (TMP) | ~7.4 | Sterically hindered and a relatively weak base. | An excellent choice for minimizing epimerization, particularly with sensitive or glycosylated amino acids.[5][6] May require longer reaction times or elevated temperatures. |
| Triethylamine (TEA) | ~10.8 | Less sterically hindered than DIPEA, can act as a nucleophile. | Generally not recommended due to a higher risk of side reactions and epimerization. |
Q3: Which coupling reagents are most effective for the sterically demanding (1R,2R)-ACHC?
Due to the significant steric hindrance of (1R,2R)-ACHC, standard carbodiimide reagents like DCC or EDC alone are often inefficient and lead to low yields.[4][7] More potent, onium salt-based coupling reagents are highly recommended.[4][8]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly effective.[4][9] They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which can overcome the steric barrier presented by (1R,2R)-ACHC.[4][8] HATU is often considered a superior choice for many difficult couplings.[4][10] COMU is a newer generation reagent that offers high efficiency, reduced epimerization risk, and improved safety and solubility profiles.[11]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[4] They are known for their high reactivity and are generally associated with lower levels of epimerization compared to some other reagents.[4]
The selection of the coupling reagent should also be paired with an appropriate additive, such as Oxyma Pure or HOAt, which are superior to HOBt in suppressing racemization and accelerating the coupling reaction.[4]
Q4: I am observing low coupling yields. What are the likely causes and how can I troubleshoot this?
Low coupling yields with (1R,2R)-ACHC are a common challenge. Here’s a systematic approach to troubleshooting:
Q5: How can I detect and minimize epimerization during the coupling of (1R,2R)-ACHC?
Epimerization is a critical side reaction that compromises the stereochemical purity of the final peptide.[3]
Detection:
-
Chiral HPLC: This is the most common and reliable method. Develop a method that can separate the desired diastereomer from potential epimers.
-
NMR Spectroscopy: High-field NMR can sometimes distinguish between diastereomers, especially if there are significant differences in the chemical shifts of key protons.
Minimization Strategies:
-
Choice of Base: As discussed in Q2, use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like DIPEA.[4][5][6]
-
Coupling Reagent and Additive:
-
Reaction Temperature: Avoid excessively high temperatures. While moderate heating can improve coupling efficiency, it can also increase the rate of epimerization.[4] Perform initial optimizations at room temperature.
-
Pre-activation Time: Minimize the time the carboxylic acid is "activated" before the amine component is introduced, as the activated species is more susceptible to epimerization.[4]
Experimental Protocols
Protocol 1: General In Situ Neutralization and Coupling of (1R,2R)-ACHC Hydrochloride using HATU
This protocol is a robust starting point for the coupling of (1R,2R)-ACHC HCl to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Materials:
-
(1R,2R)-ACHC Hydrochloride
-
HATU (or a similar uronium/aminium salt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Reagent Solution Preparation:
-
In a separate vial, dissolve (1R,2R)-ACHC Hydrochloride (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
-
Activation and Neutralization:
-
To the vial containing the amino acid and coupling reagent, add DIPEA or NMM (8 equivalents).
-
Briefly vortex the solution. A pre-activation time of 1-2 minutes is generally sufficient.[12]
-
-
Coupling:
-
Immediately add the activated amino acid solution to the vessel containing the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours, or the temperature can be moderately increased (e.g., to 40°C).[4]
-
-
Washing:
-
After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling:
-
Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to check for the presence of free amines.[4] A negative result indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.
-
References
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
Md. T. H. Mollah, et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
AAPPTec. (2021). Carbodiimides and Additives. AAPPTec. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
-
National Center for Biotechnology Information. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PubMed Central. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis. BenchChem.
-
ACS Publications. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). HATU/PyBOP coupling procedure question. Reddit. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. Retrieved from [Link]
-
Kent, S. B. (1994). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. Retrieved from [Link]
Sources
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling Hygroscopic Amino Acid Hydrochlorides
Welcome to the Technical Support Center. This guide provides in-depth technical advice and troubleshooting protocols for researchers, scientists, and drug development professionals working with hygroscopic amino acid hydrochlorides. Understanding the unique challenges posed by these materials is critical for ensuring experimental accuracy, reproducibility, and the long-term stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an amino acid hydrochloride to be "hygroscopic," and why does it happen?
A: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment.[1] Amino acid hydrochlorides are particularly susceptible to this phenomenon. The presence of polar functional groups and the ionic nature of the hydrochloride salt create a strong affinity for water molecules through hydrogen bonding.[2] This interaction can lead to the absorption of atmospheric water, causing the material to change its physical state, from a free-flowing powder to a clumpy or even deliquescent (dissolved in the absorbed water) substance.[1][3]
Q2: What are the primary consequences of improper handling and moisture exposure?
A: The consequences of uncontrolled moisture exposure are significant and can compromise your experimental results and the integrity of your material. Key issues include:
-
Physical Changes: The most immediate effect is caking and clumping of the powder, which severely impacts flowability and makes accurate weighing nearly impossible.[4][5]
-
Chemical Degradation: Absorbed water can act as a solvent, mobilizing reactants and accelerating degradation pathways such as hydrolysis.[6][7] This can lead to a loss of potency and the formation of impurities.
-
Altered Dissolution Rates: Changes in the physical form of the solid due to moisture uptake can alter its dissolution profile, affecting bioavailability in drug development studies.[4]
-
Inaccurate Concentrations: Weighing a sample that has absorbed water will lead to an overestimation of the amount of the amino acid hydrochloride, resulting in stock solutions with lower-than-intended concentrations.
Q3: What are the ideal storage conditions for hygroscopic amino acid hydrochlorides?
A: Proper storage is the first line of defense against moisture-related problems. The goal is to create a low-humidity environment.
-
Primary Container: Always keep the compound in a tightly sealed container. For frequently accessed materials, consider using parafilm to create an extra seal around the lid.[8]
-
Secondary Enclosure (Desiccator): Store the primary container inside a desiccator containing an active desiccant, such as silica gel or calcium chloride.[3][8] This provides a dry environment, especially crucial in humid laboratories.
-
Inert Atmosphere: For extremely sensitive compounds, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[3]
-
Temperature Control: Store at a stable, cool temperature as recommended on the product's Safety Data Sheet (SDS).[5][9] Temperature fluctuations can cause condensation inside the container, exacerbating moisture problems.[5] Avoid storing in refrigerators or freezers unless explicitly recommended, as this can introduce condensation upon removal.[5]
| Storage Method | Relative Humidity (RH) Control | Best For |
| Tightly Sealed Container | Good | Routine, short-term use |
| Desiccator | Better | Long-term storage, frequently accessed materials |
| Glove Box (Inert Gas) | Best | Highly sensitive or valuable materials |
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem: My amino acid hydrochloride powder is clumpy and difficult to handle.
A: Clumping is a direct result of moisture absorption.[4][5] Once a powder has become caked, it must be handled carefully to avoid further degradation and to salvage the material if possible.
Immediate Actions:
-
Assess the Extent: If the clumping is minor, you may be able to break up the clumps with a dry spatula inside a low-humidity environment (like a glove box or a balance chamber with desiccant).[5]
-
Drying the Material: For more significant clumping, drying the material may be necessary. However, this must be done with caution, as heating can degrade some amino acids.
Preventative Workflow:
The following diagram illustrates a workflow to prevent clumping.
Caption: Workflow for preventing clumping of hygroscopic powders.
Problem: I'm struggling to get an accurate weight of my hygroscopic amino acid hydrochloride.
A: This is a classic challenge with hygroscopic materials. The weight will continuously increase on the balance as the material absorbs moisture from the air.[13] Standard weighing procedures are often inadequate.
Recommended Protocol: Weighing by Difference
This technique measures the amount of substance delivered from a container, rather than the amount placed in a new container, minimizing the time the material is exposed to the atmosphere.[14]
Step-by-Step Methodology:
-
Preparation: Place your receiving flask (e.g., a beaker or volumetric flask) on the bench. Do not place it on the balance at this stage.
-
Initial Weighing: Place the sealed container of your amino acid hydrochloride on the analytical balance. Close the balance doors and record the initial mass (Mass 1) once the reading stabilizes.
-
Transfer: Remove the container from the balance. Working quickly, open it and transfer an approximate amount of the powder into your receiving flask. Do not try to hit an exact target weight at this stage.
-
Resealing: Immediately reseal the original container tightly.
-
Final Weighing: Place the sealed container back on the same analytical balance. Close the doors and record the final mass (Mass 2) after the reading stabilizes.
-
Calculation: The exact mass of the transferred powder is Mass 1 - Mass 2 .
Causality: This method is superior because the hygroscopic material is only exposed to the ambient environment for the brief moment of transfer. The critical measurements are taken on a closed container, which is not actively gaining weight from moisture absorption.[14]
Caption: Experimental workflow for weighing by difference.
Problem: My amino acid hydrochloride is not dissolving properly, or the solution is cloudy.
A: Solubility issues with amino acid hydrochlorides can arise from several factors, including pH, concentration, and the intrinsic properties of the amino acid. While the hydrochloride salt form generally enhances water solubility compared to the zwitterionic form, problems can still occur.[15][16]
Troubleshooting Steps:
-
Check the pH: The hydrochloride salt should create an acidic solution. If the water used for dissolution is basic, or if other buffer components are raising the pH, the amino acid may be converting to its less soluble zwitterionic form. Verify the pH of your solution.
-
Gentle Heating: Gently warming the solution (e.g., to 40-50°C) can increase the rate of dissolution.[15] However, be cautious, as prolonged heating can degrade certain amino acids.[16]
-
Sonication: Using an ultrasonic bath can help break up aggregates and promote dissolution without excessive heating.
-
Incremental Addition: Instead of adding the entire amount of powder at once, add it in small portions to the vortexing solvent. This prevents the formation of large, difficult-to-dissolve clumps.[17][18]
-
Solvent Choice: While water is the typical solvent, consult the manufacturer's data sheet for recommendations. Some amino acid hydrochlorides may have better solubility in dilute acid.[15]
Decision Tree for Dissolution Issues:
Caption: Troubleshooting logic for amino acid hydrochloride dissolution.
References
-
Yap, S. P., Yang, T., & Chen, X. D. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1041. [Link]
- Pikal, M. J. (n.d.). The Role of Moisture in Protein Stability. AIChE Symposium Series.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]
-
Chalmers, R. A. (1967). An improved weighing bottle for use in the weighing of hygroscopic materials. Analyst, 92(1098), 584. [Link]
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]
-
ter Meulen, J. H., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 69. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
-
Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56. [Link]
-
YouTube. (2017). Weighing by Difference. [Link]
-
SMT Dry Cabinets. (n.d.). Protecting Pharmaceuticals from Humidity's Wrath. [Link]
-
Alaska Spring Pharmaceuticals. (2025). Why Protein Powder Clumping Occurs And How To Fix It. [Link]
-
ResearchGate. (2014). How can I dissolve free amino acids? [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]
-
Wikipedia. (n.d.). Hygroscopy. [Link]
-
PerMix. (2025). Mixing & Drying Hygroscopic Materials. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). THE ROLE OF MOISTURE IN PROTEIN STABILITY. [Link]
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BulkInside. (n.d.). Drying Powders Using Microwave Technology During Mixing. [Link]
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EarthChimp. (2025). Why Does My Protein Powder Clump? Causes & Easy Fixes. [Link]
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Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
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Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
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YouTube. (2014). Basics of Material Drying Webinar. [Link]
- Google Patents. (n.d.).
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Naked Nutrition. (2023). Why Does My Protein Powder Clump? [Link]
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Nutrabay. (2025). How to Mix Protein Powder: 5 Ways to Avoid Clumps, Froth & Boost Absorption. [Link]
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VegFAQs. (n.d.). How to Get Rid of Protein Powder Clumps (6 Ways). [Link]
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Reddit. (2022). HELP!!! Dissolving free amino acids in water. [Link]
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Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]
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Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
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ResearchGate. (2018). We are trying to make a 50 mM solution of amino acids in water, but they are not dissolving. Any suggestions? [Link]
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MDPI. (n.d.). Changes in the Amino Acid Composition of Bee-Collected Pollen During 15 Months of Storage in Fresh-Frozen and Dried Forms. [Link]
-
PubMed. (2024). Amino acids as stabilizers for lysozyme during the spray-drying process and storage. [Link]
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ResearchGate. (n.d.). Hygroscopic growth factors of amino acids and comparison with previous studies. [Link]
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CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Link]
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ResearchGate. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF. [Link]
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Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
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Reddit. (2024). Amino acid solution storage – please help. [Link]
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Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
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PubMed Central. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
National Institutes of Health. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. [Link]
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Optimizing reaction conditions for Diels-Alder synthesis of ACHC precursors
Welcome to the technical support center for the synthesis of cis-3-aminocyclohexanecarboxylic acid (ACHC) precursors via the Diels-Alder reaction. This guide is designed for researchers, medicinal chemists, and process development professionals actively engaged in the synthesis of constrained β-amino acids and their derivatives. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research.
The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of six-membered rings with remarkable stereocontrol.[1] However, optimizing this powerful cycloaddition for specific, highly functionalized targets like ACHC precursors requires a deep understanding of reaction kinetics, thermodynamics, and catalyst-substrate interactions. This center is structured to address your most pressing challenges in a direct, question-and-answer format.
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section addresses specific experimental failures. Each entry details a common problem, explores its probable causes, and provides actionable, step-by-step solutions grounded in mechanistic principles.
Problem 1: Low or No Yield of the Desired Cycloaddition Adduct
You've set up your reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe primarily unreacted starting materials or a complex mixture of byproducts.
Potential Cause A: Incorrect Thermal Conditions
-
The "Why": Temperature is a double-edged sword in Diels-Alder reactions. While increased heat can overcome the activation energy, the reaction is reversible.[2] Excessively high temperatures can favor the thermodynamically driven retro-Diels-Alder reaction, breaking down your newly formed product back into the diene and dienophile.[2][3][4][5] This is especially problematic for reactions where the adduct is sterically strained.
-
Solution Protocol:
-
Establish a Baseline: Run the reaction at a moderate temperature (e.g., 80 °C in toluene) and monitor for product formation over time (e.g., every 2 hours for 24 hours).
-
Iterative Cooling: If product is observed followed by its disappearance, or if yields are poor, repeat the reaction at progressively lower temperatures (e.g., 60 °C, 40 °C, room temperature).[2]
-
Consider Catalysis: For sluggish reactions at low temperatures, a Lewis acid catalyst is the preferred solution over aggressive heating. Lewis acids accelerate the forward reaction, often allowing for significantly lower reaction temperatures.[6][7]
-
Potential Cause B: Poor Electronic Matching of Reactants
-
The "Why": The classic Diels-Alder reaction is most efficient when an electron-rich diene reacts with an electron-poor dienophile.[1] This arrangement narrows the HOMO-LUMO gap, accelerating the reaction.[8] If both your diene (e.g., a simple butadiene derivative) and your dienophile (e.g., an acrylate ester precursor to the ACHC carboxylate) have neutral or similar electronic properties, the reaction will be exceedingly slow.
-
Solution Protocol:
-
Activate the Dienophile: The most common strategy is to use a dienophile bearing a strong electron-withdrawing group (EWG), such as an ester, nitrile, or ketone.[9][10] For ACHC synthesis, acrylate derivatives are standard.
-
Employ a Lewis Acid: A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) coordinates to the carbonyl oxygen of the acrylate dienophile. This coordination dramatically lowers the dienophile's LUMO energy, making it a much more potent electrophile and accelerating the cycloaddition.[6][7]
-
Consider "Inverse-Demand": In rare cases, you might have an electron-poor diene. The strategy then reverses: use an electron-rich dienophile (e.g., an enamine or vinyl ether). This is known as an Inverse-Electron-Demand Diels-Alder reaction.[5][11]
-
Problem 2: Poor Endo/Exo Stereoselectivity
Your reaction yields the desired cyclohexene core, but as a difficult-to-separate mixture of the endo and exo diastereomers. For most ACHC applications, the endo adduct is the desired precursor.
Potential Cause A: Thermodynamic Control
-
The "Why": The endo product is typically the kinetically favored product due to stabilizing secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the diene at the transition state.[11] However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. If the reaction is run at high temperatures for extended periods, the initially formed endo adduct can undergo a retro-Diels-Alder reaction and re-form as the more stable exo product.[11]
-
Solution Protocol:
-
Lower the Temperature: As with low yield issues, reducing the reaction temperature disfavors the retro-Diels-Alder equilibrium, preserving the kinetically-formed endo product.
-
Use a Lewis Acid Catalyst: Lewis acid catalysis not only accelerates the reaction but also significantly enhances endo selectivity.[12] The catalyst pre-organizes the diene and dienophile in a rigid transition state that strongly favors the endo approach.[6][12]
-
Solvent Choice: Polar solvents can enhance endo selectivity by stabilizing the more polar endo transition state.[11][13]
-
Potential Cause B: Steric Hindrance
-
The "Why": If either the diene or dienophile possesses bulky substituents, steric repulsion in the more compact endo transition state can become significant, overriding the electronic preference and favoring the exo pathway.[11]
-
Solution Protocol:
-
Re-evaluate Substituents: If possible, consider if a less bulky protecting group or substituent could be used on the diene or dienophile without compromising the overall synthetic route.
-
Employ a Bulky Lewis Acid: Counterintuitively, a bulky Lewis acid can sometimes increase endo selectivity by creating a well-defined chiral pocket. However, in other cases, very bulky Lewis acids can favor the exo product by sterically blocking the endo approach.[14] Computational studies suggest this effect is complex and arises from a balance of strain and interaction energies.[14] Careful screening is required.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, strategic questions that arise during the planning and optimization phases of your synthesis.
Q1: How do I choose the right Lewis acid catalyst for my reaction?
The choice of Lewis acid is critical and depends on the specific substrates and desired outcome. There is no single "best" catalyst.
-
Mechanism of Action: Lewis acids activate the dienophile by coordinating to a Lewis basic site (typically the carbonyl oxygen of an acrylate). This lowers the energy of the dienophile's LUMO, accelerating the reaction and enhancing selectivity.[6][7] A key insight from recent computational studies is that Lewis acids also work by reducing the Pauli repulsion between the electron systems of the reactants.[7]
-
Screening Strategy: A good starting point is to screen a range of common Lewis acids with varying strengths and steric profiles.
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Key Characteristics & Considerations |
| BF₃·OEt₂ | 10 - 100 | CH₂Cl₂, Toluene | Strong, general-purpose. Can be sensitive to moisture. |
| AlCl₃ | 10 - 100 | CH₂Cl₂ | Very strong, highly active. Can promote polymerization or side reactions. Best used at low temperatures.[14] |
| TiCl₄ | 10 - 100 | CH₂Cl₂ | Strong, excellent for enhancing endo selectivity. Highly sensitive to moisture. |
| ZnCl₂ | 20 - 100 | THF, CH₂Cl₂ | Milder Lewis acid, good for sensitive substrates.[7] |
| MgII | 20 - 100 | THF, CH₂Cl₂ | Effective in specific bimetallic systems or for substrates with multiple coordination sites.[12][15] |
-
Protocol for Catalyst Screening:
-
Dry all glassware and solvents meticulously. Lewis acid-catalyzed reactions must be run under an inert atmosphere (N₂ or Ar).
-
Set up parallel reactions in small vials. To each, add the diene and solvent.
-
Cool the solutions to the desired starting temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid to each vial, followed by the dienophile.
-
Monitor all reactions by TLC or LC-MS at set time points to assess conversion and selectivity.
-
Q2: What is the impact of solvent choice on the reaction?
Solvent choice can profoundly influence both the rate and selectivity of a Diels-Alder reaction.[16]
-
Polarity: Polar solvents, including water, can dramatically accelerate the reaction compared to nonpolar solvents.[11] This is often attributed to the stabilization of the polar transition state and hydrophobic effects that force the reactants together.[11][17] For selectivity, polar solvents often favor the endo adduct.[13][17]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can also influence selectivity, particularly for dienophiles with hydrogen bond acceptor sites.[18]
-
Practical Recommendations:
-
For thermal reactions, toluene is a common starting point due to its high boiling point and relatively non-polar nature.
-
For Lewis acid-catalyzed reactions, dichloromethane (DCM) is often preferred as it is a polar aprotic solvent that is compatible with most Lewis acids.
-
If selectivity is an issue, screening a range of solvents from non-polar (hexane, toluene) to polar aprotic (DCM, acetone) and polar protic (methanol) can be highly informative.[13][16][19]
-
Q3: My diene is unreactive. What are my options?
Diene reactivity is governed by its ability to adopt the required s-cis conformation and its electronic properties.
-
Conformational Lock: Acyclic dienes exist in equilibrium between the reactive s-cis and unreactive s-trans conformations.[11] Bulky substituents at the C2 or C3 positions can disfavor the s-cis conformer, slowing the reaction. Using a cyclic diene, such as cyclopentadiene or cyclohexadiene, is an excellent strategy as the diene is permanently locked in the reactive s-cis conformation.[11]
-
Electronic Activation: As discussed, electron-donating groups (EDGs) on the diene increase its HOMO energy, making it more nucleophilic and accelerating the reaction with electron-poor dienophiles.[10] If your diene is unsubstituted, consider synthetic analogues that incorporate alkoxy or silyloxy groups.
Visualizing the Process
To aid in troubleshooting and conceptual understanding, the following diagrams illustrate key workflows and principles.
Caption: Troubleshooting workflow for common Diels-Alder issues.
Caption: Energy landscape of endo vs. exo selectivity.
References
-
Retro-Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
-
An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. ACS Publications. [Link]
-
Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Royal Society of Chemistry. [Link]
-
Retro Diels–Alder reaction under mild conditions: experimental and theoretical studies. Royal Society of Chemistry. [Link]
-
An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. ACS Publications. [Link]
-
Retro Diels-Alder reaction under mild conditions: Experimental and theoretical studies | Request PDF. ResearchGate. [Link]
-
The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. [Link]
-
The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. Wiley Online Library. [Link]
-
Optimization of the stereoselectivity achieved of the Diels-Alder reaction at hierarchical helicates with solvent and chiral ligand screening. ResearchGate. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Royal Society of Chemistry. [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Introduction to Diels Alder Reactions. Chad's Prep. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Introduction to Diels Alder Reactions - Chad's Prep® [chadsprep.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Stereoisomeric Control in Peptidomimetics: A Comparative Analysis of cis- vs. trans-2-Aminocyclohexanecarboxylic Acid
Introduction: The Quest for Conformational Constraint in Peptide Design
In the field of drug discovery and materials science, native peptides present a paradox. Their inherent biological activity and specificity are highly attractive, yet they are often plagued by poor metabolic stability and unpredictable conformational flexibility, limiting their therapeutic potential.[1][2] A primary strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[3] These building blocks act as "structural anchors," pre-organizing the peptide backbone into well-defined secondary structures, thereby enhancing receptor binding affinity, increasing resistance to enzymatic degradation, and improving overall bioavailability.[4][5][6]
Among the most powerful of these conformational restrictors are the cyclic β-amino acids, particularly the diastereomeric pair of cis- and trans-2-aminocyclohexanecarboxylic acid (ACHC). The rigid cyclohexane ring locks the torsion angles of the peptide backbone, but the stereochemical difference between the cis and trans isomers leads to profoundly different and predictable structural outcomes. This guide provides a comparative analysis of these two isomers, offering experimental data and protocols to aid researchers in selecting the appropriate building block to achieve their desired peptide architecture and function.
Section 1: The Structural Dichotomy of cis- and trans-ACHC
The fundamental difference between cis- and trans-ACHC lies in the relative orientation of the amino and carboxyl groups on the cyclohexane ring.
-
trans-ACHC: The amino and carboxyl groups are on opposite sides of the ring (axial-equatorial or diaxial). This arrangement forces the peptide backbone into an extended conformation, making it a potent inducer of helical structures, particularly the 14-helix, which is a common foldamer motif.[7]
-
cis-ACHC: The amino and carboxyl groups are on the same side of the ring (axial-equatorial or diequatorial). This forces a sharp bend in the peptide backbone, positioning cis-ACHC as an excellent mimic for β-turns.[1][8]
These inherent conformational preferences are the primary reason for their differential effects on peptide structure. The choice between cis and trans is therefore a critical design decision that dictates the final three-dimensional shape of the peptidomimetic.
Figure 1: Conformational Induction by ACHC Isomers. This diagram illustrates how the stereochemistry of trans-ACHC promotes an extended peptide backbone, leading to helical structures, while cis-ACHC enforces a bend, mimicking a β-turn.
Section 2: Comparative Performance in Peptide Applications
The distinct structural consequences of incorporating cis- or trans-ACHC directly translate to differences in biological activity, stability, and receptor interaction.
Impact on Secondary Structure
The most well-documented difference is their influence on peptide secondary structure.
-
trans-ACHC as a Helix Inducer: Numerous studies have demonstrated that incorporating trans-ACHC, even as a single residue within a sequence, can significantly increase the propensity for helix formation.[9] This is particularly valuable in stabilizing α-helical domains that are crucial for protein-protein interactions.[10] Circular Dichroism (CD) spectroscopy is a primary tool for verifying this, showing the characteristic double minima at ~208 nm and 222 nm for helical peptides.[11][12]
-
cis-ACHC as a β-Turn Mimetic: β-turns are critical structural motifs found on the surface of proteins, often mediating molecular recognition events.[2][13] The rigid, bent conformation imposed by cis-ACHC makes it an ideal scaffold for designing peptidomimetics that mimic these turns.[1] This can lock a peptide into a bioactive conformation necessary for receptor binding. NMR spectroscopy, particularly through-space correlations like ROESY, can confirm the proximity of residues flanking the cis-ACHC unit, providing direct evidence of a turn structure.[14]
Enzymatic Stability
A key motivation for using non-natural amino acids is to enhance resistance to proteolysis. The rigid cyclic structure of both ACHC isomers can sterically hinder the approach of proteases, which are evolved to recognize and cleave flexible, natural L-amino acid sequences.[4][5]
While direct comparative studies on the enzymatic stability of peptides containing only cis- vs. trans-ACHC are not abundant, the general principle holds that any significant alteration to the peptide backbone, such as the introduction of a β-amino acid, will disrupt recognition by common proteases like trypsin and chymotrypsin.[6][15] The increased structural rigidity conferred by both isomers contributes to this enhanced stability.
Receptor Binding Affinity
The ultimate goal of many peptidomimetic design projects is to improve binding affinity to a biological target.[16] By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity (lower Ki or IC50 values).
-
If the target receptor recognizes a helical epitope , a peptide containing trans-ACHC is more likely to exhibit high affinity.
-
If the target receptor binds to a turn or loop region , a peptide incorporating cis-ACHC would be the rational choice.[2]
The success of this approach is entirely dependent on having structural information about the target and the native ligand's binding mode.
Quantitative Data Summary
The following table summarizes hypothetical but representative data from the literature, illustrating the expected outcomes when incorporating these isomers.
| Peptide Sequence | Isomer | Secondary Structure (% Helicity by CD) | Binding Affinity (IC50, nM) | Proteolytic Half-Life (t½, hours in plasma) |
| Ac-Tyr-Gly-Gly-Phe-X -Leu-NH2 | Native (Gly) | < 5% | 500 | 0.2 |
| Ac-Tyr-Gly-Gly-Phe-trans-ACHC -Leu-NH2 | trans-ACHC | 45% | 50 | 8 |
| Ac-Tyr-Gly-Gly-Phe-cis-ACHC -Leu-NH2 | cis-ACHC | ~10% (Turn) | 850 | 7.5 |
This table is illustrative. Actual results will be sequence and target-dependent. The binding affinity for the cis-ACHC peptide is shown as weaker because this hypothetical sequence is optimized for a helical binding mode.
Section 3: Experimental Protocols & Workflow
To ensure scientific integrity, the synthesis of a novel peptidomimetic must be followed by rigorous characterization. Here, we provide validated, step-by-step protocols for the synthesis and analysis of an ACHC-containing peptide.
Experimental Workflow Overview
Figure 2: Standard Experimental Workflow. This diagram outlines the key steps from initial design to the final structural analysis of a custom peptide containing a non-natural amino acid.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic heptapeptide on a 0.1 mmol scale using the Fmoc/tBu strategy.[3][17]
Materials:
-
Rink Amide MBHA resin (for C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-cis/trans-ACHC-OH)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[17]
-
First Amino Acid Coupling:
-
Activate 4 equivalents of the first Fmoc-amino acid with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Chain Elongation (Coupling Cycle):
-
For each subsequent amino acid (including the Fmoc-ACHC isomer), repeat the activation and coupling steps as in step 2.
-
After each coupling, perform the Fmoc deprotection as in step 3.
-
Note: For the sterically hindered ACHC residue, a double coupling (repeating the coupling step before deprotection) may be required to ensure a complete reaction.[3] Monitor reaction completion with a qualitative ninhydrin (Kaiser) test.[3]
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[18]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[3]
-
Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.
-
-
Purification & Characterization:
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol provides a general method for analyzing the secondary structure of the purified peptide.[19][20]
Materials:
-
Purified peptide (at least 95% pure by HPLC)[21]
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the instrument and nitrogen flush and allow it to stabilize (typically >30 minutes).[11]
-
Set the measurement parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1 nm
-
Scanning Speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone in the cuvette.
-
Record the spectrum of the peptide sample.
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
-
Data Processing and Interpretation:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.[19]
-
Interpretation:
-
α-Helical Structure: Characterized by a positive peak around 192 nm and two negative peaks at ~208 nm and ~222 nm. The magnitude of the MRE at 222 nm is often used to quantify helicity.
-
β-Sheet/Turn Structure: Typically shows a negative band around 215-220 nm and a positive band around 195-200 nm.
-
Random Coil: Characterized by a strong negative band near 200 nm.
-
-
Conclusion and Recommendations
The choice between cis- and trans-2-aminocyclohexanecarboxylic acid is a powerful tool for rational peptide design. It allows for precise control over the resulting secondary structure, which is a critical determinant of biological function.
-
Choose trans-ACHC when the goal is to stabilize or induce helical conformations . This is ideal for mimicking helical protein domains involved in protein-protein interactions or for creating rigid, rod-like nanostructures.[9]
-
Choose cis-ACHC when the objective is to create a well-defined β-turn . This is the preferred strategy for designing compact, cyclic peptides or for mimicking receptor-binding loops.[7]
By leveraging the distinct stereochemical constraints of these isomers and validating the outcome with robust synthesis and analytical protocols, researchers can accelerate the development of novel peptidomimetics with enhanced stability, affinity, and therapeutic potential.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
-
Szewczuk, Z. (n.d.). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. [Link]
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]
-
Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. GFPP. [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. San Diego State University. [Link]
-
Szewczuk, Z. (n.d.). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. [Link]
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Sreerama, N., & Woody, R. W. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]
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Creative Biolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Biolabs. [Link]
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Majewska, A., et al. (2021). Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides. RSC Publishing. [Link]
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ResearchGate. (2024). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. [Link]
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Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]
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Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science. [Link]
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ResearchGate. (2024). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. ResearchGate. [Link]
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Dong, S. W., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
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Bio-Connect. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Bio-Connect. [Link]
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Woolfson, D. N. (2010). Alpha-Helical Peptide Assemblies: Giving New Function to Designed Structures. PMC. [Link]
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Lázaro, E., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI. [Link]
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Chakrabartty, A., & Baldwin, R. L. (1992). Stabilization of alpha-helical structures in short peptides via end capping. PubMed. [Link]
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Bali, P., et al. (2022). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. MDPI. [Link]
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Aulsebrook, M. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]
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Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design. [Link]
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P, P., & M, S. (2009). Cis-trans peptide variations in structurally similar proteins. PMC. [Link]
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Wang, S., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]
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Li, J. (2021). IN VITRO COMPARATIVE STUDY OF THE BINDING AFFINITY AND TARGETED-DRUG DELIVERY EFFICIENCY OF EGFR-TARGETING PEPTIDES. University of the Pacific Scholarly Commons. [Link]
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A Comparative Guide to the Folding Properties of trans-ACHC and trans-ACPC Peptides for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics and advanced biomaterials, the ability to control the three-dimensional structure of peptides is paramount. Foldamers, or unnatural oligomers with a strong propensity to adopt specific conformations, have emerged as a powerful tool in peptidomimetics. Among the building blocks used to construct these structured molecules, cyclic β-amino acids offer a unique combination of conformational rigidity and synthetic accessibility. This guide provides an in-depth comparison of two prominent examples: trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) and trans-2-aminocyclopentanecarboxylic acid (trans-ACPC). We will explore their distinct folding preferences, supported by experimental data, and provide detailed protocols for their synthesis and characterization, empowering researchers to harness their potential in peptide design.
The Critical Role of Conformational Constraint in Peptide Science
The biological activity of peptides is intrinsically linked to their three-dimensional shape. However, short, linear peptides are often conformationally flexible in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Incorporating conformationally constrained non-natural amino acids, such as trans-ACHC and trans-ACPC, into a peptide sequence pre-organizes the backbone into a specific secondary structure. This pre-organization can enhance binding to biological targets, improve metabolic stability, and ultimately lead to more potent and effective peptide-based drugs. The choice between different constrained residues is a critical design element, as even subtle changes in the cyclic scaffold can lead to dramatically different folding outcomes.
Head-to-Head Comparison: The 14-Helix of trans-ACHC vs. the 12-Helix of trans-ACPC
The fundamental difference in the folding behavior of peptides composed of trans-ACHC and trans-ACPC lies in the size of the cycloalkyl ring. This seemingly minor structural variation dictates the preferred backbone torsion angles, resulting in two distinct and stable helical structures.
Oligomers of trans-ACHC have been shown to reliably form a 14-helix .[1][2][3] This nomenclature refers to the 14-membered ring formed by a hydrogen bond between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+2'.[2] This hydrogen bonding pattern creates a stable, right-handed or left-handed helix depending on the chirality of the trans-ACHC monomer used.
In contrast, oligomers of trans-ACPC , with its five-membered cyclopentyl ring, adopt a 12-helix .[1][2][4] This structure is characterized by a 12-membered hydrogen-bonded ring between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'.[4] The 12-helix is also a stable, well-defined conformation, but with different helical parameters compared to the 14-helix.
The key distinction is the direction of the hydrogen bonds relative to the peptide backbone. In the 14-helix of trans-ACHC, the hydrogen bonds are oriented parallel to the helical axis, while in the 12-helix of trans-ACPC, they are oriented in the opposite direction.[1] This has significant implications for the overall shape and surface properties of the resulting peptide.
Visualizing the Structural Differences
To better illustrate the distinct helical structures induced by trans-ACHC and trans-ACPC, the following diagrams depict their characteristic hydrogen-bonding patterns.
Caption: Hydrogen bonding in a trans-ACHC 14-helix.
Caption: Hydrogen bonding in a trans-ACPC 12-helix.
Comparative Experimental Data
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The distinct helical conformations of trans-ACHC and trans-ACPC oligomers give rise to characteristic CD spectra.
| Feature | trans-ACHC Peptides (14-Helix) | trans-ACPC Peptides (12-Helix) |
| Dominant Secondary Structure | 14-Helix | 12-Helix |
| Hydrogen Bonding Pattern | i, i+2 | i, i+3 |
| Typical CD Spectrum | Strong positive band around 215-220 nm and a strong negative band around 195-200 nm. | Strong negative band around 220 nm and a strong positive band around 205 nm. |
| Structural Analogy | No direct analogue in α-peptides. | Analogous to the 310-helix in α-peptides in terms of macrodipole orientation.[4] |
| Reference | [1] | [1] |
Experimental Protocols
To facilitate the exploration and application of these unique peptide building blocks, we provide the following validated protocols for their synthesis and characterization.
General Experimental Workflow
Caption: A typical workflow for peptide synthesis and structural analysis.
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
This protocol is based on the widely used Fmoc/tBu strategy and is applicable for the synthesis of both trans-ACHC and trans-ACPC containing peptides.
1. Resin Swelling:
-
Swell the Rink Amide resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[5][6]
2. Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[5]
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected trans-ACHC or trans-ACPC (3 equivalents relative to resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm complete coupling.
4. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[5]
6. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent. For initial studies, methanol is often used as it promotes hydrogen bonding.[1] For biologically relevant studies, use an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).[7]
2. Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.[7]
-
Set the scanning range from 190 nm to 260 nm.
3. Data Acquisition:
-
Record a baseline spectrum of the solvent/buffer alone.
-
Record the spectrum of the peptide solution under the same conditions.
-
Subtract the baseline spectrum from the peptide spectrum to obtain the final CD spectrum.
4. Data Conversion:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length in centimeters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For detailed three-dimensional structural analysis, 2D NMR spectroscopy is indispensable.
1. Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., CD3OH, or H2O/D2O 9:1 for observing amide protons).
2. NMR Experiments:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure. NOEs between backbone amide protons and protons on adjacent residues are particularly informative for defining helical structures.[9]
-
3. Structure Calculation:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Use the NOE-derived distance restraints, along with any dihedral angle restraints from coupling constants, to calculate a family of structures using molecular dynamics and simulated annealing protocols.[9]
Conclusion
The choice between trans-ACHC and trans-ACPC as building blocks for peptide foldamers has profound consequences for the resulting secondary structure. The six-membered ring of trans-ACHC promotes the formation of a 14-helix, while the five-membered ring of trans-ACPC leads to a 12-helix. This guide has provided a comparative overview of these two important constrained amino acids, supported by experimental data and detailed protocols. By understanding the distinct structural propensities of trans-ACHC and trans-ACPC, researchers can make informed decisions in the design of novel peptide-based therapeutics and functional materials with precisely controlled three-dimensional architectures.
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American Peptide Society. Analysis. [Link]
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Zhong, J., Xie, Y., Wei, L., Zhang, Y., Song, Y., Wang, Y., & Zhang, S. (2019). Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis. Bio-protocol, 9(19), e3380. [Link]
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Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6206–6212. [Link]
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Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]
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Lee, H.-S., Syud, F. A., Wang, X., & Gellman, S. H. (2010). Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Journal of the American Chemical Society, 132(43), 15449–15451. [Link]
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ResearchGate. Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. [Link]
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Mishra, N., & Coutinho, E. (2010). NMR in structural determination of proteins and peptides. [Link]
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Bakshi, K., Liyanage, M. R., & Nixon, A. E. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides: Methods and Protocols (pp. 297–308). Humana Press. [Link]
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Hirst, J. D., & White, S. H. (2011). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. In Circular Dichroism and Related Spectroscopies (Vol. 48, pp. 247–264). IOS Press. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Rienstra, C. M., Tucker-Kellogg, L., Jaroniec, C. P., Hohwy, M., Reif, B., McMahon, M. T., Tidor, B., Lozano-Pérez, T., & Griffin, R. G. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260–10265. [Link]
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I. B. Lomakin, S. V. Leonov, & S. G. V. (2010). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy. ResearchGate. [Link]
-
Boddaert, T., Grison, C. M., & Aitken, D. J. (2012). 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers. Organic Letters, 14(15), 3956–3959. [Link]
-
ResearchGate. (A) Chemical structures of trans-ACHC, trans-ACPC and b-peptides... [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
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Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
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The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link]
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Horne, W. S., Price, J. L., Keck, J. L., & Gellman, S. H. (2007). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 129(14), 4178–4180. [Link]
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V. E. J. C. Frutos-Sánchez, I. M. L. de la Figuera, R. G. d. l. T. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
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Leśniak, D., Grel, T., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(1), 329–338. [Link]
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Wikipedia. Alpha helix. [Link]
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ResearchGate. Structure and geometry of a β³-peptide 14-helix with the longitudinal... [Link]
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A Comparative Guide to the Circular Dichroism Spectra of Peptides Containing (1R,2R)-ACHC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and peptidomimetics, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, metabolic stability, and target specificity. The incorporation of constrained amino acids is a powerful strategy to modulate peptide conformation. Among these, (1R,2R)-2-aminocyclohexanecarboxylic acid, or (1R,2R)-ACHC, a cyclic β-amino acid, has garnered significant attention for its remarkable ability to induce stable helical structures. This guide provides an in-depth comparison of the circular dichroism (CD) spectra of peptides containing (1R,2R)-ACHC against relevant alternatives, supported by experimental data, to aid researchers in the structural elucidation of these promising molecules.
The Role of Circular Dichroism in Peptide Structural Analysis
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution.[1][2] This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[2] The amide bonds within a peptide backbone are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement in ordered structures like helices and sheets gives rise to characteristic CD spectra.[1]
-
α-Helices: Typically exhibit two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.[1]
-
β-Sheets: Show a negative band around 218 nm and a positive band near 195 nm.[1]
-
Random Coil: Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.[1]
The Conformational Impact of (1R,2R)-ACHC
The incorporation of the (1R,2R)-ACHC residue into a peptide chain significantly restricts its conformational freedom. This constraint predisposes the peptide to adopt a highly stable, right-handed helical structure known as a 14-helix . This nomenclature arises from the 14-membered hydrogen-bonded rings that stabilize this conformation. The CD spectrum of a peptide adopting a 14-helical structure due to the presence of (1R,2R)-ACHC is distinct from the classical α-helix and β-sheet structures.
Comparative CD Spectral Analysis
To fully appreciate the unique conformational influence of (1R,2R)-ACHC, it is instructive to compare the CD spectra of peptides containing this residue with those of peptides with different structural motifs.
(1R,2R)-ACHC Peptides vs. Linear Analogues
Linear peptides of similar length and sequence, lacking the cyclic constraint of ACHC, typically exist as a mixture of conformers in solution, often approximating a random coil. This is reflected in their CD spectra, which are characterized by a single strong negative band below 200 nm. In contrast, the corresponding peptide with (1R,2R)-ACHC residues will display a spectrum indicative of a well-defined helical structure.
Table 1: Comparison of Molar Ellipticity for (1R,2R)-ACHC vs. a Linear Peptide
| Peptide Type | Characteristic CD Feature | Approximate Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (1R,2R)-ACHC Peptide | Negative minimum | ~215-220 | -15,000 to -25,000 |
| Linear Peptide (Random Coil) | Strong negative minimum | <200 | Highly Negative |
Note: The exact molar ellipticity values can vary depending on the specific peptide sequence, length, solvent, and temperature.
Enantiomeric Comparison: (1R,2R)-ACHC vs. (1S,2S)-ACHC
As enantiomers, peptides composed entirely of (1R,2R)-ACHC and those composed of (1S,2S)-ACHC are expected to adopt mirror-image conformations. This relationship is directly observable in their CD spectra. A peptide of (1S,2S)-ACHC will form a left-handed 14-helix, resulting in a CD spectrum that is an inverted image of the spectrum for the (1R,2R)-ACHC peptide.
(1R,2R)-ACHC Peptides vs. Aib-Containing Peptides
α-aminoisobutyric acid (Aib) is another widely used, achiral amino acid that strongly promotes helical conformations, primarily the 3₁₀-helix and the α-helix.[3] Peptides rich in Aib often exhibit CD spectra with two negative minima at approximately 205 nm and 222 nm, characteristic of these helical types.[3] While both (1R,2R)-ACHC and Aib induce helicity, the resulting CD spectra can show subtle but important differences in the positions and relative intensities of the negative bands, reflecting the distinct geometries of the 14-helix versus the 3₁₀- or α-helix.[3][4]
Table 2: Comparative CD Features of Peptides with Different Constrained Residues
| Constrained Residue | Predominant Helical Structure | Characteristic Negative Bands (nm) |
| (1R,2R)-ACHC | 14-Helix | ~215-220 |
| Aib | 3₁₀-Helix / α-Helix | ~205 and ~222 |
Experimental Protocols
Accurate and reproducible CD data are predicated on meticulous experimental technique. Below is a detailed protocol for acquiring the CD spectrum of a synthetic peptide.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling: Fmoc-protected amino acids (including Fmoc-(1R,2R)-ACHC-OH) are sequentially coupled to the growing peptide chain using activating agents like HBTU and a base such as DIPEA in a solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Accurately determine the concentration of the purified peptide. This can be done using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis.[1]
-
Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[5] Avoid buffers with high chloride concentrations or other components that absorb strongly in the far-UV.
-
The final peptide concentration is typically in the range of 0.1-1 mg/mL for far-UV CD.[6]
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline buffer spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following equation:[7] [θ] = (θ × 100 × MW) / (c × d) where:
-
θ is the observed ellipticity in degrees
-
MW is the molecular weight of the peptide
-
c is the concentration in mg/mL
-
d is the path length in cm
-
-
Alternatively, the data can be expressed as mean residue ellipticity [θ]mrw: [θ]mrw = (θ × MRW) / (10 × c × d) where MRW is the mean residue weight (molecular weight / number of amino acids).
-
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the synthesis, purification, and CD analysis of peptides.
Caption: Relationship between peptide type, conformation, and CD signature.
Conclusion
The incorporation of (1R,2R)-ACHC into peptides provides a robust method for inducing a stable 14-helical conformation, which is clearly distinguishable by circular dichroism spectroscopy from the random coils of linear peptides and the 3₁₀/α-helices of Aib-containing peptides. A thorough understanding of these distinctive CD signatures is invaluable for researchers in the field of peptide design and drug development, enabling rapid and accurate assessment of the conformational properties of novel peptidomimetics. The combination of careful experimental work and comparative analysis, as outlined in this guide, will facilitate the rational design of peptides with tailored three-dimensional structures and, consequently, desired biological functions.
References
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Available at: [Link]
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Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available at: [Link]
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Silva, R. A. G., Yasui, S. C., Kubelka, J., Formaggio, F., Crisma, M., Toniolo, C., & Keiderling, T. A. (2002). Discriminating 3(10)- from alpha-helices: vibrational and electronic CD and IR absorption study of related Aib-containing oligopeptides. Biopolymers, 65(4), 229-243. Available at: [Link]
-
Vijayakumar, E. K. S., Sudha, T. S., & Balaram, P. (1984). Circular dichroism studies of alpha-aminoisobutyric acid-containing peptides: chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers, 23(5), 877-886. Available at: [Link]
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CD Spectroscopy. University of Applied Sciences Wiener Neustadt. Available at: [Link]
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Mass spectrometry for chiral differentiation of aminocyclohexanecarboxylic acid enantiomers
An In-Depth Guide to the Chiral Differentiation of Aminocyclohexanecarboxylic Acid Enantiomers by Mass Spectrometry
Foreword: The Stereochemical Imperative in Drug Development
Aminocyclohexanecarboxylic acids are pivotal structural motifs in medicinal chemistry. As conformationally constrained analogs of natural amino acids, they are integral to the design of peptidomimetics, enzyme inhibitors, and other therapeutics. The introduction of a cyclic scaffold imparts rigidity, enhancing metabolic stability and receptor binding affinity. However, this rigidity also introduces stereochemical complexity. The spatial arrangement of the amino and carboxylic acid groups—the molecule's chirality—is not a trivial detail; it is a fundamental determinant of biological activity. One enantiomer may be a potent therapeutic while its mirror image could be inactive or, worse, toxic. Consequently, the ability to accurately differentiate and quantify these enantiomers is a critical-path activity in pharmaceutical research and development.
This guide provides a comprehensive comparison of mass spectrometric (MS) methodologies for the chiral differentiation of aminocyclohexanecarboxylic acid enantiomers. We will move beyond mere procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present objective, data-driven comparisons to empower researchers in selecting and implementing the optimal strategy for their analytical challenges.
The Challenge of Chiral Blindness in Mass Spectrometry
Mass spectrometry is a powerhouse of analytical chemistry, prized for its speed, sensitivity, and specificity.[1][2] However, it suffers from an inherent constitutional bias: it is "chirally blind."[1][3] Enantiomers possess identical mass and fragmentation patterns under standard MS conditions, making them indistinguishable. To overcome this, a chiral environment must be introduced, forcing the enantiomers to behave differently. This is achieved through two primary strategies: indirect and direct methods.
dot
Caption: Core strategies for overcoming the chiral blindness of mass spectrometry.
Indirect Methods: The Power of Derivatization
The most established approach transforms the analytical challenge from separating enantiomers to separating diastereomers. By reacting the aminocyclohexanecarboxylic acid enantiomers with a chiral derivatizing agent (CDA), two new diastereomeric molecules are formed. These diastereomers have distinct physicochemical properties and can be separated using standard, achiral reversed-phase liquid chromatography (LC) before detection by MS.[4][5]
Principle of Operation
The core of this method is a chemical reaction. A well-chosen CDA, such as Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), reacts with the primary amine of the aminocyclohexanecarboxylic acid.[5][6][7]
-
(R)-Aminocyclohexanecarboxylic Acid + (L)-FDAA → (R,L)-Diastereomer
-
(S)-Aminocyclohexanecarboxylic Acid + (L)-FDAA → (S,L)-Diastereomer
The resulting diastereomers can now be resolved chromatographically and quantified by mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for maximum sensitivity and specificity.[7]
Featured Chiral Derivatizing Agents
While numerous CDAs exist, some are particularly well-suited for amino acid analysis via LC-MS.
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Key Advantages | Considerations |
| Marfey's Reagent (FDAA) [5][7] | Primary & Secondary Amines | High enantioselectivity; strong UV chromophore (340 nm) aids detection; well-established method. | Lower MS sensitivity compared to newer reagents; reaction can be slow for some amino acids.[5][7] |
| (S)-NIFE [5] | Primary & Secondary Amines | Good for complex stereoisomers; offers alternative selectivity to FDAA. | Less commonly used than FDAA. |
| (R)-BiAC [4] | Primary Amines | Designed for high-sensitivity MS detection; enables rapid analysis. | Proprietary reagent; may require specific column chemistry for optimal performance. |
Experimental Protocol: Chiral Differentiation using FDAA Derivatization and LC-MS/MS
This protocol provides a robust workflow for the analysis of aminocyclohexanecarboxylic acid enantiomers.
Scientist's Note (Trustworthiness): This protocol is self-validating. Running a racemic standard should yield two chromatographically resolved peaks of equal area. A single enantiomer standard should produce only one of these peaks, confirming peak identity.
Step 1: Sample Preparation & Derivatization
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the aminocyclohexanecarboxylic acid sample in 50:50 acetonitrile:water. Prepare a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone. Prepare a 1 M sodium bicarbonate buffer.
-
Reaction: In a microcentrifuge tube, combine:
-
50 µL of the sample stock solution.
-
100 µL of the 1% FDAA solution.
-
20 µL of 1 M sodium bicarbonate.
-
Causality Note: The basic conditions (sodium bicarbonate) are essential to deprotonate the amino group of the analyte, facilitating the nucleophilic substitution reaction with FDAA.[5]
-
-
Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
Quenching: Add 20 µL of 1 M HCl to quench the reaction.
-
Causality Note: Quenching stops the reaction by neutralizing the base and protonating any remaining unreacted amines, preventing side reactions.
-
-
Dilution: Dilute the sample 1:100 with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: A high-quality C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). An achiral column is used because the diastereomers are now chemically distinct.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Determine the precursor ion (M+H)+ for the derivatized analyte and identify a stable, high-intensity product ion for quantification. For example:
-
Precursor Ion (Q1): m/z of [Aminocyclohexanecarboxylic Acid + FDAA - HF + H]+
-
Product Ion (Q3): A characteristic fragment (e.g., loss of the dinitrophenyl moiety).
-
dot
Caption: Step-by-step workflow for the indirect derivatization method.
Direct Methods: Gas-Phase Chiral Recognition
Direct methods avoid chemical modification of the analyte. Instead, they rely on the formation of non-covalent diastereomeric complexes in the gas phase.[1][8] A chiral selector (CS) is added to the sample solution, and upon electrospray ionization, it forms complexes with the enantiomers. These diastereomeric complexes, having the same mass, are then differentiated within the mass spectrometer itself.
The Kinetic Method
The most prominent direct MS technique is the kinetic method.[1][9] It leverages the fact that diastereomeric complexes exhibit different stabilities.
Principle:
-
A trimeric complex is formed in the ESI source, consisting of a central metal ion (e.g., Cu²⁺), a chiral selector (CS, also called a reference ligand), and the analyte enantiomer (A). This creates two possible diastereomeric ions: [Cu(CS)(R-A) - H]⁺ and [Cu(CS)(S-A) - H]⁺.
-
These ions are mass-selected in the first stage of a tandem mass spectrometer (MS/MS).
-
Collision-induced dissociation (CID) is applied to the selected ions.
-
The complexes fragment into two competing product channels: [Cu(CS) - H]⁺ (loss of analyte) and [Cu(A) - H]⁺ (loss of chiral selector).
-
The more stable diastereomeric complex will preferentially lose the more labile ligand, while the less stable complex will dissociate more readily. This results in different product ion abundance ratios for the two enantiomers, allowing for differentiation and even quantification of the enantiomeric excess (ee).[9][10]
A study by Hyyryläinen et al. successfully applied this principle to aminocyclohexanecarboxylic acids using chiral crown ethers as selectors.[8][11][12]
dot
Caption: Principle of the kinetic method for chiral differentiation via MS/MS.
Experimental Protocol: Chiral Differentiation using the Kinetic Method
Scientist's Note (Expertise): The choice of the chiral selector is paramount. For amino acids, selectors capable of forming multiple hydrogen bonds and steric interactions are ideal. Chiral crown ethers and cyclodextrins have proven effective for cyclic amino acids.[8][13] The metal ion acts as a bridge, and transition metals like Cu(II) are often used due to their coordination properties.[9]
Step 1: Sample Preparation
-
Stock Solutions:
-
Analyte (Aminocyclohexanecarboxylic acid): 100 µM in 50:50 Methanol:Water.
-
Chiral Selector (e.g., (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid): 100 µM in 50:50 Methanol:Water.[8]
-
Metal Salt (e.g., Copper(II) Acetate): 100 µM in 50:50 Methanol:Water.
-
-
Working Solution: In a vial, mix the solutions in a 1:1:1 ratio (analyte:selector:metal). For a racemic mixture, use a 0.5:0.5:1:1 ratio of (R-analyte):(S-analyte):selector:metal.
-
Causality Note: Equimolar concentrations are a good starting point to promote the formation of the desired 1:1:1 trimeric complex. The final concentrations are typically in the low micromolar range to ensure efficient ionization and minimize detector saturation.
-
Step 2: Mass Spectrometry Analysis
-
MS System: An ion trap or triple quadrupole mass spectrometer capable of MS/MS. Fourier transform ion cyclotron resonance (FT-ICR) MS can also be used for high-resolution studies.[8]
-
Infusion: Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Ionization Mode: ESI, Positive.
-
Full Scan (MS1): First, acquire a full scan spectrum to identify the m/z of the trimeric precursor ion [Cu(CS)(A) - H]⁺.
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion identified in the previous step.
-
Apply collision energy (CID). This must be carefully optimized. Start at a low energy and gradually increase until the precursor ion is attenuated by ~50-70%, and both fragment ions are clearly visible.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Perform the MS/MS experiment separately for the pure R-enantiomer complex and the pure S-enantiomer complex.
-
Calculate the product ion ratio (R) for each: R = Intensity([Cu(CS) - H]⁺) / Intensity([Cu(A) - H]⁺) .
-
The chiral recognition efficiency is given by R_chiral = R_S / R_R . A value significantly different from 1.0 indicates successful chiral differentiation.
-
Head-to-Head Comparison: Indirect vs. Direct Methods
The choice between an indirect and direct method depends on the specific analytical requirements, including sample complexity, required throughput, and available instrumentation.
| Feature | Indirect Method (Derivatization + LC-MS) | Direct Method (Kinetic Method) |
| Principle | Covalent diastereomer formation in solution. | Non-covalent diastereomer formation in the gas phase. |
| Separation | Chromatographic (time-based). | Mass spectrometric (stability-based). |
| Speed | Slower, limited by LC run time (typically 15-30 min).[7] | Very fast, analysis in < 2 min per sample via infusion.[9] |
| Robustness | Highly robust and reproducible; leverages well-understood chromatographic principles. | Can be sensitive to MS source conditions, concentrations, and collision energy tuning. |
| Sample Matrix | Excellent for complex matrices (e.g., plasma, tissue extracts) as LC provides cleanup.[7] | Prone to ion suppression from complex matrices; best for cleaner samples. |
| Method Development | Involves optimizing both derivatization and chromatography. | Involves screening chiral selectors/metals and optimizing MS/MS parameters. |
| Instrumentation | Requires LC system coupled to MS/MS. | Requires MS/MS instrument (ion trap, QqQ, FT-ICR). |
| Key Advantage | Unambiguous separation and suitability for complex biological samples. | High throughput and speed. |
Alternative Approaches: A Broader Perspective
While MS-based methods are powerful, it is important to recognize complementary techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for chiral separations. Instead of derivatization, a chiral stationary phase (CSP) is used. The enantiomers interact differently with the CSP, leading to different retention times. Macrocyclic glycopeptide and zwitterionic CSPs are particularly effective for underivatized amino acids.[14] Coupling a chiral HPLC method to a mass spectrometer (Chiral LC-MS) combines the powerful separation of chiral chromatography with the sensitive and selective detection of MS.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge (collision cross-section, CCS).[1] Diastereomeric complexes formed with a chiral selector can have slightly different shapes and thus different drift times in the ion mobility cell, allowing for their separation prior to mass analysis.[1][15] This adds another dimension of separation without increasing analysis time.[15]
Conclusion: A Strategic Approach to Chiral Analysis
The chiral differentiation of aminocyclohexanecarboxylic acid enantiomers by mass spectrometry is a solvable, albeit nuanced, challenge. There is no single "best" method; rather, there is an optimal strategy dictated by the analytical context.
-
For complex biological samples where robustness and accuracy are paramount, the indirect method involving derivatization with a reagent like FDAA followed by LC-MS/MS is the recommended approach.[7]
-
For high-throughput screening of cleaner samples, such as those from synthetic chemistry labs, the direct kinetic method offers unparalleled speed.[9]
-
For the most challenging separations or when orthogonal confirmation is needed, coupling chiral chromatography directly to the mass spectrometer (Chiral LC-MS) or employing ion mobility-MS provides the highest degree of analytical certainty.
By understanding the principles, advantages, and practical considerations of each technique presented in this guide, researchers can confidently navigate the stereochemical complexities of aminocyclohexanecarboxylic acids, accelerating the path from molecular design to therapeutic innovation.
References
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Hyyryläinen, A. R. M., Pakarinen, J. M. H., Forró, E., Fülöp, F., & Vainiotalo, P. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 20(9), 1759–1767. [Link]
-
Various Authors. (2024). Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. [Link]
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Han, J., & Yao, Z. P. (2020). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 122, 115763. [Link]
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Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 1(1), 29-41. [Link]
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Lubeckyj, R. A., & Amidon, G. L. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(6), 1158–1166. [Link]
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Tao, W. A., & Cooks, R. G. (2003). Chiral analysis by MS. Analytical Chemistry, 75(1), 25A–31A. [Link]
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Tao, W. A., Wu, L., & Cooks, R. G. (2001). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Chemical Communications, (20), 2024-2025. [Link]
-
Shi, T., Han, J., & Yao, Z. P. (2021). Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. Frontiers in Chemistry, 9, 718889. [Link]
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ResearchGate. (2009). Chiral Differentiation of Some Cyclopentane and Cyclohexane β-Amino Acid Enantiomers Through Ion/Molecule Reactions. Request PDF. [Link]
-
Powis, I. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]
-
ResearchGate. (2009). (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]
-
Schachner, L., Pappenreiter, P., & Mayr, S. J. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(49), 16364–16371. [Link]
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Gübitz, G., & Schmid, M. G. (2008). Chiral Separations: Methods and Protocols. Humana Press. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Chiral Resolving Agents for cis-3-Aminocyclohexanecarboxylic Acid (ACHC)
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the synthesis of chiral molecules, the resolution of racemates remains a critical and often challenging step. This guide provides an in-depth comparison of the efficacy of different chiral resolving agents for cis-3-aminocyclohexanecarboxylic acid (ACHC), a valuable building block in pharmaceutical chemistry. Our focus will be on the practical application and comparative performance of commonly employed resolving agents, supported by experimental data from closely related structural analogs where direct data for ACHC is limited.
The Critical Role of Chiral Resolution for ACHC
cis-3-Aminocyclohexanecarboxylic acid (ACHC) is a cyclic β-amino acid. The spatial arrangement of the amino and carboxylic acid functional groups is pivotal to its biological activity and its utility as a constrained scaffold in medicinal chemistry. As with most chiral molecules, typically only one enantiomer of ACHC will exhibit the desired pharmacological effect, while the other may be inactive or even elicit undesirable side effects. Consequently, the efficient separation of the racemic mixture of ACHC into its constituent enantiomers is a paramount step in the drug development process.
The most established and industrially scalable method for chiral resolution is the formation of diastereomeric salts. This technique involves the reaction of the racemic compound with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
This guide will delve into a comparative analysis of several potential chiral resolving agents for ACHC, drawing upon experimental evidence from closely related analogs to provide a predictive framework for their efficacy.
Comparative Efficacy of Chiral Resolving Agents
The selection of an optimal chiral resolving agent is often a combination of theoretical consideration and empirical screening. For a basic compound like ACHC, acidic resolving agents are the primary choice. Based on literature precedents for structurally similar cyclic amino alcohols and diamines, we will compare the potential efficacy of L-Tartaric Acid, (R)-Mandelic Acid, and N-Acetyl-L-Leucine.
| Chiral Resolving Agent | Structural Analog for Data | Key Performance Metrics | Suitability for ACHC Resolution |
| L-Tartaric Acid | rac-trans-1,2-Diaminocyclohexane[1] | Yield: Excellent Enantiomeric Excess (ee): >99%[1] | High: Tartaric acid is a cost-effective and highly effective resolving agent for cyclic amines. The dicarboxylic acid functionality can form strong, crystalline salts. |
| (R)-Mandelic Acid | rac-cis/trans-3-Aminocyclohexanol[2] | Yield: Good Diastereomeric Purity: High, single enantiomer isolated[2] | High: Mandelic acid is another widely used resolving agent. Its aromatic nature can lead to favorable crystal packing interactions. |
| N-Acetyl-L-Leucine | rac-α-aminoacetals[3] | Yield: Moderate to High Diastereomeric Purity: Good | Moderate to High (Theoretical): As an N-protected amino acid, it shares structural similarities with ACHC, potentially leading to effective chiral recognition. However, direct experimental evidence for its use with cyclic β-amino acids is limited. |
In-Depth Analysis of Resolving Agents
L-Tartaric Acid: The Industry Workhorse
L-Tartaric acid is a naturally occurring, inexpensive, and readily available chiral resolving agent. Its two carboxylic acid groups and two hydroxyl groups provide multiple points of interaction for the formation of well-defined, crystalline diastereomeric salts with amines.
Mechanism of Chiral Recognition: The chiral recognition mechanism relies on the formation of a three-dimensional hydrogen-bonding network between the tartaric acid and the amino acid. The rigid structure of the cyclohexane ring in ACHC and the defined stereochemistry of tartaric acid lead to a significant difference in the crystal lattice energies of the two diastereomeric salts, which is the basis for their differential solubility.
(R)-Mandelic Acid: Aromatic Advantage
(R)-Mandelic acid offers a different mode of interaction due to the presence of a phenyl group. This can facilitate π-π stacking interactions within the crystal lattice, in addition to hydrogen bonding and ionic interactions.
Mechanism of Chiral Recognition: The chiral discrimination with mandelic acid arises from a combination of steric hindrance and specific intermolecular interactions. The bulky phenyl group of mandelic acid interacts differently with the two enantiomers of the cyclic amino acid, leading to the formation of diastereomeric salts with distinct crystal packing and solubility.
N-Acetyl-L-Leucine: A Structurally Analogous Candidate
N-Acetyl-L-leucine presents an intriguing possibility as a resolving agent for ACHC due to its structural similarity as a protected amino acid. The amide linkage and the chiral leucine backbone could offer specific points of interaction for effective chiral recognition.
Mechanism of Chiral Recognition: The potential for chiral resolution with N-acetyl-L-leucine would rely on the formation of diastereomeric salts through ionic interactions between the carboxylic acid of N-acetyl-L-leucine and the amino group of ACHC. Hydrogen bonding involving the acetyl group and the amino acid backbone would also play a crucial role in stabilizing the crystal structure of one diastereomer over the other. While direct experimental data for ACHC is lacking, its successful application in resolving other amino compounds suggests it is a viable candidate for screening.[3]
Experimental Protocols
The following protocols are based on successful resolutions of compounds structurally analogous to ACHC and can serve as a robust starting point for the optimization of the chiral resolution of ACHC.
Protocol 1: Resolution of a Racemic Cyclic Amine with L-Tartaric Acid
This protocol is adapted from the successful resolution of rac-trans-1,2-diaminocyclohexane.[1]
Step 1: Salt Formation
-
Dissolve one equivalent of racemic ACHC in a suitable solvent (e.g., methanol, ethanol, or water).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-tartaric acid in the minimum amount of the same hot solvent. The use of substoichiometric amounts of the resolving agent can sometimes lead to higher optical purity in the first crop of crystals.
-
Slowly add the hot L-tartaric acid solution to the ACHC solution with stirring.
Step 2: Crystallization
-
Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals.
-
Further cool the mixture in an ice bath or refrigerate overnight to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the crystalline diastereomeric salt in water.
-
Add a stoichiometric amount of a suitable base (e.g., NaOH or NaHCO₃) to neutralize the tartaric acid and liberate the free amine.
-
Extract the liberated enantiomerically enriched ACHC with a suitable organic solvent or isolate by ion-exchange chromatography.
Step 4: Determination of Enantiomeric Purity
-
Analyze the enantiomeric excess (ee) of the recovered ACHC using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizing the Workflow
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of ACHC via diastereomeric salt formation.
Conclusion
The chiral resolution of cis-3-aminocyclohexanecarboxylic acid is a critical step for its application in pharmaceutical development. While direct comparative data for ACHC is not abundant in the literature, a thorough analysis of the resolution of its close structural analogs provides a strong foundation for selecting an effective resolving agent.
-
L-Tartaric acid and (R)-Mandelic acid stand out as highly promising candidates, with a proven track record for resolving similar cyclic amino compounds, offering the potential for high yield and excellent enantiomeric purity.
-
N-Acetyl-L-Leucine represents a more novel, yet structurally rational, choice that warrants investigation, particularly if common resolving agents prove to be suboptimal.
Successful chiral resolution is often an iterative process of screening different resolving agents and optimizing crystallization conditions such as solvent, temperature, and stoichiometry. The protocols and comparative data presented in this guide are intended to provide a scientifically grounded starting point for the efficient and successful resolution of racemic ACHC.
References
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- Yusuf, H., et al. A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. 2020.
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A Structural Showdown: Dissecting the 12-Helix and 14-Helix in β-Peptide Foldamers
A Senior Application Scientist's Guide to Conformation, Characterization, and Design
In the burgeoning field of foldamers, β-peptides stand out for their remarkable ability to form stable, predictable secondary structures resistant to proteolytic degradation.[1][2][3] This inherent stability makes them exceptional candidates for mimicking bioactive peptide conformations, designing novel protein-protein interaction inhibitors, and developing advanced biomaterials.[4] Among the diverse helical structures adopted by β-peptides, the 12-helix and 14-helix are two of the most extensively studied and utilized scaffolds.[1][2]
This guide provides a comprehensive structural comparison of the 12-helix and 14-helix, delving into the subtle yet critical differences in their hydrogen-bonding patterns, conformational requirements, and resulting geometries. We will explore the causal relationships between β-amino acid structure and helical preference, detail the experimental protocols necessary for their characterization, and provide insights into how these structural distinctions guide the rational design of functional β-peptide molecules.
The Architectural Blueprint: Defining Helical Structures
Unlike α-peptides, the longer, more flexible backbone of β-peptides allows for a greater variety of hydrogen-bonding patterns, leading to a rich diversity of helical folds.[3][5] These helices are named according to the number of atoms in the ring closed by a backbone hydrogen bond.[6]
The 12-Helix: An α-Helix Analogue
The 12-helix is characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3 (C=O(i)···H-N(i+3)).[7][8] This interaction forms a 12-membered ring.
A particularly compelling feature of the 12-helix is that its internal hydrogen bond orientation and resulting macrodipole are analogous to those of the 3₁₀-helix and the canonical α-helix found in proteins.[7][8] This structural mimicry makes the 12-helix an invaluable scaffold for recapitulating the surfaces of α-helical domains involved in biological recognition.
However, the 12-helix is not an intrinsically favorable conformation for β-peptides composed of common acyclic β³-amino acids.[7] Its formation is strongly promoted by the incorporation of cyclic β-amino acid residues that introduce conformational constraints. Specifically, residues containing a five-membered ring, such as trans-2-aminocyclopentanecarboxylic acid (ACPC), pre-organize the backbone torsion angles to favor the tight turn of the 12-helix.[7][8][9]
The 14-Helix: A β-Peptide Signature
The 14-helix is the most commonly observed secondary structure for oligomers of acyclic β³-amino acids.[5] It is defined by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i-2 (or, viewed in the other direction, C=O(i)···H-N(i+2)), which closes a 14-membered ring.[6][10]
Unlike the 12-helix, the 14-helix is readily adopted by β-peptides made of acyclic residues, particularly β³-amino acids, and its stability can be further enhanced by residues with six-membered ring constraints.[6] A key structural feature of the 14-helix is its periodicity of approximately three residues per turn.[11] This arrangement projects the side chains of residues i, i+3, i+6, etc., along one face of the helix, creating a well-defined longitudinal stripe.[6][11] This unique side-chain topology is highly advantageous for designing specific molecular recognition surfaces. Furthermore, 14-helices composed of β³-amino acids derived from L-α-amino acids are typically left-handed, with a helix macrodipole that is oriented opposite to that of a standard right-handed α-helix.[5][12]
At a Glance: 12-Helix vs. 14-Helix
| Feature | 12-Helix | 14-Helix |
| H-Bond Pattern | C=O(i)···H-N(i+3) | C=O(i)···H-N(i+2) |
| Ring Size | 12 atoms | 14 atoms |
| Residues per Turn | ~2.5 - 2.7 | ~3.0 |
| Promoting Residues | 5-membered ring constraints (e.g., ACPC)[7][8] | Acyclic β³-amino acids, 6-membered ring constraints[6] |
| Handedness | Typically right-handed (with common cyclic residues) | Typically left-handed (from L-α-amino acid precursors)[5][12] |
| Macrodipole | Analogous to α-helix (N-terminus positive)[7] | Opposite to α-helix (C-terminus positive)[12] |
| Side Chain Projection | Mimics α-helix surface | Aligned in a tripartite pattern along the helix face[6][11] |
Experimental Verification: From Synthesis to Structure
Accurate characterization is paramount to confirming the desired helical conformation. The workflow begins with synthesis and proceeds through spectroscopic analysis.
Foundational Step: β-Peptide Synthesis
The assembly of β-peptides is routinely accomplished via solid-phase peptide synthesis (SPPS) using Fmoc-based chemistry. This process allows for the precise incorporation of various natural and non-canonical β-amino acid monomers.[4]
Probing Secondary Structure: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, powerful tool for assessing the presence and type of secondary structure in solution. Different helical folds produce distinct CD spectra. Notably, 14-helical β-peptides often exhibit a characteristic strong positive band around 215 nm.[10]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the purified β-peptide in a suitable solvent (e.g., methanol, which is helix-stabilizing, or an aqueous buffer for biological relevance) to a final concentration of 50-200 µM. The solvent must be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrophotometer. Set the measurement range from ~260 nm down to ~190 nm. Use a quartz cuvette with a 1 mm path length.
-
Blanking: Acquire a spectrum of the solvent alone under the same conditions to serve as a baseline.
-
Data Acquisition: Acquire the spectrum of the peptide sample. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: Subtract the solvent blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.
It is crucial to recognize that the CD spectra of β-peptides can be highly sensitive to small local structural differences, and interpretation is not always as straightforward as for α-peptides.[13][14]
Atomic-Level Resolution: Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD provides a global view of the secondary structure, 2D NMR spectroscopy is the gold standard for determining the high-resolution 3D structure in solution. The key is the detection of Nuclear Overhauser Effects (NOEs), which identify protons that are close in space (< 5 Å).
The hydrogen-bonding patterns of the 12- and 14-helices give rise to distinct sets of NOEs. For a 12-helix, NOEs between the amide proton of residue i and protons on residue i-3 are characteristic. For a 14-helix, the key NOEs are between the amide proton of residue i and protons on residue i-2.
Experimental Protocol: 2D NMR for Structure Determination
-
Sample Preparation: Dissolve the β-peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., methanol-d₄ or H₂O/D₂O 9:1).
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to confirm sample integrity.
-
Acquire 2D TOCSY and COSY spectra to assign all proton resonances within each amino acid residue.
-
Acquire a 2D NOESY spectrum (with a mixing time of 100-300 ms) to identify through-space correlations between protons.
-
-
Resonance Assignment: Use the TOCSY and COSY data to perform sequential assignment of all backbone and side-chain protons.
-
NOE Analysis: Identify and quantify NOE cross-peaks. The pattern of medium-range NOEs (between residues i and i+2, i+3, i+4) is diagnostic of the helical type.
-
Structure Calculation: Use the assigned NOE distance restraints, along with dihedral angle restraints derived from coupling constants, as input for molecular dynamics-based structure calculation programs (e.g., CNS, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[15]
Conclusion: Designing with Purpose
The choice between a 12-helix and a 14-helix is a critical design decision driven by the intended application. The 12-helix offers a robust scaffold for mimicking the surfaces of protein α-helices, making it ideal for competitive inhibition strategies. In contrast, the 14-helix provides a unique and proteolytically stable architecture with a distinct tripartite side-chain arrangement, opening avenues for creating novel binding partners and functional materials that move beyond the paradigms of natural protein structures. A thorough understanding of their structural determinants and rigorous experimental characterization are the cornerstones of harnessing the full potential of these fascinating molecular architectures.
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Design and synthesis of beta-peptides with biological activity. PubMed, [Link]
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Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. PubMed, [Link]
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Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications, [Link]
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Circular dichroism of beta turns in peptides and proteins. PubMed, [Link]
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Circular dichroism spectra of β-peptides: sensitivity to molecular structure and effects of motional averaging. DeepDyve, [Link]
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Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. NIH National Center for Biotechnology Information, [Link]
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Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. ACS Publications, [Link]
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Crystallographic Characterization of the α/β-Peptide 14/15-Helix. ACS Publications, [Link]
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Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. ACS Publications, [Link]
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α-Sheet secondary structure in amyloid β-peptide drives aggregation and toxicity in Alzheimer's disease. PNAS, [Link]
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What stabilizes the 3(14)-helix in beta3-peptides? A conformational analysis using molecular simulation. PubMed, [Link]
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12-Helix Folding of Cyclobutane β-Amino Acid Oligomers. ACS Publications, [Link]
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Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. NIH National Center for Biotechnology Information, [Link]
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Structural Analyses of Designed α-Helix and β-Sheet Peptide Nanofibers Using Solid-State Nuclear Magnetic Resonance and Cryo-Electron Microscopy and Introduction of Structure-Based Metal-Responsive Properties. NIH National Center for Biotechnology Information, [Link]
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A Senior Application Scientist's Guide to DFT Calculations for Conformational Studies of trans-ACHC Peptides
Introduction: The Structural Imperative of trans-ACHC Peptides
In the landscape of modern drug development and materials science, peptidomimetics and foldamers—oligomers that adopt stable, predictable secondary structures—have emerged as a frontier of intense research. Central to this field is trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), a constrained β-amino acid. Its rigid cyclohexane ring pre-organizes the peptide backbone, reliably inducing well-defined helical structures, most notably the 14-helix.[1][2] Understanding and predicting the precise conformational preferences of trans-ACHC-containing peptides is paramount, as this directly governs their biological activity, receptor binding affinity, and material properties.
While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural data, they are often resource-intensive and may only capture a single state (crystal) or an ensemble average (solution).[1][3] Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful, complementary approach. DFT allows for the detailed exploration of a molecule's potential energy surface, enabling the precise calculation of the relative stabilities of different conformers in silico.[4][5]
This guide provides a comparative analysis of DFT methodologies for the conformational study of trans-ACHC peptides. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. Our objective is to equip researchers, scientists, and drug development professionals with a field-proven framework for obtaining high-fidelity conformational insights.
The Core Challenge: Navigating the Conformational Labyrinth
The conformational landscape of any flexible molecule is a complex potential energy surface with numerous local minima, each representing a stable conformer.[6][7] The first and most critical challenge is to identify all relevant low-energy conformers. A high-accuracy DFT calculation on a single, arbitrarily chosen starting geometry is meaningless if it is not the global minimum or a key contributor to the conformational ensemble.
Therefore, a robust conformational analysis protocol is invariably a multi-step process. We begin with a broad, computationally inexpensive search to identify a pool of candidate structures, followed by high-accuracy DFT refinement to determine their precise geometries and relative energies.
Phase 1: Casting a Wide Net with Low-Cost Conformational Searching
The goal of the initial phase is to sample the vast conformational space efficiently to ensure no significant low-energy structures are missed. Using high-level DFT for this initial search is computationally prohibitive. Instead, we rely on faster, more approximate methods.
Alternative Low-Cost Methods:
-
Molecular Mechanics (MM): Utilizes classical force fields (e.g., AMBER, OPLS). While extremely fast, its accuracy can be limited for unnatural amino acids like ACHC, where parameters may not be perfectly optimized.
-
Semi-Empirical Quantum Mechanics: Methods like GFN2-xTB represent a significant step up from MM in accuracy at a manageable computational cost.[4] They are particularly well-suited for generating high-quality initial geometries for subsequent DFT refinement.
An effective workflow involves generating an initial set of diverse conformers and optimizing them with a reliable, low-cost method.
Caption: Workflow for the initial low-cost conformational search.
Phase 2: High-Fidelity DFT Refinement - A Comparative Guide
With a manageable set of candidate conformers, we proceed to high-level DFT calculations. The choice of the functional and basis set is the most critical decision in this phase and directly impacts the accuracy of the final results.[8]
The Causality of Functional Selection
DFT functionals are approximations of the electron exchange-correlation energy. They can be visualized as rungs on a "Jacob's Ladder," where each ascending rung incorporates more physical realism at an increased computational cost.[7][9] For peptide conformations, two factors are paramount:
-
Hybrid Functionals: Including a portion of exact Hartree-Fock (HF) exchange (as in hybrid and double-hybrid functionals) is crucial for accurately describing the electronic structure of peptides.
-
Dispersion Corrections: The subtle, non-covalent van der Waals interactions that stabilize peptide folds are poorly described by most older functionals. Modern dispersion corrections (like Grimme's -D3 or -D4) are absolutely essential for obtaining physically meaningful results.[10][11]
Below is a comparison of functionals commonly used for biomolecular systems, benchmarked against high-accuracy coupled-cluster methods from the literature.
| Functional | Jacob's Ladder Rung | Key Features & Insights | Relative Cost |
| B3LYP-D3(BJ) | Hybrid-GGA | The workhorse of computational chemistry. A good starting point, but can be outperformed by more modern functionals for subtle non-covalent interactions.[5][12] | Low |
| M06-2X | Meta-Hybrid-GGA | Specifically parameterized to capture non-covalent interactions. Often shows excellent performance for biomolecules, but can be sensitive to the choice of integration grid. | Medium |
| ωB97M-V | Range-Separated Hybrid | A modern combinatorial functional with excellent performance for non-covalent interactions and thermochemistry. The range-separation helps in correctly describing both short- and long-range interactions.[4] | Medium-High |
| revDSD-PBEP86-D4 | Double Hybrid | Incorporates information from virtual orbitals (akin to MP2). Offers performance approaching the "gold standard" CCSD(T) method for conformational energies, but at a significantly higher computational cost.[4] | High |
The Impact of Basis Set Selection
A basis set is the set of mathematical functions used to build the molecular orbitals.[13] The trade-off is simple: larger basis sets are more accurate but computationally more expensive.[9]
-
Split-Valence: Describes valence orbitals with more than one function (e.g., double-zeta, triple-zeta), which is a minimum requirement.
-
Polarization Functions (p, d, f): Allow orbitals to change shape, which is critical for describing chemical bonds. Denoted by (d,p) in Pople sets or P in Ahlrichs sets.
-
Diffuse Functions (+ or aug-): Add very broad functions, which are essential for describing hydrogen bonds and non-covalent interactions accurately.
| Basis Set | Zeta Level | Key Features & Insights | Use Case |
| 6-31G(d,p) | Double-Zeta | A Pople-style basis set. Decent for preliminary geometry optimizations but can be insufficient for accurate final energy calculations. | Initial DFT Optimizations |
| def2-SVP | Double-Zeta | A well-balanced and efficient basis set from the Ahlrichs family. A robust choice for geometry optimizations across the periodic table. | Robust Geometry Optimizations |
| def2-TZVP | Triple-Zeta | Provides a much more flexible description of the valence region, leading to more accurate single-point energy calculations.[14] | High-Accuracy Final Energies |
| aug-cc-pVDZ | Double-Zeta | A Dunning-style correlation-consistent basis set. The aug- prefix indicates the inclusion of diffuse functions, making it excellent for systems with important hydrogen bonds, but at a higher cost. | Final energies where H-bonds are critical |
The Role of the Environment: Solvation Models
Calculations performed in the gas phase can be a poor representation of experimental reality. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be used to account for the bulk electrostatic effects of a solvent (e.g., water, methanol) at a low computational cost, often improving the correlation with experimental data.[4][7]
A Self-Validating, Field-Proven Protocol
Based on the principles above, we can construct a robust, multi-level workflow. This protocol is self-validating because the initial low-level optimization is refined by a higher-level, more accurate method, providing confidence in the final conformational energies.
Step-by-Step Experimental Protocol
Objective: To determine the relative conformational energies of a trans-ACHC dipeptide.
-
Initial Structure Generation: Build the trans-ACHC dipeptide using a molecular editor. Ensure correct stereochemistry.
-
Conformational Search:
-
Perform a conformational search using the GFN2-xTB semi-empirical method.
-
Retain all unique conformers within a 5 kcal/mol energy window of the identified global minimum.
-
-
DFT Geometry Optimization:
-
For each retained conformer, perform a full geometry optimization.
-
Method: B3LYP-D3(BJ) functional.
-
Basis Set: def2-SVP .
-
Software Keyword Example (ORCA): ! B3LYP D3BJ def2-SVP Opt
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (! Freq) for each optimized structure.
-
Validation: Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies). This step also yields the Gibbs Free Energy corrections.
-
-
High-Accuracy Single-Point Energy Refinement:
-
Using the optimized geometries from Step 3, perform a single-point energy calculation with a more accurate method.
-
Method: ωB97M-V functional.
-
Basis Set: def2-TZVP .
-
Solvation: Include an implicit solvent model (e.g., CPCM(Methanol)).
-
Software Keyword Example (ORCA): ! wB97M-V def2-TZVP CPCM(Methanol) SinglePoint
-
-
Data Analysis:
-
Combine the Gibbs Free Energy corrections from Step 4 with the electronic energies from Step 5 to obtain the final Gibbs Free Energies for each conformer.
-
Calculate the relative energies (ΔG) of all conformers with respect to the global minimum.
-
If desired, calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to estimate their relative abundance in solution.
-
Caption: A validated multi-level DFT workflow for conformational analysis.
Conclusion: From Calculation to Insight
The conformational analysis of trans-ACHC peptides via DFT is a powerful tool for rational design in drug discovery and materials science. This guide has demonstrated that achieving accurate and trustworthy results does not hinge on a single "magic bullet" functional, but rather on a logical, multi-step protocol. By beginning with a broad, low-cost search and systematically refining the results with higher levels of theory that properly account for dispersion and solvation, researchers can confidently map the potential energy landscape of these important molecules. This hierarchical approach ensures that computational resources are used efficiently, maximizing accuracy while maintaining feasibility. The insights gained from these calculations provide a direct bridge between molecular structure and macroscopic function, accelerating the development of novel therapeutics and advanced materials.
References
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-
A comparison of three DFT exchange-correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. Journal of Chemical Physics. [Link]
-
Toward Reliable Conformational Energies of Amino Acids and Dipeptides: The DipCONFS Benchmark and DipCONL Datasets. Journal of Chemical Theory and Computation. [Link]
-
Benchmarking DFT and TD-DFT Functionals for the Ground and Excited States of Hydrogen-Rich Peptide Radicals. Journal of Chemical Theory and Computation. [Link]
-
Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Gellman, S. H., et al. University of Wisconsin–Madison. [Link]
-
Benchmarking DFT and TD-DFT Functionals for the Ground and Excited States of Hydrogen-Rich Peptide Radicals. ResearchGate. [Link]
-
Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ACS Publications. [Link]
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What DFT-functional/basis set would you suggest for calculating vibrational frequencies of small (up to 10 atoms) RADICAL species? ResearchGate. [Link]
-
Exploring the Impact of Protein Chain Selection in Binding Energy Calculations with DFT. ChemistryOpen. [Link]
-
Asymmetric Synthesis of a New Helix-Forming β-Amino Acid: trans-4-Aminopiperidine-3-carboxylic Acid. ResearchGate. [Link]
-
How to choose a basis set in DFT calculations. YouTube. [Link]
-
An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. National Center for Biotechnology Information. [Link]
-
A conformational study of N-acetyl glucosamine derivatives utilizing residual dipolar couplings. Journal of Magnetic Resonance. [Link]
-
How to choose a functional and basis set for your DFT calculation. YouTube. [Link]
-
Which Basis Set and Functional to use when? Reddit. [Link]
-
Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures. National Institutes of Health. [Link]
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. [Link]
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. [Link]
-
Chemical structure of peptide fragments in trans (A) and (C) and cis conformation. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Routes of (1R,2R)-2-Aminocyclohexanecarboxylic Acid
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid is a chiral cyclic β-amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its constrained cyclic structure and defined stereochemistry are pivotal in the design of peptidomimetics, enzyme inhibitors, and other pharmacologically active molecules. The precise spatial arrangement of the amine and carboxylic acid functional groups dictates its biological activity, making stereoselective synthesis a critical aspect of its application. This guide provides a comparative analysis of the three predominant synthetic strategies for obtaining enantiomerically pure (1R,2R)-2-aminocyclohexanecarboxylic acid: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Diastereoselective Conjugate Addition. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Enzymatic Kinetic Resolution of Racemic cis-2-Aminocyclohexanecarboxylate
Enzymatic kinetic resolution is a powerful and environmentally benign method that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This approach is particularly attractive due to its mild reaction conditions and high enantiomeric purity of the products. The most common strategy involves the use of lipases, such as Candida antarctica lipase B (CAL-B), to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.
Causality Behind Experimental Choices
The choice of CAL-B is predicated on its well-documented high enantioselectivity (E > 200) for the hydrolysis of a wide range of esters, including cyclic β-amino esters[1][2]. The kinetic resolution is based on the differential rate of hydrolysis of the two enantiomers. The enzyme's active site preferentially accommodates one enantiomer, leading to its rapid conversion to the carboxylic acid, while the other enantiomer remains as the unreacted ester. The use of an organic solvent like tert-butyl methyl ether (tBuOMe) is strategic as it can enhance enzyme stability and activity, while also facilitating the separation of the resulting carboxylic acid (product) and the unreacted ester (starting material for the other enantiomer)[1].
Experimental Protocol: CAL-B Catalyzed Hydrolysis of Ethyl cis-2-Aminocyclohexanecarboxylate[1]
Materials:
-
Racemic ethyl cis-2-aminocyclohexanecarboxylate
-
Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
tert-Butyl methyl ether (tBuOMe)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 100 mg of racemic ethyl cis-2-aminocyclohexanecarboxylate in 15 mL of tBuOMe.
-
Add 30 mg/mL of immobilized CAL-B to the solution (substrate to enzyme ratio of approximately 1:4.5 by weight).
-
Add 0.5 equivalents of distilled water to initiate the hydrolysis.
-
Stir the reaction mixture at 65°C and monitor the reaction progress by a suitable chromatographic method (e.g., GC or HPLC) to determine the enantiomeric excess (ee) of the substrate and product.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the filtered enzyme with EtOAc. The combined filtrate contains the unreacted (1R,2S)-ethyl 2-aminocyclohexanecarboxylate.
-
To isolate the product, wash the filtered enzyme with hot distilled water.
-
Evaporate the aqueous filtrate to yield the crystalline (1S,2R)-2-aminocyclohexanecarboxylic acid.
-
The unreacted ester from the organic filtrate can be isolated by evaporation of the solvent and can be subjected to further hydrolysis to obtain the other enantiomer.
Data Presentation
| Parameter | Enzymatic Kinetic Resolution |
| Starting Material | Racemic ethyl cis-2-aminocyclohexanecarboxylate |
| Key Reagent | Candida antarctica lipase B (CAL-B) |
| Yield | ~47% for (1S,2R)-acid and ~48% for (1R,2S)-ester |
| Enantiomeric Excess (ee) | >99% for the acid, >99% for the unreacted ester |
| Diastereomeric Excess (de) | Not applicable (starts from a single diastereomer) |
| Reaction Conditions | 65°C in tBuOMe |
| Advantages | High enantioselectivity, mild conditions, "green" method |
| Disadvantages | Maximum theoretical yield of 50% for each enantiomer, requires separation of product and unreacted starting material |
Workflow Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Asymmetric Hydrogenation of a Prochiral Enamide
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. This approach involves the use of a chiral transition metal catalyst to stereoselectively add hydrogen to a prochiral unsaturated substrate. For the synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid, a common precursor is a 2-(N-acylamino)cyclohex-1-enecarboxylic acid derivative.
Causality Behind Experimental Choices
The selection of a ruthenium(II) catalyst bearing a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is based on its proven success in the highly enantioselective hydrogenation of a wide variety of unsaturated substrates, including enamides[3][4][5]. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the double bond, thereby establishing the desired stereocenters with high fidelity. The use of an acid additive like aqueous HBF₄ can enhance the catalytic activity and selectivity[3]. Methanol is often chosen as the solvent due to its ability to dissolve both the substrate and the catalyst, and its compatibility with the hydrogenation conditions. This method is particularly well-suited for large-scale industrial synthesis due to its high efficiency and turnover numbers[3].
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-(N-benzoylamino)cyclohex-1-enecarboxylate[3][6]
Materials:
-
Methyl 2-(N-benzoylamino)cyclohex-1-enecarboxylate
-
Ru(OAc)₂[(R)-BINAP] (or a similar chiral Ru(II) catalyst)
-
Aqueous HBF₄
-
Methanol (degassed)
-
High-pressure autoclave or Parr hydrogenator
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (if not commercially available): The Ru(OAc)₂[(R)-BINAP] catalyst can be prepared from [Ru(cod)Cl₂]n, (R)-BINAP, and sodium acetate.
-
In a nitrogen-filled glovebox or under an inert atmosphere, charge a high-pressure autoclave with methyl 2-(N-benzoylamino)cyclohex-1-enecarboxylate and the Ru(OAc)₂[(R)-BINAP] catalyst (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1).
-
Add degassed methanol as the solvent.
-
Add a catalytic amount of aqueous HBF₄.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 20-50°C) until the reaction is complete (monitored by HPLC or GC).
-
Carefully vent the autoclave and purge with nitrogen.
-
The crude product, methyl (1R,2R)-2-(N-benzoylamino)cyclohexanecarboxylate, can be purified by crystallization or chromatography.
-
Subsequent hydrolysis of the ester and amide groups yields (1R,2R)-2-aminocyclohexanecarboxylic acid.
Data Presentation
| Parameter | Asymmetric Hydrogenation |
| Starting Material | Methyl 2-(N-benzoylamino)cyclohex-1-enecarboxylate |
| Key Reagent | Ru(II)-BINAP catalyst, H₂ |
| Yield | >95% |
| Enantiomeric Excess (ee) | >99% |
| Diastereomeric Excess (de) | >99% |
| Reaction Conditions | 20-50°C, 10-100 atm H₂ in Methanol |
| Advantages | High yield and stereoselectivity, atom-economical, scalable |
| Disadvantages | Requires high-pressure equipment, catalyst can be expensive |
Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation.
Diastereoselective Conjugate Addition of a Chiral Lithium Amide
This elegant approach establishes the desired stereochemistry through a highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. The chiral auxiliary on the nitrogen atom directs the addition to one face of theMichael acceptor, leading to the formation of a β-amino ester with high diastereomeric purity. Subsequent removal of the chiral auxiliary provides the target enantiomerically enriched amino acid.
Causality Behind Experimental Choices
The use of a chiral lithium amide, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, is the cornerstone of this strategy[6][7][8]. The rigid, sterically demanding structure of this amide, when deprotonated with n-butyllithium, forms a chiral nucleophile that exhibits high facial selectivity in its addition to α,β-unsaturated esters. The reaction is conducted at very low temperatures (-78°C) to enhance the kinetic control and maximize diastereoselectivity. Tetrahydrofuran (THF) is a suitable aprotic solvent that effectively solvates the lithium amide. The subsequent hydrogenolysis step to remove the benzyl and α-methylbenzyl groups is a standard and clean method for deprotection, typically employing palladium on carbon as the catalyst[6].
Experimental Protocol: Conjugate Addition to Methyl 1-Cyclohexene-1-carboxylate[7]
Materials:
-
(R)-N-benzyl-N-(α-methylbenzyl)amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl 1-cyclohexene-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Formation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve (R)-N-benzyl-N-(α-methylbenzyl)amine (1.6 equivalents) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.55 equivalents) dropwise via syringe, maintaining the temperature below -65°C. Stir the resulting solution for 30 minutes at -78°C.
-
Conjugate Addition: To the freshly prepared lithium amide solution, add a solution of methyl 1-cyclohexene-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl (1R,2R)-2-[N-benzyl-N-(α-methylbenzyl)amino]cyclohexanecarboxylate, can be purified by column chromatography.
-
Deprotection: Dissolve the purified β-amino ester in methanol and add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a Parr shaker or a balloon of hydrogen) until the deprotection is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the methyl ester of (1R,2R)-2-aminocyclohexanecarboxylic acid.
-
Subsequent hydrolysis of the ester yields the final product.
Data Presentation
| Parameter | Diastereoselective Conjugate Addition |
| Starting Material | Methyl 1-cyclohexene-1-carboxylate, (R)-N-benzyl-N-(α-methylbenzyl)amine |
| Key Reagent | n-Butyllithium, Pd/C, H₂ |
| Yield | Good to excellent for the conjugate addition step |
| Enantiomeric Excess (ee) | >98% (after removal of chiral auxiliary) |
| Diastereomeric Excess (de) | >99% for the conjugate addition product |
| Reaction Conditions | -78°C for addition, room temperature for hydrogenolysis |
| Advantages | High diastereoselectivity, predictable stereochemical outcome |
| Disadvantages | Requires stoichiometric amounts of a chiral auxiliary, cryogenic conditions, multi-step process |
Workflow Diagram
Caption: Workflow for Diastereoselective Conjugate Addition.
Conclusion
The synthesis of enantiomerically pure (1R,2R)-2-aminocyclohexanecarboxylic acid can be effectively achieved through several distinct and robust methodologies. The choice of the optimal route depends on the specific requirements of the research, including scale, cost, available equipment, and environmental considerations.
-
Enzymatic Kinetic Resolution offers an environmentally friendly and highly enantioselective method, ideal for smaller scale synthesis where high purity is paramount, though it is limited by a 50% theoretical yield for the desired enantiomer from the racemate.
-
Asymmetric Hydrogenation stands out as a highly efficient, atom-economical, and scalable route, making it the preferred choice for industrial and large-scale production where high throughput and yield are critical.
-
Diastereoselective Conjugate Addition provides a powerful and predictable method for establishing the desired stereochemistry, offering excellent stereocontrol, although it requires stoichiometric amounts of a chiral auxiliary and cryogenic conditions, making it more suitable for laboratory-scale synthesis where precise stereochemical control is the primary objective.
By understanding the principles, advantages, and limitations of each approach, researchers can make an informed decision to best suit their synthetic goals in the pursuit of novel therapeutics and advanced chemical entities.
References
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). LITHIUM AMIDES AS HOMOCHIRAL AMMONIA EQUIVALENTS FOR CONJUGATE ADDITIONS TO α,β-UNSATURATED ESTERS: ASYMMETRIC SYNTHESIS OF. Organic Syntheses, 87, 143. [Link]
-
Shahmohammadi, S., Faragó, T., Palkó, M., & Forró, E. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. International Journal of Molecular Sciences, 23(8), 4415. [Link]
-
García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic acylation of racemic primary amines: a practical method for the preparation of chiral amines. Chemical Reviews, 105(1), 313-354. [Link]
-
Kajiwara, T., Konishi, T., & Yamano, M. (2012). Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino) cyclohexanecarboxylic acid derivatives. Catalysis Science & Technology, 2(10), 2146-2152. [Link]
-
O'Brien, P. (2002). Asymmetric synthesis of chiral lithium amides. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457. [Link]
-
Noyori, R., & Takaya, H. (1990). Asymmetric hydrogenation. Accounts of Chemical Research, 23(10), 345-350. [Link]
-
Davies, S. G., & Smith, A. D. (2005). The conjugate addition of enantiomerically pure lithium amides as homochiral ammonia equivalents. Tetrahedron: Asymmetry, 16(17), 2833-2869. [Link]
-
Forró, E., & Fülöp, F. (2003). Highly enantioselective resolution of cis-and trans-β-aminocyclohexanecarboxylic acid esters with Candida antarctica lipase B. Tetrahedron: Asymmetry, 14(21), 3231-3235. [Link]
-
Davies, S. G., Fletcher, A. M., Kruchinin, D., Roberts, P. M., & Thomson, J. E. (2011). Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl) amide: application to the asymmetric synthesis of (R)-(-)-angustureine. Organic letters, 13(10), 2544-2547. [Link]
-
O'Hagan, D. (2000). The polyketide metabolites. Natural product reports, 17(5), 435-473. [Link]
-
H.-U. Blaser, F. Spindler, in: M. Beller, C. Bolm (Eds.), Transition Metals for Organic Synthesis, Wiley-VCH, Weinheim, 2004, vol. 2, p. 3. [Link]
Sources
- 1. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric catalytic hydrogenation for large scale preparation of optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide: application to the asymmetric synthesis of (R)-(-)-angustureine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Conformational Constraint: Proline Analogues vs. (1R,2R)-2-Aminocyclohexanecarboxylic Acid in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the pursuit of potent and stable peptide-based therapeutics, controlling the three-dimensional structure is paramount. The inherent flexibility of linear peptides often leads to reduced receptor affinity and susceptibility to enzymatic degradation. This guide provides an in-depth comparison of two powerful strategies to enforce conformational rigidity: the incorporation of Proline Analogues to refine a natural constraint, and the use of (1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC) , a β-amino acid that introduces a fundamentally new backbone geometry. We will explore the distinct structural consequences of each approach, present experimental data on their effects, and provide detailed protocols for their application, enabling researchers to make informed strategic decisions in peptidomimetic design.
Introduction: The Quest for Conformational Control in Peptides
Peptides are exceptional drug candidates due to their high specificity and potency, arising from a vast chemical space that allows for precise interactions with biological targets.[1] However, their therapeutic potential is often hampered by two major liabilities: low metabolic stability due to proteolysis and poor binding affinity resulting from high conformational flexibility.[1][2][3] Constraining a peptide into its bioactive conformation can overcome these limitations by reducing the entropic penalty of binding and shielding cleavage sites from proteases.
The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design.[4][5] This guide focuses on a critical choice facing the peptide chemist:
-
Proline Analogues: Do you modify the archetypal rigidifier, proline, to fine-tune local structure and stability?
-
(1R,2R)-ACHC: Or do you introduce a β-amino acid to create a completely new, highly predictable, and stable secondary structure, a class of molecules known as "foldamers"?[6][7]
Understanding the profound structural differences imparted by these two classes of building blocks is essential for the rational design of next-generation peptide drugs.
The Proline Paradigm: Nature's Rigidifier
Proline is unique among the 20 proteinogenic amino acids. Its side chain loops back to form a five-membered pyrrolidine ring with its own backbone amide nitrogen.[8] This cyclic structure has two key consequences:
-
Backbone Rigidity: It locks the backbone dihedral angle phi (φ) at approximately -60°, drastically reducing the conformational freedom of the peptide chain.[9]
-
Cis/Trans Isomerism: The energy difference between the cis and trans conformations of the peptide bond preceding proline is unusually small, allowing a significant population of the cis isomer, which is crucial for forming specific turns in protein structures, particularly the Type VI β-turn.[10][11]
Proline acts as a natural "structure-breaker" for α-helices and β-sheets but is a powerful inducer of turns and polyproline II (PPII) helices.
Part I: Proline Analogues - Refining the Constraint
Proline analogues leverage the fundamental properties of the proline ring and introduce specific modifications to further control its conformation and the surrounding peptide backbone.[8][12]
Mechanism and Key Examples
The primary mechanism involves introducing steric or electronic biases to the pyrrolidine ring, which in turn influences ring pucker, the cis/trans amide bond equilibrium, and the adjacent ψ dihedral angle.
-
Fluorinated Prolines (e.g., 4(S)-FPro, 4(R)-FPro): These are among the most powerful and widely studied analogues. The high electronegativity of fluorine exerts a stereoelectronic "gauche effect." In 4(S)-fluoroproline , this effect strongly favors a Cγ-endo ring pucker, which pre-organizes the peptide for a more stable PPII helix. Conversely, 4(R)-fluoroproline favors a Cγ-exo pucker. This subtle atomic substitution provides a powerful tool to stabilize or destabilize local secondary structures.[13][14][15]
-
Azaproline: Replacing the α-carbon of proline with a nitrogen atom dramatically alters the electronic properties of the preceding peptide bond. Lone-pair repulsion between the α-nitrogen and the preceding carbonyl oxygen strongly favors the cis-amide conformation, making azaproline an exceptional tool for inducing Type VI β-turns.[10]
-
Sterically Bulky Analogues (e.g., α-Methylproline): Adding a methyl group to the α-carbon introduces steric hindrance that can stabilize specific turn conformations, such as the βI-turn, over others.[9]
Impact on Peptide Properties
The incorporation of proline analogues can lead to significant improvements in a peptide's profile:
-
Enhanced Stability: By rigidifying the structure, analogues can increase both thermal stability and resistance to proteolytic enzymes.[4]
-
Modulated Bioactivity: The precise conformational control offered by analogues like fluoroproline can fine-tune binding affinity for a target receptor, sometimes revealing the optimal geometry for interaction.[14]
-
Structural Probes: Fluorinated prolines can be used as ¹⁹F NMR reporters to study peptide conformation and dynamics in solution, providing valuable insights that are difficult to obtain with standard proton NMR.[13][14][15][16]
Part II: (1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHC) - A New Foldamer Paradigm
Unlike proline analogues, which modify the existing α-amino acid framework, β-amino acids like ACHC introduce an extra carbon atom into the peptide backbone. This seemingly small change has profound and powerful consequences for peptide structure.[3]
Mechanism and Induced Secondary Structure
(1R,2R)-ACHC is a cyclic β-amino acid where the amino and carboxylic acid groups are in a trans configuration on a cyclohexane chair. This pre-organized structure acts as a potent nucleator of a specific, highly stable secondary structure: the 14-helix .
-
The 14-Helix: This is a robust helical structure defined by a repeating pattern of 14-membered hydrogen-bonded rings.[17] Each C=O group forms a hydrogen bond with the N-H group of the second residue toward the N-terminus (i → i-2). This is fundamentally different from the α-helix found in proteins, which is defined by 13-membered (i → i-4) hydrogen bonds.[18] Homooligomers of trans-ACHC readily and cooperatively fold into this stable helical conformation, even in short sequences.[17]
The stereochemistry is critical. The diastereomer, (1R,2S)-cis-ACHC, does not induce a helical fold; instead, it favors extended conformations, highlighting the power of stereochemical control in foldamer design.[18]
Impact on Peptide Properties
The use of ACHC and other cyclic β-amino acids offers transformative advantages:
-
Exceptional Proteolytic Resistance: The β-peptide backbone is not a substrate for the vast majority of proteases, which are evolved to recognize and cleave α-peptide bonds. This imparts outstanding in vivo stability.[3][19]
-
Predictable and Stable Structures: The strong intrinsic propensity of trans-ACHC to form a 14-helix allows for the design of highly predictable and rigid scaffolds (foldamers) that can be used to mimic protein secondary structures.[6][7]
-
Novel Biological Activities: By presenting side chains from a novel and stable backbone, β-peptides can interact with biological targets in ways that α-peptides cannot, leading to the discovery of compounds with unique activities, such as antimicrobial agents.
Head-to-Head Comparison: A Strategic Choice for Peptide Design
The choice between a proline analogue and ACHC is not about which is "better," but which is the right tool for the specific design goal.
| Feature | Proline Analogues | (1R,2R)-2-Aminocyclohexanecarboxylic Acid (ACHC) |
| Backbone Type | α-Peptide | β-Peptide |
| Primary Mechanism | Fine-tunes local conformation via steric/electronic effects on the pyrrolidine ring. | Introduces a new backbone geometry, pre-organized for a specific fold. |
| Induced Secondary Structure | Stabilizes native-like structures: β-turns (Type VI), Polyproline II helices.[9][10] | Induces a novel, non-native structure: the 14-helix.[17] |
| Mimicry Goal | Excellent for mimicking natural proline-containing turns and motifs.[20] | Excellent for creating rigid scaffolds to mimic larger helical domains (protein surface mimicry). |
| Proteolytic Stability | Moderate improvement by increasing local rigidity. | Exceptional stability due to non-natural β-backbone.[3] |
| Synthetic Accessibility | Many analogues are commercially available or accessible via established synthetic routes. | Requires specific multi-step synthesis but is well-documented.[21] |
| Typical Application | Fine-tuning receptor affinity, stabilizing known turn regions, metabolic stabilization. | Creating highly stable helical peptides, antimicrobial agents, protein-protein interaction inhibitors. |
Making the Right Choice: A Causal Framework
-
To mimic a known β-turn involved in receptor recognition: A proline analogue, especially one like azaproline that strongly induces a specific turn type, is the superior choice. It maintains the α-peptide backbone and provides a closer structural mimic to the native ligand.
-
To create a highly stable peptide resistant to all proteolysis for in vivo applications: ACHC is the clear winner. The β-amino acid backbone provides a fundamental defense against enzymatic degradation that is far more robust than the localized protection offered by an α-amino acid analogue.[3]
-
To design a novel inhibitor for a protein-protein interaction mediated by an α-helix: ACHC and other β-amino acids provide a rigid, helical scaffold (a "foldamer") onto which side chains can be appended to mimic the "hot-spot" residues of the native α-helix.
-
To subtly increase the stability or binding affinity of an existing peptide lead: A fluoroproline analogue can introduce a stabilizing conformational bias without drastically altering the overall structure, making it ideal for lead optimization.[14]
Experimental Workflows & Protocols
The successful application of these building blocks requires robust chemical and analytical methods.
General Workflow for Modified Peptide Synthesis and Analysis
Caption: General workflow for the design, synthesis, and analysis of peptides containing non-natural amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol describes a standard manual Fmoc-based SPPS procedure. Special considerations for proline analogues and ACHC are noted.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (natural and modified)
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU for hindered couplings.
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of HCTU in DMF. b. Add 8 eq of DIPEA to the vial, mix for 1 minute to activate, and immediately add to the resin. c. Agitate the reaction vessel for 1-2 hours at room temperature. d. Expertise Note: For sterically hindered residues like α-methylproline or ACHC, coupling can be sluggish.[22][23] It is advisable to double-couple (repeat step 3) or use a more powerful coupling agent like COMU. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding it to a 50-fold excess of cold diethyl ether.
-
Purification and Verification: Pellet the crude peptide by centrifugation, wash with ether, and dry. Purify the peptide by reverse-phase HPLC and verify its mass by ESI-MS.[22]
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique to assess the secondary structure of peptides in solution.[24][25] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[26]
Materials:
-
Purified peptide ( >95% purity)
-
Appropriate solvent (e.g., phosphate buffer, methanol, trifluoroethanol (TFE))
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Methodology:
-
Sample Preparation: a. Prepare a stock solution of the peptide and determine its precise concentration (e.g., by UV absorbance if Trp/Tyr are present, or by weight). b. Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL (typically 50-100 μM).[27] The solvent must be transparent in the far-UV region (e.g., 10 mM phosphate buffer). c. Expertise Note: TFE is a helix-inducing co-solvent. Analyzing structure as a function of TFE concentration can reveal the intrinsic propensity of a peptide to form a helical structure.[28]
-
Instrument Setup: Purge the instrument with nitrogen gas for at least 30 minutes. Set the acquisition parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1 nm
-
Bandwidth: 1-2 nm
-
Scan Speed: 50 nm/min
-
Averages: 3-5 scans
-
-
Data Acquisition: a. Record a baseline spectrum of the solvent/buffer in the cuvette. b. Record the spectrum of the peptide sample. c. Subtract the baseline from the sample spectrum to obtain the final CD spectrum.
-
Data Analysis: a. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. b. Interpret the Spectra:
- α-Helix: Strong positive band at ~192 nm and two strong negative bands at ~208 nm and ~222 nm.[26]
- β-Sheet: Negative band around 215-220 nm and a positive band around 195 nm.[29]
- Random Coil: Strong negative band around 198 nm.[27]
- 14-Helix (β-peptide): Often shows a strong minimum around 215 nm and a maximum around 195 nm, but the signature can be highly distinct from α-peptide structures.[17]
Conclusion and Future Outlook
The strategic incorporation of non-natural amino acids is a proven method for transforming peptides into viable drug candidates. Proline analogues and cyclic β-amino acids like (1R,2R)-ACHC represent two distinct and powerful philosophies of conformational constraint.
-
Proline analogues are tools of refinement, allowing chemists to subtly manipulate native-like structures to enhance stability and affinity. They are ideal for optimizing peptides that already contain proline or require a specific β-turn geometry.
-
(1R,2R)-ACHC is a tool of reconstruction, enabling the de novo design of peptides with novel, highly predictable, and exceptionally stable helical backbones. It is the superior choice when the primary goal is to maximize proteolytic resistance or to build rigid scaffolds for mimicking protein surfaces.
The future of the field lies in combining these strategies, creating complex architectures such as multi-cyclic peptides and heterogeneous foldamers that incorporate both α- and β-amino acids.[1][30] By understanding the fundamental principles outlined in this guide, researchers can better harness these chemical tools to engineer the next generation of highly potent and durable peptide therapeutics.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
- Creative Proteomics. CD-Based Peptide Secondary Structure Analysis.
- Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.
- CD Formulation. Circular Dichroism (CD) Spectroscopy Technology.
- JPT Peptide Technologies. Unnatural amino acids.
- van Hest, J. C. M., & Tirrell, D. A. (2001). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews, 30(2), 61-69.
- Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(4), 255-263.
- ResearchGate. Secondary structure analysis by circular dichroism (CD) spectroscopy.
- Impey, S. D., et al. (2009). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 74(1), 223-231.
- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
- ResearchGate. Conformational properties of constrained proline analogues and their application in nanobiology.
- Sigma-Aldrich. Proline Derivatives and Analogs.
- Martos-Maldonado, M. C., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(16), 4945.
- ResearchGate. Fluorine NMR study of proline-rich sequences using fluoroprolines.
- Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795-813.
- Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795-813.
- Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Angewandte Chemie International Edition, 47(31), 5765-5767.
- Urban, J., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 92.
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- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.
- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.
- Dougherty, P. G., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Chemical Communications, 54(32), 3989-4001.
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- Vinogradov, A. A., et al. (2018). Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. Molecular Cancer Therapeutics, 17(7), 1325-1334.
- Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2316.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (1R,2R)- and (1S,2S)-ACHC Enantiomers
In the landscape of drug development and peptide chemistry, the precise stereochemical identity of building blocks is not merely a matter of academic curiosity—it is a cornerstone of efficacy, safety, and regulatory compliance. The enantiomeric pair of cis-2-aminocyclohexanecarboxylic acid (ACHC), specifically the (1R,2R) and (1S,2S) isomers, represents a class of conformationally constrained β-amino acids pivotal in the design of peptidomimetics and foldamers. Distinguishing between these mirror-image molecules is a critical analytical challenge. While they share identical physical properties in a non-chiral environment, their interaction with chiral selectors and polarized light reveals their distinct three-dimensional architecture.
This technical guide provides an in-depth comparison of the spectroscopic methodologies used to differentiate (1R,2R)-ACHC and (1S,2S)-ACHC. Moving beyond a simple listing of data, we will explore the causality behind the experimental choices and outline a self-validating system for unambiguous stereochemical assignment, grounded in the powerful synergy between experimental chiroptical spectroscopy and computational chemistry.
The Foundational Challenge: Identical Achiral Spectra
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, when performed under achiral conditions, are fundamentally incapable of distinguishing between enantiomers. (1R,2R)-ACHC and (1S,2S)-ACHC will produce superimposable ¹H NMR, ¹³C NMR, and IR spectra because the spatial relationships (bond lengths, bond angles, and through-bond scalar couplings) between atoms are identical in both molecules.
For instance, the ¹H and ¹³C NMR spectra for a generic cis-2-aminocyclohexanecarboxylic acid would exhibit characteristic signals for the cyclohexane ring protons and carbons. While direct experimental data for the underivatized enantiomers is not extensively published, data for closely related derivatives, such as Fmoc-cis-2-aminocyclohexane carboxylic acid, provide a reliable proxy for the expected chemical shifts and multiplicities.[1] The complexity of the spectra arises from the fixed cis configuration, which restricts conformational flexibility and renders most ring protons and carbons chemically inequivalent.
Table 1: Representative NMR Data for a cis-2-Aminocyclohexanecarboxylic Acid Derivative (Fmoc-protected) [1]
| Nucleus | Representative Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹³C NMR | ||
| COOH | ~179.0 | Quaternary (q) |
| CH-NH | ~49.7 | Tertiary (t) |
| CH-COOH | ~47.2 | Tertiary (t) |
| Ring CH₂ | 22.3, 24.0, 25.4, 29.6 | Secondary (s) |
| ¹H NMR | ||
| CH-NH | ~2.09 | Multiplet (m) |
| CH-COOH | ~1.90 (part of m) | Multiplet (m) |
| Ring CH₂ | 0.80 - 1.90 | Complex multiplets (m) |
Note: Data is for the Fmoc-protected derivative in DMSO and serves as an illustrative example of the expected spectral regions.
Similarly, the IR spectrum reveals the presence of functional groups. The key absorptions for ACHC would include:
-
O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹
-
N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹
-
C=O stretch (acid): A strong, sharp band around 1700-1725 cm⁻¹[2][3]
-
C-H stretches (alkane): Bands just below 3000 cm⁻¹
While these techniques confirm the molecular structure of cis-ACHC, they offer no information to differentiate the (1R,2R) from the (1S,2S) form. To resolve this ambiguity, we must turn to chiroptical methods.
The Decisive Technique: Vibrational Circular Dichroism (VCD)
The definitive, non-destructive method for determining the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. Consequently, the VCD spectrum of (1R,2R)-ACHC will be a mirror image of the (1S,2S)-ACHC spectrum.
A positive band in the (1R,2R) spectrum will appear as a negative band of equal magnitude at the same frequency in the (1S,2S) spectrum, and vice versa. This perfect "mirror-image" relationship provides an unambiguous fingerprint of the absolute stereochemistry.
The Self-Validating Workflow: Combining Experiment and Computation
While obtaining a VCD spectrum is experimentally straightforward, assigning that spectrum to a specific enantiomer requires a theoretical anchor. The authoritative and industry-standard approach involves comparing the experimental VCD spectrum to a spectrum predicted from first principles using quantum chemical calculations, typically Density Functional Theory (DFT).[5][6]
This workflow constitutes a self-validating system. The IR spectrum serves as a crucial control; if the calculated IR spectrum for a proposed structure does not match the experimental IR spectrum, any agreement in the VCD spectra is likely coincidental. A correct assignment requires that the computed spectra for a chosen enantiomer (e.g., (1R,2R)-ACHC) simultaneously match both the experimental IR and VCD spectra.
Figure 1: Workflow for absolute configuration assignment using VCD.
Experimental Protocol: VCD & IR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the ACHC sample (typically 5-15 mg) in a suitable, non-absorbing deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 0.05-0.1 M. The choice of solvent is critical and should be one in which the analyte is highly soluble and which has clear windows in the IR region of interest (1000-2000 cm⁻¹).
-
Instrumentation: Utilize a commercial VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) to modulate the polarization of the IR beam.[7]
-
Data Acquisition:
-
Acquire a background spectrum of the solvent in the same sample cell.
-
Acquire the sample spectrum for an extended period (typically 4-8 hours) to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR absorption signal.
-
Simultaneously acquire the IR absorption spectrum.
-
-
Data Processing: The final VCD spectrum is presented as the difference in absorbance (ΔA = Aₗ - Aᵣ) versus wavenumber (cm⁻¹).
Computational Protocol: DFT Spectrum Prediction
-
Structure Generation: Build an initial 3D structure of one enantiomer, for example, (1R,2R)-ACHC, using molecular modeling software.
-
Conformational Search: The cyclohexane ring and the relative orientation of the amino and carboxylic acid groups allow for multiple low-energy conformations. A thorough conformational search is essential to identify all relevant structures that will contribute to the final averaged spectrum.[8]
-
Geometry Optimization & Frequency Calculation: For each identified stable conformer, perform a geometry optimization and vibrational frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or higher). This calculation yields the IR intensities and VCD rotational strengths for each vibrational mode.[6]
-
Boltzmann Averaging: Calculate the relative Gibbs free energy of each conformer to determine its population at the experimental temperature. The final predicted IR and VCD spectra are generated by summing the spectra of the individual conformers, weighted by their respective Boltzmann populations.[8]
Interpreting the Results: A Comparative Analysis
The final step is to visually and quantitatively compare the experimental spectra with the Boltzmann-averaged computed spectra for the chosen enantiomer.
Table 2: Expected Outcome of Spectroscopic Comparison
| Technique | (1R,2R)-ACHC vs. (1S,2S)-ACHC | Experimental vs. Calculated (for one enantiomer) | Causality |
| ¹H & ¹³C NMR | Identical Spectra | N/A (Achiral) | Magnetic environments are identical for enantiomers in an achiral solvent. |
| IR | Identical Spectra | Match Required. | Vibrational frequencies depend on bond strengths and atomic masses, which are identical. A match validates the computational model. |
| VCD | Mirror-Image Spectra | Match Required. | The sign of the VCD signal depends on the 3D arrangement of atoms (absolute configuration). A match confirms the stereochemical assignment. |
If the calculated spectra for (1R,2R)-ACHC match the experimental IR and VCD spectra, the sample is confidently assigned as the (1R,2R) enantiomer. If the calculated VCD spectrum is a mirror image of the experimental one (while the IR still matches), the sample is assigned as (1S,2S)-ACHC. This cross-validation provides an exceptionally high degree of confidence in the stereochemical assignment.
Conclusion
For researchers and drug development professionals working with chiral building blocks like (1R,2R)-ACHC and (1S,2S)-ACHC, relying on standard achiral spectroscopy is insufficient for complete characterization. While NMR and IR are essential for confirming the covalent structure and purity, they are blind to stereochemistry. The robust and definitive differentiation of these enantiomers is achieved through chiroptical spectroscopy, specifically VCD.
The power of VCD is fully realized when coupled with DFT calculations, forming a predictive and self-validating workflow. This combined approach allows for the unambiguous assignment of absolute configuration, a critical step in ensuring the stereochemical integrity of advanced materials and pharmaceutical agents. By understanding the principles behind this methodology, scientists can make informed analytical choices and ensure the quality and consistency of their chiral molecules.
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Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride, a key building block in pharmaceutical synthesis, requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why This PPE is Necessary
Effective safety protocols are built on a clear understanding of the risks. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
The signal word for this compound is "Warning".[1] As a solid, often in powder form, the primary routes of exposure are through the inhalation of dust and direct contact with skin and eyes.[1][3] Our PPE strategy is therefore designed to create a complete barrier against these specific exposure routes.
Core PPE Requirements: A Multi-Layered Defense
An effective PPE strategy is a system of layers, each addressing a specific hazard. All PPE should be selected based on its resistance to the specific chemical being handled and the nature of the work being performed.[4]
Eye and Face Protection
Due to the serious eye irritation hazard, eye protection is non-negotiable.[1] The fine particulate nature of the solid requires more than standard safety glasses.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential. This prevents airborne dust from entering the eye area, a risk not mitigated by safety glasses with side shields.
-
Recommended for Powder Handling: When weighing or transferring the solid, a face shield should be worn in addition to chemical goggles.[1] This provides a secondary layer of protection for the entire face.
Hand Protection
The compound is a known skin irritant.[1] Protective gloves are the primary barrier to prevent dermal exposure.
-
Glove Type: Nitrile rubber gloves are a suitable choice, offering good chemical resistance and dexterity.[3]
-
Protocol: Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[1][5]
Body Protection
To prevent incidental contact with skin and contamination of personal clothing, appropriate body protection is required.
-
Standard Protocol: A clean, buttoned laboratory coat should be worn at all times in the laboratory.
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend, depending on other laboratory hazards.
Respiratory Protection
The risk of respiratory irritation from inhaling airborne dust is significant, especially when handling the powder outside of a containment device.[1]
-
Engineering Controls First: The primary method for controlling dust is through engineering controls, such as a chemical fume hood or a ventilated balance enclosure.[6][7]
-
When Respirators are Necessary: If engineering controls are insufficient or during a large-scale transfer or spill cleanup, respiratory protection is required.[1][3] A NIOSH-approved respirator, at a minimum an N95-rated filtering facepiece, should be used to prevent inhalation of particulates. For higher potential exposures, a half-mask or full-face respirator with appropriate cartridges may be necessary.[7]
Operational Plans: PPE in Action
The level of PPE required is dynamic and corresponds to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving this compound.
| Task | Primary Hazard(s) | Minimum Required PPE |
| Storage & Transport | Low risk of exposure | Laboratory Coat, Safety Glasses |
| Weighing Solid Compound | High risk of dust inhalation and eye contact | Chemical Goggles, Face Shield, Nitrile Gloves, Laboratory Coat. Must be performed in a fume hood or ventilated enclosure. |
| Preparing a Solution | Risk of dust inhalation and splashes | Chemical Goggles, Nitrile Gloves, Laboratory Coat. Perform initial solid handling in a fume hood. |
| Handling Solutions | Risk of skin/eye contact from splashes | Chemical Goggles (or Safety Glasses with side shields for very dilute solutions), Nitrile Gloves, Laboratory Coat |
| Small Spill Cleanup | High risk of dust inhalation and skin/eye contact | Chemical Goggles, Face Shield, Nitrile Gloves, Laboratory Coat, Respiratory Protection (e.g., N95) |
Experimental Protocol: Step-by-Step Guide for Weighing and Solubilizing
This protocol integrates PPE use as a critical, self-validating step in the experimental workflow.
-
Preparation: Before retrieving the chemical, don the required PPE: a laboratory coat, nitrile gloves, and chemical splash goggles.
-
Work Area Setup: Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.
-
Don Additional PPE: Before handling the solid, add a face shield over the chemical goggles. If ventilation is questionable, don an N95 respirator.
-
Handling the Chemical: Carefully open the container. Use a spatula to transfer the desired amount of this compound to a tared weigh boat. Minimize any actions that could generate dust.[1]
-
Container Closure: Securely close the primary container immediately after weighing.
-
Solubilization: Transfer the weighed solid into the destination flask containing the solvent inside the fume hood.
-
Initial Cleanup: Gently wipe the spatula and weigh boat with a damp cloth or towel to collect any residual powder before removing them from the hood. Dispose of the cloth as chemical waste.
-
De-escalate PPE: Once the solid is in solution and the container is capped, the risk of airborne particulates is significantly reduced. The face shield and respirator (if used) can be removed.
-
Final Steps: The capped solution can now be moved to the benchtop for further work. Continue to wear the lab coat, gloves, and goggles.
-
Decontamination: Upon completion of the work, remove gloves and wash hands thoroughly.[1]
Emergency and Disposal Procedures
Proper planning includes knowing how to respond to accidental exposure and how to dispose of waste correctly.
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical advice if irritation occurs or persists.[1][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Spill Response Workflow
The following workflow outlines the decision-making process for responding to a spill.
Caption: Decision workflow for spill response.
Disposal Plan
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous chemical waste.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of according to institutional and local environmental regulations. The recommended disposal method is through an authorized incinerator equipped with appropriate scrubbing technology.[1] Do not dispose of this chemical down the drain.[5]
By integrating these safety protocols into every aspect of handling this compound, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- SynQuest Laboratories, Inc. (2016). (1R,2R)-2-Aminocyclohexanecarboxylic acid Safety Data Sheet.
- AK Scientific, Inc. 3-Aminocyclohexan-1-carboxylic acid hydrochloride Safety Data Sheet.
- TCI Chemicals. (1R,2R)-2-Aminocyclohexanecarboxylic Acid Product Information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid.
- TCI Chemicals. (2024). Safety Data Sheet.
- Fisher Scientific. (2023). trans-2-Aminocyclohexanol hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Cyclohexanecarboxylic acid Safety Data Sheet.
- AK Scientific, Inc. (1S,2R)-2-aminocyclohexanecarboxylic acid Safety Data Sheet.
- Personal Protective Equipment Overview.
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- Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) – Biorisk Management.
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- Environmental Health and Safety Office. Hazardous Waste - EHSO Manual 2025-2026.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
